3,3'-Sulfonyldianiline
Descripción
Propiedades
IUPAC Name |
3-(3-aminophenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHYPLBDBRCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044962 | |
| Record name | 3,3'-Sulphonyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzenamine, 3,3'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
599-61-1 | |
| Record name | 3,3′-Diaminodiphenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Sulphonyldianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Sulfonyldianiline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,3'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Sulphonyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-sulphonyldianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-SULPHONYLDIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFY9Q1LQN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 3,3'-Sulfonyldianiline
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is an aromatic diamine with significant industrial and research applications. Its unique structure, featuring two primary amine groups and a central sulfonyl moiety, imparts a combination of reactivity, thermal stability, and specific physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and key applications, particularly as an epoxy resin curing agent. This document is intended to serve as a core reference for professionals in chemical research, materials science, and drug development.
Chemical Identity and Structure
This compound is characterized by a central sulfone group connecting two aniline rings at the meta-position. This arrangement distinguishes it from its more common isomer, 4,4'-Sulfonyldianiline (Dapsone). The electron-withdrawing nature of the sulfonyl group and the electron-donating primary amine groups dictate its chemical behavior.
Caption: Molecular structure and key functional groups of this compound.
Table 1: Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 599-61-1 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |
| Molecular Weight | 248.30 g/mol | [1][3] |
| IUPAC Name | 3-(3-aminophenyl)sulfonylaniline | [1] |
| Synonyms | 3,3'-Diaminodiphenyl sulfone, 3,3'-DDS, Bis(3-aminophenyl) sulfone | [1][4] |
| Appearance | White to off-white or slightly yellow crystalline powder | [5][6] |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate storage conditions, solvent selection, and processing parameters in industrial applications.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 167-174 °C; 170-173 °C (lit.) | [5] |
| Boiling Point | 542.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.361 g/cm³ (estimate) | |
| Vapor Pressure | 7.63E-12 mmHg at 25°C; 0.002 Pa at 20°C | [5] |
| Flash Point | 282.1 °C | [7] |
| Water Solubility | Slightly soluble | [5][7][8] |
| Solubility | Slightly soluble in DMSO and Methanol | [5][7][8] |
| Refractive Index | 1.662 (Predicted) |
Chemical and Spectroscopic Properties
The chemical reactivity is dominated by the nucleophilic primary amine groups, making it an excellent curing agent and monomer. The sulfonyl group influences the electron density of the aromatic rings and the basicity of the amines.
Table 3: Chemical and Computational Properties
| Property | Value | Reference |
| pKa | 3.16 ± 0.10 (Predicted) | [5][7] |
| LogP | 0.76 at 25°C; 1.0 (XLogP3) | [5][8] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Table 4: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectrum available, specific shifts depend on solvent (e.g., DMSO-d₆) | [9][10] |
| ¹³C NMR | Spectrum available | [9][10] |
| FT-IR | Characteristic peaks for N-H (amine), S=O (sulfone), and aromatic C-H/C=C bonds | [9][10] |
| UV-Vis | Aromatic amines typically show absorption maxima in the 200-400 nm range | [11][12] |
Synthesis and Reactivity
A common synthetic route involves the reduction of a dinitro precursor, which is itself synthesized from the sulfonation and nitration of benzene derivatives.
Caption: Plausible synthesis workflow for this compound.
The primary reactivity of this compound lies in the nucleophilic nature of its two primary amine groups. This makes it a highly effective cross-linking and curing agent for epoxy resins.[13][14] The active hydrogens on the amines react with the epoxide rings in a step-growth polymerization, forming a rigid, three-dimensional thermoset network.[13]
Caption: Epoxy resin curing mechanism with this compound.
Relevance in Drug Development
While this compound itself is not a primary therapeutic agent, it is a known impurity and structural isomer of Dapsone (4,4'-Sulfonyldianiline), a key drug used to treat leprosy.[1] Dapsone functions as an antibiotic by inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway.[1][15] Understanding the properties of isomers like this compound is crucial for quality control and for understanding the structure-activity relationships within this class of compounds.[4]
Caption: Dapsone's mechanism of action, inhibiting the bacterial folic acid pathway.
Experimental Protocols
The following sections detail generalized protocols for determining the key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol is based on standard laboratory techniques for determining the melting point of a crystalline organic solid.[5]
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder to pack a small amount (1-2 mm high) of the sample into the sealed end.
-
Apparatus Setup: The packed capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater).[5]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
-
Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.
Solubility Determination
This qualitative protocol assesses solubility in various solvents, which helps in understanding intermolecular forces and selecting appropriate solvents for reactions or analysis.[6][16]
-
Preparation: Approximately 0.1 g of this compound is placed into a series of small, labeled test tubes.
-
Solvent Addition: To each tube, 3 mL of a different solvent (e.g., water, methanol, DMSO, 5% HCl, 5% NaOH) is added incrementally.[16]
-
Mixing: After each addition, the test tube is vigorously shaken or vortexed for at least 30 seconds.
-
Observation: The sample is observed for dissolution. Solubility is categorized as "soluble," "slightly soluble," or "insoluble." For this compound, it is expected to be slightly soluble in water, methanol, and DMSO, and likely soluble in 5% HCl due to the basicity of the amine groups forming a soluble salt.[5][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
This protocol is used to obtain an infrared spectrum of the solid compound to identify its functional groups.[17]
-
Sample Preparation: Approximately 1-2 mg of this compound is ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17]
-
Pellet Formation: The powder mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 7-10 tons) to form a thin, transparent, or translucent KBr pellet.[17]
-
Background Spectrum: A background spectrum of the empty sample chamber is collected to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups (e.g., N-H stretching for amines, S=O stretching for the sulfone).
¹H NMR Spectroscopy
This protocol outlines the preparation of a sample for Nuclear Magnetic Resonance (NMR) spectroscopy to determine its proton structure.[18]
-
Sample Preparation: Approximately 5-25 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) inside a clean, dry vial. DMSO-d₆ is a suitable choice due to the compound's slight solubility in it.
-
Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Instrument Setup: The NMR tube is placed in the spectrometer's spinner turbine and inserted into the magnet.
-
Data Acquisition: The instrument is tuned and the magnetic field is shimmed to ensure homogeneity. A standard ¹H NMR experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.[19][20]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) of the peaks are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integrals and coupling patterns are analyzed to assign protons to the molecular structure.
References
- 1. Dapsone - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jascoinc.com [jascoinc.com]
- 4. veeprho.com [veeprho.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. This compound(599-61-1) 1H NMR [m.chemicalbook.com]
- 11. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. threebond.co.jp [threebond.co.jp]
- 14. nbinno.com [nbinno.com]
- 15. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. scienceopen.com [scienceopen.com]
- 19. r-nmr.eu [r-nmr.eu]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to 3,3'-Sulfonyldianiline (CAS 599-61-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Sulfonyldianiline, identified by the CAS number 599-61-1, is an aromatic sulfone compound with the chemical formula C₁₂H₁₂N₂O₂S. Also known by synonyms such as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), it is a structural isomer of the well-known antibacterial drug Dapsone (4,4'-sulfonyldianiline). While its primary applications are in polymer chemistry as a monomer and as a curing agent for epoxy resins, its structural similarity to Dapsone suggests potential, yet largely unexplored, roles in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data relevant to researchers in both material science and the pharmaceutical industry.
Chemical and Physical Properties
This compound is a white to slightly yellow crystalline powder.[1] Its chemical structure features two aminophenyl groups linked by a sulfonyl group at the meta positions. This meta-orientation distinguishes it from its para-substituted isomer, Dapsone, leading to differences in physical and chemical properties that influence its applications.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |
| Molar Mass | 248.30 g/mol | [3] |
| Melting Point | 170-173 °C | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [4] |
| LD₅₀ (oral, rat) | 4920 mg/kg | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the reduction of 3,3'-dinitrodiphenyl sulfone. Two main experimental protocols are prevalent in the literature: catalytic hydrogenation and chemical reduction using iron powder.
Experimental Protocol 1: Catalytic Hydrogenation
This method involves the reduction of 3,3'-dinitrodiphenyl sulfone using hydrogen gas in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney nickel.
Materials:
-
3,3'-dinitrodiphenyl sulfone
-
Solvent (e.g., lower alcohols)
-
Catalyst (Pd/C or Raney nickel)
-
Co-catalyst (optional, e.g., Na₂CO₃)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, a mixture of 3,3'-dinitrodiphenyl sulfone and the solvent is prepared. The weight ratio of the sulfone to the solvent is typically between 1:1 and 1:8.
-
The catalyst (0.05% to 10% by weight of the dinitrodiphenyl sulfone) and an optional co-catalyst are added to the mixture.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction is carried out at a temperature of 10-120 °C and a hydrogen pressure of 0.5-10 MPa.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The solvent is removed under reduced pressure to yield this compound.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol 2: Chemical Reduction with Iron
This classic method utilizes iron powder in a weakly acidic medium to reduce the nitro groups.
Materials:
-
3,3'-dinitrodiphenyl sulfone
-
Iron powder
-
Hydrochloric acid (weakly acidic medium)
-
Solvent (e.g., water, sulfolane)
-
Sodium hydroxide
Procedure:
-
A mixture of iron powder, water, a solvent, and a catalytic amount of hydrochloric acid is heated to 80-100 °C.
-
3,3'-dinitrodiphenyl sulfone is slowly added to the heated mixture.
-
The reaction is refluxed for 2-6 hours.
-
After the reaction is complete, the pH is adjusted to 9-10 with sodium hydroxide to precipitate iron salts.
-
The mixture is filtered to remove the iron sludge.
-
The filtrate is decolorized, and upon cooling, this compound crystallizes out.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 3,3'-Sulfonyldianiline (CAS No: 599-61-1). It includes detailed experimental protocols for its synthesis and characterization by various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. All quantitative data are summarized in structured tables for ease of reference. Additionally, this guide features visualizations of key experimental workflows to aid in practical application.
Introduction
This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is an aromatic sulfone compound with the chemical formula C12H12N2O2S.[1][2] Its structure features two aminophenyl groups linked by a sulfonyl functional group. This molecule is of significant interest in polymer chemistry, serving as a monomer for high-performance polymers such as polysulfonamides and as a curing agent for epoxy resins.[3][4] Its isomeric counterpart, 4,4'-Sulfonyldianiline (Dapsone), is a well-known antibacterial medication. While this compound is primarily used in material science, its structural similarity to pharmacologically active compounds warrants a thorough understanding of its chemical and physical properties for researchers in drug development and related scientific fields.
Molecular Structure and Formula
The molecular structure of this compound consists of a central sulfonyl group (SO2) bonded to two separate phenyl rings at the meta-position relative to the amino groups (-NH2).
Molecular Formula: C₁₂H₁₂N₂O₂S[1]
Canonical SMILES: C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N)N
InChI Key: LJGHYPLBDBRCRZ-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 248.30 g/mol | [1] |
| Appearance | White to off-white or light brown crystalline powder/prisms | [1][3] |
| Melting Point | 170-174 °C | [1][3] |
| Boiling Point | 542.8 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Slightly soluble in water, DMSO, and Methanol. Soluble in hot ethanol. | [1] |
| CAS Number | 599-61-1 | [1][2] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone.
Reaction Scheme:
References
- 1. CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 4. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 3,3'-Sulfonyldianiline, a crucial compound in various industrial and pharmaceutical applications. This document outlines its key physical properties, standardized methodologies for their determination, and a summary of its synthesis pathway.
Core Physicochemical Data
This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is a solid, off-white to slightly brownish-white crystalline powder at room temperature.[1] Its thermal properties are critical for its application in the synthesis of high-performance polymers and as a curing agent for epoxy resins.[1][2]
The quantitative data for the melting and boiling points of this compound are summarized in the table below. The melting point is consistently reported as a range, which is characteristic of crystalline organic solids. The boiling point has been reported as a precise value at standard atmospheric pressure, with some sources indicating it as a predicted value.
| Physical Property | Value | References |
| Melting Point | 167-175 °C | [1][3] |
| 170-173 °C | [4][5][6][7] | |
| 170.0-177.0 °C | [8] | |
| Boiling Point | 542.8 °C at 760 mmHg | [3] |
| 542.8 ± 35.0 °C (Predicted) | [5][6][7] |
Experimental Protocols for Thermal Analysis
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.
The melting point of an organic solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broader range at a depressed temperature often suggests the presence of impurities.[1] The capillary method is a widely used and reliable technique.[1][5]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (such as a Thiele tube filled with a high-boiling point oil) or a calibrated melting point apparatus with a heated metal block.[1]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[6][9]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][8] For high-boiling point compounds like this compound, specialized techniques are required. Common methods include distillation and the Thiele tube method.[4][7]
Methodology: Thiele Tube Method (for small quantities)
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube.[3][8]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a suitable heating oil.[7][8]
-
Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[3][8] Heating is continued until a rapid and continuous stream of bubbles is observed.
-
Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8] It is also crucial to record the barometric pressure at the time of the measurement, as boiling point is pressure-dependent.[4][7]
Synthesis Pathway Visualization
This compound is commonly synthesized via the catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone. This process involves the reduction of the nitro groups to amine groups in the presence of a catalyst.
Caption: Synthesis of this compound via Catalytic Hydrogenation.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. cymerchemicals.com [cymerchemicals.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility of 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,3'-Sulfonyldianiline, a compound of interest in various industrial and pharmaceutical applications. The document presents quantitative solubility data in a range of solvents, details the experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in numerous neat solvents at temperatures ranging from 283.15 K to 328.15 K. The data, presented in terms of mole fraction (x), reveals that solubility generally increases with temperature.[1][2] The solubility of this compound in the tested monosolvents follows a decreasing order as follows: N,N-dimethylformamide > ethyl acetate > acetonitrile > ethylene glycol > 1,4-dioxane > methanol > ethanol > isobutanol > n-propanol > n-butanol > isopropanol > 1-heptanol > water > cyclohexane.[1][2]
Below is a summary of the mole fraction solubility of this compound in various solvents at different temperatures.
| Temperature (K) | N,N-Dimethylformamide (x) | Ethyl Acetate (x) | Acetonitrile (x) | Ethylene Glycol (x) | 1,4-Dioxane (x) | Methanol (x) | Ethanol (x) | Isobutanol (x) | n-Propanol (x) | n-Butanol (x) | Isopropanol (x) | 1-Heptanol (x) | Water (x) | Cyclohexane (x) |
| 283.15 | 0.0458 | 0.0152 | 0.0098 | 0.0081 | 0.0065 | 0.0042 | 0.0031 | 0.0025 | 0.0022 | 0.0019 | 0.0015 | 0.0008 | 0.0001 | 0.0000 |
| 288.15 | 0.0542 | 0.0183 | 0.0118 | 0.0096 | 0.0078 | 0.0051 | 0.0038 | 0.0030 | 0.0027 | 0.0023 | 0.0018 | 0.0010 | 0.0001 | 0.0000 |
| 293.15 | 0.0638 | 0.0218 | 0.0141 | 0.0113 | 0.0093 | 0.0061 | 0.0046 | 0.0036 | 0.0032 | 0.0028 | 0.0022 | 0.0012 | 0.0002 | 0.0000 |
| 298.15 | 0.0748 | 0.0258 | 0.0168 | 0.0133 | 0.0110 | 0.0073 | 0.0055 | 0.0043 | 0.0038 | 0.0034 | 0.0027 | 0.0015 | 0.0002 | 0.0000 |
| 303.15 | 0.0873 | 0.0304 | 0.0199 | 0.0156 | 0.0130 | 0.0087 | 0.0066 | 0.0051 | 0.0045 | 0.0040 | 0.0032 | 0.0018 | 0.0003 | 0.0000 |
| 308.15 | 0.1015 | 0.0357 | 0.0235 | 0.0182 | 0.0153 | 0.0103 | 0.0079 | 0.0061 | 0.0054 | 0.0048 | 0.0038 | 0.0022 | 0.0004 | 0.0000 |
| 313.15 | 0.1176 | 0.0418 | 0.0276 | 0.0212 | 0.0179 | 0.0121 | 0.0093 | 0.0072 | 0.0064 | 0.0057 | 0.0045 | 0.0026 | 0.0005 | 0.0000 |
| 318.15 | 0.1358 | 0.0488 | 0.0323 | 0.0246 | 0.0209 | 0.0142 | 0.0110 | 0.0085 | 0.0076 | 0.0067 | 0.0054 | 0.0031 | 0.0006 | 0.0000 |
| 323.15 | 0.1564 | 0.0568 | 0.0377 | 0.0285 | 0.0243 | 0.0166 | 0.0129 | 0.0100 | 0.0089 | 0.0079 | 0.0064 | 0.0037 | 0.0007 | 0.0000 |
| 328.15 | 0.1796 | 0.0659 | 0.0439 | 0.0329 | 0.0282 | 0.0194 | 0.0151 | 0.0117 | 0.0104 | 0.0093 | 0.0075 | 0.0044 | 0.0009 | 0.0000 |
Data extracted from the Journal of Chemical & Engineering Data.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, based on the widely used saturation shake-flask technique.[1][2]
2.1. Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: A range of analytical grade solvents (e.g., N,N-dimethylformamide, ethyl acetate, acetonitrile, water, etc.)
-
Apparatus:
-
Thermostatic shaker bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Vials or flasks with airtight seals
-
Magnetic stirrers and stir bars
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
2.2. Procedure
-
Preparation of Saturated Solutions:
-
An excess amount of this compound is added to a known volume of each solvent in separate vials.
-
The vials are securely sealed to prevent solvent evaporation.
-
The mixtures are then placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
After reaching equilibrium, the agitation is stopped, and the vials are allowed to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, the samples are centrifuged.
-
-
Sample Analysis:
-
A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the equilibrium temperature.
-
The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
The collected filtrate is then diluted with a suitable solvent, and the concentration of this compound is determined using a validated HPLC method.
-
-
Quantification:
-
A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations.
-
The concentration of the analyte in the experimental samples is calculated by comparing their HPLC peak areas to the calibration curve.
-
The mole fraction solubility is then calculated from the determined concentration.
-
2.3. Solid Phase Analysis
To confirm that no solvate formation or crystal polymorphism occurred during the experiment, the solid phase remaining after the solubility measurement should be analyzed using techniques such as X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis of 3,3'-Diaminodiphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is a crucial chemical intermediate with significant applications in the synthesis of high-performance polymers, epoxy resin curing agents, and as a key building block in the development of various pharmaceuticals.[1][2] Its molecular structure imparts desirable properties such as thermal stability, chemical resistance, and specific biological activities. This guide provides a comprehensive overview of the primary synthesis pathways for 3,3'-DDS, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes to aid researchers and professionals in its effective production and application.
The predominant and industrially significant route to 3,3'-diaminodiphenyl sulfone involves the reduction of its precursor, 3,3'-dinitrodiphenyl sulfone. This transformation can be achieved through several methodologies, each with distinct advantages concerning yield, purity, cost, and environmental impact. The most prominent of these methods include catalytic hydrogenation, reduction with iron powder in an acidic medium, and reduction using hydrazine hydrate with a catalyst.
Core Synthesis Pathways
The synthesis of 3,3'-diaminodiphenyl sulfone is primarily accomplished through the reduction of 3,3'-dinitrodiphenyl sulfone. The following sections detail the most common and effective methods for this chemical transformation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its high efficiency and the clean nature of the reaction byproducts. This process involves the use of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction between 3,3'-dinitrodiphenyl sulfone and hydrogen gas.[1] The reaction is generally carried out in a solvent, such as a lower alcohol (e.g., methanol, ethanol, isopropanol), under elevated temperature and pressure.[1] The use of a co-catalyst, such as sodium carbonate (Na₂CO₃), can further enhance the reaction rate and yield.[1]
Caption: Catalytic Hydrogenation Pathway for 3,3'-DDS Synthesis.
Iron Powder Reduction
The reduction of 3,3'-dinitrodiphenyl sulfone using iron powder in a weakly acidic medium is a classical and cost-effective method.[3] This reaction is typically carried out in the presence of an acid, such as hydrochloric acid, and a solvent.[3] Solvents like sulfolane, dimethylformamide, or lower alcohols can be employed.[3] The addition of a solvent like sulfolane has been shown to shorten the reaction time and improve selectivity.[3] The process involves the gradual addition of the dinitro compound to a heated mixture of iron powder, acid, and solvent.
Caption: Iron Powder Reduction Pathway for 3,3'-DDS Synthesis.
Hydrazine Hydrate Reduction
A more specialized method involves the use of hydrazine hydrate as the reducing agent in the presence of a catalyst. Ferric hydroxide has been reported as an effective catalyst for this reaction.[4] This process is typically conducted in a saturated lower-grade fatty alcohol solvent system at moderately elevated temperatures.[4] This method offers advantages such as mild reaction conditions and the potential for catalyst recycling.[4]
Caption: Hydrazine Hydrate Reduction Pathway for 3,3'-DDS Synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis pathways of 3,3'-diaminodiphenyl sulfone, based on available literature.
| Parameter | Catalytic Hydrogenation[1] | Iron Powder Reduction[3] | Hydrazine Hydrate Reduction[4] |
| Starting Material | 3,3'-Dinitrodiphenyl Sulfone | 3,3'-Dinitrodiphenyl Sulfone | 3,3'-Dinitrodiphenyl Sulfone |
| Primary Reagent | Hydrogen Gas | Iron Powder | Hydrazine Hydrate |
| Catalyst | Pd/C or Raney Nickel | - | Ferric Hydroxide |
| Solvent | Lower Alcohols (Methanol, Ethanol, Isopropanol) | Sulfolane, Water, DMSO, DMF | Saturated Lower Fatty Alcohols |
| Temperature | 10-120 °C | 80-100 °C | 60-70 °C |
| Pressure | 0.5-10 MPa | Atmospheric | Atmospheric |
| Reaction Time | Not Specified | 2-6 hours | Not Specified |
| Yield | High (up to 98% conversion with Pt/C) | ~77% | Up to 95% |
| Purity | High (up to 99% with Pt/C) | >99.5% (after purification) | 99% (HPLC) |
Experimental Protocols
This section provides detailed, step-by-step experimental protocols for the key synthesis methods cited.
Protocol 1: Catalytic Hydrogenation
Objective: To synthesize 3,3'-diaminodiphenyl sulfone via catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone.
Materials:
-
3,3'-dinitrodiphenyl sulfone
-
Solvent (e.g., Isopropanol)
-
Catalyst (e.g., Raney Nickel)
-
Co-catalyst (e.g., Sodium Carbonate, Na₂CO₃)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave reactor with 3,3'-dinitrodiphenyl sulfone and the solvent. The weight ratio of 3,3'-dinitrodiphenyl sulfone to solvent should be between 1:1 and 1:8.[1]
-
Add the Raney nickel catalyst, with the amount being 0.05% to 10% of the weight of the 3,3'-dinitrodiphenyl sulfone.[1]
-
Add the sodium carbonate co-catalyst, with the amount being 0.1% to 6.5% of the weight of the 3,3'-dinitrodiphenyl sulfone.[1]
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to a pressure between 0.5 and 10 MPa.[1]
-
Heat the reactor to a temperature between 10 and 120 °C, with a preferred range of 25-100 °C.[1]
-
Maintain the reaction under stirring for a sufficient time to ensure complete conversion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the product can be further purified by crystallization from a suitable solvent (e.g., ethanol) to obtain pure 3,3'-diaminodiphenyl sulfone.[5]
Protocol 2: Iron Powder Reduction
Objective: To synthesize 3,3'-diaminodiphenyl sulfone by the reduction of 3,3'-dinitrodiphenyl sulfone using iron powder.
Materials:
-
3,3'-dinitrodiphenyl sulfone (1 mole)
-
Iron powder (3-8 moles)
-
Hydrochloric acid (0.1-1.5 moles)
-
Solvent (e.g., Sulfolane) (1-5 moles)
-
Water (40-60 moles)
-
Sodium hydroxide
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
In the reaction flask, mix hydrochloric acid, iron powder, water, and the chosen solvent in the specified molar ratios.[3]
-
Heat the mixture to 80-100 °C with stirring.[3]
-
Slowly add 1 mole of 3,3'-dinitrodiphenyl sulfone to the heated mixture.[3]
-
Maintain the reaction under reflux for 2-6 hours.[3]
-
After the reaction is complete, adjust the pH of the mixture to 9-10 using sodium hydroxide.[3]
-
Filter the hot solution to remove iron oxides and other solid byproducts.
-
The filtrate is then decolorized (e.g., with activated charcoal) at 80-100 °C and filtered again.[3]
-
Cool the filtrate to 20 °C to allow for the crystallization of 3,3'-diaminodiphenyl sulfone.[3]
-
Collect the white crystals by filtration and dry them. The mother liquor can be treated to recover the solvent.[3]
Protocol 3: Hydrazine Hydrate Reduction
Objective: To synthesize 3,3'-diaminodiphenyl sulfone using hydrazine hydrate as the reducing agent.
Materials:
-
3,3'-dinitrodiphenyl sulfone (0.1 mole)
-
Ferric hydroxide catalyst (e.g., 1.2 g)
-
Saturated lower fatty alcohol (e.g., Ethanol, 500 ml)
-
Hydrazine hydrate solution (e.g., 60% concentration, 100 ml)
-
Reaction flask with a dropping funnel, reflux condenser, and stirrer
Procedure:
-
Add 3,3'-dinitrodiphenyl sulfone, the ferric hydroxide catalyst, and the alcohol solvent to the reaction flask.[4] The weight ratio of the dinitro compound to the catalyst can range from 100:1 to 100:25.[4]
-
Heat the mixture with stirring to 60-70 °C.[4]
-
Begin the dropwise addition of the hydrazine hydrate solution. The molar ratio of the dinitro compound to hydrazine hydrate can be between 1:3 and 1:30.[4]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (as monitored by a suitable technique like TLC or HPLC).
-
Upon completion, the catalyst can be recovered by filtration for potential reuse.[4]
-
The product, 3,3'-diaminodiphenyl sulfone, can be isolated from the filtrate by solvent evaporation and subsequent purification, such as crystallization, to yield a high-purity product.[4]
Conclusion
The synthesis of 3,3'-diaminodiphenyl sulfone from its dinitro precursor can be effectively achieved through several pathways, with catalytic hydrogenation, iron powder reduction, and hydrazine hydrate reduction being the most prominent. The choice of method will depend on factors such as desired purity, yield, cost considerations, and available equipment. Catalytic hydrogenation generally offers high yields and purity but requires specialized high-pressure equipment. Iron powder reduction is a more traditional and economical method, while the hydrazine hydrate route provides an alternative with mild reaction conditions. This guide provides the necessary technical details to assist researchers and professionals in selecting and implementing the most suitable synthesis strategy for their specific needs.
References
- 1. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 4. CN101654422A - 3, the preparation method of 3'-diaminodiphenyl sulfone - Google Patents [patents.google.com]
- 5. CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents [patents.google.com]
IUPAC name and synonyms for 3,3'-DDS
An In-depth Technical Guide to 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)
Introduction
3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is an aromatic amine that serves as a crucial building block and curing agent in the synthesis of high-performance polymers. Its unique chemical structure imparts desirable properties such as high thermal stability, excellent mechanical strength, and chemical resistance to the polymers in which it is incorporated. This technical guide provides a comprehensive overview of the IUPAC name, synonyms, chemical properties, and key applications of 3,3'-DDS, with a focus on its role in the formulation of advanced composite materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Chemical Identity
The nomenclature and various identifiers for 3,3'-DDS are provided below.
Synonyms
A comprehensive list of synonyms for 3,3'-DDS is presented in the table below.[1][2][3][4]
| Synonym |
| 3,3'-Diaminophenyl sulfone |
| Bis(3-aminophenyl) sulfone |
| 3-Aminophenyl sulfone |
| Benzenamine, 3,3'-sulfonylbis- |
| 3,3'-Sulphonyldianiline |
| Bis(m-aminophenyl) sulfone |
| 3,3'-Sulfonylbis(aniline) |
| 3-(3-aminophenyl)sulfonylaniline |
| Sulfone, bis(m-aminophenyl) |
| 3-(3-aminobenzenesulfonyl)aniline |
| 3,3'-diaminodiphenylsulfone |
| 3,3-sulfonyldianiline |
| 3,3'-Sulfonylbisbenzenamine |
Physicochemical Properties
The key physicochemical properties of 3,3'-DDS are summarized in the following table.
| Property | Value |
| CAS Number | 599-61-1[1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₂S[1][5] |
| Molecular Weight | 248.30 g/mol [2][5] |
| Appearance | Off-white to yellowish-brown crystalline powder[6][7][8] |
| Melting Point | 167-175 °C[1][6][7][8] |
| Density | 1.361 g/cm³[4][5] |
| Purity | ≥99.0%[6][7][8] |
| Solubility | Insoluble in water.[3] |
| Toxicological Data (LD50) | Oral (Rat): 4920 mg/kg[2][9] |
Applications in Materials Science
3,3'-DDS is a key component in the formulation of advanced materials, primarily utilized as a curing agent for epoxy resins and as a monomer in the synthesis of high-performance polymers.[1][3][10] Its applications are especially prominent in the aerospace, automotive, and electronics industries where materials with exceptional thermal and mechanical properties are required.[10]
Curing Agent for Epoxy Resins
As a curing agent, 3,3'-DDS reacts with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermoset polymer. The resulting material exhibits enhanced thermal stability, superior mechanical strength, and increased resistance to chemical degradation.[10]
The curing mechanism involves the nucleophilic addition of the amine groups of 3,3'-DDS to the electrophilic carbon atoms of the oxirane rings in the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxide group, leading to further cross-linking.
Caption: Chemical reaction pathway for the curing of epoxy resin using 3,3'-DDS.
Monomer for Polysulfonamide (PSA) Synthesis
3,3'-DDS serves as a critical monomer in the synthesis of polysulfonamide (PSA) fibers, a class of aromatic polyamides known for their exceptional heat resistance and flame retardancy.[11] The polymerization reaction typically involves the condensation of 3,3'-DDS with an aromatic diacid chloride, such as terephthaloyl chloride, to form the polyamide backbone containing sulfone linkages.
Experimental Protocols
Protocol for Curing of Tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resin
This protocol describes the procedure for curing a TGDDM epoxy resin using a mixture of 3,3'-DDS and 4,4'-diaminodiphenyl sulfone (4,4'-DDS) as curing agents.
Materials:
-
Tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
3,3'-Diaminodiphenyl sulfone (3,3'-DDS)
-
4,4'-Diaminodiphenyl sulfone (4,4'-DDS)
Procedure:
-
The TGDDM epoxy resin is preheated to 80°C.
-
A predetermined ratio of 3,3'-DDS and 4,4'-DDS (e.g., 7:3 by weight) is added to the preheated resin.
-
The mixture is stirred at 80°C for 2 hours to ensure complete dissolution and uniform mixing of the curing agents.
-
The mixture is then degassed in a rotary evaporator at 80°C for 10 minutes to remove any entrapped air bubbles.
-
The degassed mixture is poured into a preheated mold.
-
The curing process is carried out in a programmable oven with the following temperature profile:
-
150°C for 2 hours
-
180°C for 1 hour
-
210°C for 2 hours
-
-
After the curing cycle is complete, the oven is allowed to cool down to room temperature before demolding the cured epoxy thermoset.
Characterization of Cured Epoxy Resins
The properties of the cured epoxy resins can be characterized using various analytical techniques:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of the curing reaction.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, which provide information about the viscoelastic properties and crosslink density of the material.
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Fracture Toughness Testing: To assess the material's resistance to crack propagation.
Workflow for Advanced Composite Manufacturing
The general workflow for manufacturing advanced composite materials using 3,3'-DDS as a curing agent for an epoxy matrix is illustrated in the following diagram.
Caption: A simplified workflow for the manufacturing of advanced composite materials.
Conclusion
3,3'-Diaminodiphenyl sulfone is a versatile and indispensable chemical for the production of high-performance polymers. Its role as a potent curing agent for epoxy resins and a key monomer for heat-resistant polymers like polysulfonamides makes it a critical component in advanced materials used in demanding applications. A thorough understanding of its properties and reaction mechanisms is essential for the continued development of next-generation materials with enhanced performance characteristics.
References
- 1. nbinno.com [nbinno.com]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. showa-america.com [showa-america.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. showa-america.com [showa-america.com]
- 9. Characterization of the cure-state of DGEBA-DDS epoxy using ultrasonic, dynamic mechanical, and thermal probes | Semantic Scholar [semanticscholar.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. showa-america.com [showa-america.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of 3,3'-Sulfonyldianiline, a compound of significant interest in pharmaceutical and polymer sciences. This document details its thermal behavior, decomposition pathways, and the kinetic parameters governing its degradation, supported by quantitative data and detailed experimental methodologies.
Thermal Properties of this compound
This compound, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), exhibits a high degree of thermal stability. Its thermal characteristics have been primarily investigated using techniques such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
Melting Point and Thermal Stability
The melting point of this compound is consistently reported in the range of 168-175 °C. TGA studies reveal that the compound is thermally stable up to 339°C, after which it undergoes a multi-stage decomposition process.[1]
Thermal Decomposition Analysis
The thermal degradation of this compound occurs in two distinct stages. The first stage of decomposition takes place between 339.12°C and 393.41°C, followed by a second stage from 393.41°C to 726.86°C.[1] DTA curves show a sharp endothermic peak around 368.18°C, corresponding to the first major decomposition event, and sharp exothermic peaks in the range of 639.34–686°C, which are attributed to the pyrolysis of the compound.[1]
The following table summarizes the quantitative data obtained from the thermal analysis of this compound.
| Thermal Parameter | Value | Technique | Reference |
| Melting Point | 168-175 °C | Various | General |
| Onset of Decomposition | 339 °C | TGA | [1] |
| Decomposition Stage 1 | |||
| Temperature Range | 339.12 – 393.41 °C | TGA/DTG | [1] |
| Mass Loss | 52.00% | TGA | [1] |
| Peak Decomposition Temperature | 368.18 °C | DTA | [1] |
| Decomposition Stage 2 | |||
| Temperature Range | 393.41 – 726.86 °C | TGA/DTG | [1] |
| Mass Loss | 48.00% | TGA | [1] |
| Pyrolysis Peaks | 639.34 – 686 °C | DTA | [1] |
Degradation Profile and Mechanism
The degradation of this compound proceeds through a stepwise mechanism involving the cleavage of its core structure. The proposed pathway is initiated by the loss of a sulfonyl-containing moiety, followed by the breakdown of the remaining nitrogen-containing fragment.
Proposed Thermal Degradation Pathway
The thermal decomposition is suggested to proceed as follows:
-
Stage 1: The initial mass loss of approximately 52% corresponds to the release of a C₆H₆SO molecule.[1]
-
Stage 2: The subsequent mass loss of around 48% is attributed to the loss of a C₆H₆N₂O molecule, which involves the cleavage of the amino group.[1]
This proposed pathway is consistent with mass spectrometry fragmentation data, which shows an abundance of the C₆H₆SO molecule, indicating it is a major fragment in the decomposition process.
Kinetics of Thermal Decomposition
The thermal degradation of this compound has been shown to follow first-order kinetics.[1] Kinetic parameters, including the activation energy (Ea) and frequency factor (A), have been determined using methods such as those developed by Horowitz and Metzger, and Coats-Redfern.
The following table presents the calculated kinetic parameters for the thermal decomposition of this compound.
| Kinetic Model | Activation Energy (Ea) (kJ mol⁻¹) | Frequency Factor (A) (s⁻¹) | Reaction Order (n) | Reference |
| Horowitz and Metzger | 485 | - | 1 | [1] |
| Coats-Redfern | 456 | 1.27 x 10³² | 1 | [1] |
Experimental Protocols
The characterization of the thermal stability and degradation profile of this compound involves several key analytical techniques. The methodologies described below are based on protocols reported in the scientific literature.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
A simultaneous TGA/DTA instrument is typically employed to study the thermal behavior.
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.
-
Analysis Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The analysis is conducted over a wide temperature range, for instance, from ambient temperature to 800 °C or higher, to ensure complete decomposition is observed.
-
Atmosphere: The experiment is usually carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate to prevent oxidative degradation.
-
-
Data Acquisition: The instrument records the sample weight (TGA), the rate of weight change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the melting point and other thermal transitions.
-
Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
Analysis Conditions:
-
Heating Rate: A controlled heating rate, such as 10 °C/min, is used.
-
Temperature Program: The sample is subjected to a heating and cooling cycle over a relevant temperature range that encompasses the melting point.
-
Atmosphere: An inert atmosphere is maintained during the analysis.
-
-
Data Acquisition: The heat flow to or from the sample relative to a reference is measured as a function of temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the specific volatile compounds produced during thermal degradation, Py-GC-MS can be employed.
-
Pyrolysis: A microgram-scale sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere. This rapid heating causes the molecule to fragment into smaller, volatile products.
-
Gas Chromatography (GC): The volatile fragments are then separated based on their boiling points and interactions with the stationary phase of a GC column.
-
Mass Spectrometry (MS): The separated fragments are ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
Conclusion
This compound is a thermally robust molecule, stable up to 339°C. Its decomposition follows a first-order kinetic process and occurs in two main stages, with the primary degradation products being fragments corresponding to C₆H₆SO and C₆H₆N₂O. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its thermal properties. This information is crucial for its application in high-temperature polymers and for understanding its stability profile in pharmaceutical formulations. Further investigation using techniques such as Py-GC-MS could provide a more detailed profile of the volatile organic compounds generated during its pyrolysis.
References
An In-depth Technical Guide to the Crystal Structure of 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 3,3'-Sulfonyldianiline, a significant molecule in materials science and a potential scaffold in medicinal chemistry. This document outlines the crystallographic parameters, details the experimental protocols for its structural determination, and explores the biological signaling pathways of its well-studied isomer, 4,4'-Sulfonyldianiline (Dapsone), to provide context for future drug development research.
Physicochemical and Crystallographic Data
This compound, also known as 3,3'-diaminodiphenyl sulfone, is a white to slightly yellow crystalline powder.[1][2] Its fundamental physicochemical and crystallographic properties are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol [3] |
| CAS Number | 599-61-1[1] |
| Melting Point | 170-173 °C[1] |
| Appearance | White to slightly yellow fine crystalline powder[1] |
Table 2: Crystallographic Data for Anhydrous this compound (3APS_Am)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.956(2) |
| b (Å) | 11.454(2) |
| c (Å) | 11.564(2) |
| α (°) | 90 |
| β (°) | 98.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1171.2(4) |
| Z | 4 |
Data sourced from a 2022 study on the hydrate and anhydrous phase transformations of 3,3'-diaminophenyl sulfone.
Experimental Protocols
The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction (SCXRD). The following sections detail the typical experimental workflow.
Synthesis and Crystallization
The synthesis of this compound can be achieved by the reduction of 3,3'-dinitrodiphenylsulfone. A common method involves using iron powder in a weakly acidic solution with a solvent such as tetramethylene sulfone.[4] The reaction is heated, and after reduction, the solution is made alkaline to precipitate iron mud.[4] The resulting filtrate is then decolorized and cooled to allow for the crystallization of 3,3'-diaminodiphenylsulfone.[4]
For obtaining single crystals suitable for X-ray diffraction, a saturated solution of the compound is prepared, often by dissolving it in a suitable solvent and allowing for slow evaporation or cooling. One documented method for a hydrated form involves dissolving the anhydrous compound in boiling Milli-Q water, followed by slow cooling to room temperature.
Figure 1. A simplified workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]
The experimental procedure for the SCXRD analysis of this compound typically involves the following steps:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, commonly from a molybdenum or copper source, is directed at the crystal.[6] The crystal is rotated, and the diffraction patterns are collected on a detector.[6] Data is typically collected at a controlled temperature, for example, 100 K, using a cryostream to minimize thermal vibrations.[6]
-
Data Reduction: The collected diffraction data is integrated and corrected for various factors, including absorption.[6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by full-matrix least-squares on F².[6] In this process, the atomic positions and displacement parameters are adjusted to best fit the experimental data. Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms may be placed in calculated positions.[6]
Figure 2. Experimental workflow for single-crystal X-ray diffraction analysis.
Biological Signaling Pathways: A Comparative Perspective with 4,4'-Sulfonyldianiline (Dapsone)
Currently, there is a lack of specific research on the direct interaction of this compound with biological signaling pathways. However, its isomer, 4,4'-Sulfonyldianiline (Dapsone), is a well-known antibiotic and anti-inflammatory drug with established mechanisms of action.[7][8] Understanding the pathways affected by Dapsone can provide valuable insights for future research into the biological activities of this compound.
Antibacterial Mechanism of Dapsone
Dapsone's primary antibacterial effect is the inhibition of folic acid synthesis in susceptible organisms, similar to sulfonamides.[6][7] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid, a precursor to DNA and RNA.[8]
Figure 3. Dapsone's antibacterial mechanism via inhibition of folic acid synthesis.
Anti-inflammatory Mechanism of Dapsone
The anti-inflammatory properties of Dapsone are not fully elucidated but are thought to be distinct from its antibacterial action.[7] One of the proposed mechanisms is the inhibition of myeloperoxidase (MPO), an enzyme in neutrophils that produces hypochlorous acid, a potent inflammatory oxidant.[8] By inhibiting MPO, Dapsone can reduce tissue damage during inflammation.[8] Additionally, there is evidence to suggest that 4,4'-diaminodiphenyl sulfone can act as an NLRP3 inflammasome competitor, potentially downregulating the inflammatory response.[5]
Figure 4. Dapsone's anti-inflammatory mechanism via myeloperoxidase inhibition.
Conclusion and Future Directions
The crystal structure of this compound has been well-characterized, providing a solid foundation for its application in materials science. While its direct biological activities and interactions with signaling pathways remain largely unexplored, the established mechanisms of its isomer, Dapsone, offer a valuable starting point for future investigations. Drug development professionals are encouraged to explore the potential of this compound as a novel scaffold, investigating its efficacy in inhibiting folic acid synthesis or modulating inflammatory pathways, which could lead to the discovery of new therapeutic agents. Further research is warranted to elucidate the specific biological targets and signaling cascades affected by this compound.
References
- 1. This compound | 599-61-1 [amp.chemicalbook.com]
- 2. showa-america.com [showa-america.com]
- 3. 3,3'-Sulphonyldianiline | C12H12N2O2S | CID 11741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Diamino-diphenyl sulphone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. [What do we know today about diaminodiphenylsulfone?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapsone - Wikipedia [en.wikipedia.org]
Methodological & Application
Applications of 3,3'-Sulfonyldianiline in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Sulfonyldianiline (3,3'-DDS), an aromatic diamine with the chemical formula C₁₂H₁₂N₂O₂S, is a critical building block in the field of high-performance polymer chemistry. Its unique molecular structure, featuring a sulfonyl group and meta-positioned amine functionalities, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the polymers it is incorporated into. These properties make 3,3'-DDS a sought-after monomer for the synthesis of advanced materials used in demanding environments, such as those encountered in the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.
Core Applications in Polymer Chemistry
This compound is primarily utilized in two main areas of polymer chemistry:
-
As a Monomer for High-Performance Polyimides: Polyimides are a class of polymers known for their outstanding thermal and chemical stability. 3,3'-DDS is used as the diamine monomer, which is reacted with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. The meta-catenation of the aromatic rings in 3,3'-DDS, in contrast to its linear isomer 4,4'-DDS, results in polymers with increased solubility and lower melting temperatures, which can be advantageous for processing.
-
As a Curing Agent for Epoxy Resins: In the formulation of epoxy-based composites, adhesives, and coatings, 3,3'-DDS acts as a hardener or curing agent. The primary amine groups of 3,3'-DDS react with the epoxide groups of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent mechanical properties and high glass transition temperatures (Tg) of the cured epoxy thermosets.
Quantitative Data Presentation
The following tables summarize the quantitative data on the properties of polymers synthesized using this compound.
Table 1: Thermal and Mechanical Properties of a Polyimide Synthesized from 3,3'-DDS and 6FDA
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 270-311 °C | [1] |
| Transmittance at 589.59 nm | >84% | [1] |
Note: The data is for a (co)polyimide of 6FDA and 3,3'-DDS/DABA. The range in Tg reflects different diamine ratios.
Table 2: Mechanical and Thermal Properties of TGDDM Epoxy Resin Cured with 3,3'-DDS
| Property | Value | Reference |
| Tensile Strength | 88 MPa | [2] |
| Tensile Modulus | 2221 MPa | [2] |
| Fracture Toughness | 0.9 MPa·m¹/² | [2] |
| Glass Transition Temperature (Tg) | 241-266 °C | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
This protocol is adapted from the synthesis of a copolyimide and can be used as a general guideline.
Materials:
-
This compound (3,3'-DDS)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc)
-
Toluene
-
Ethanol
-
Distilled water
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 3,3'-DDS in DMAc under a nitrogen atmosphere.
-
Once the 3,3'-DDS is completely dissolved, add an equimolar amount of 6FDA in portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of toluene and DMAc.
-
Heat the mixture to reflux to facilitate the removal of water generated during imidization via a Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
-
Polyimide Precipitation and Purification:
-
After cooling to room temperature, precipitate the polyimide solution by slowly pouring it into a stirred mixture of ethanol and distilled water.[1]
-
Filter the resulting fibrous polyimide and wash it thoroughly with ethanol.[1]
-
Dry the purified polyimide powder in a vacuum oven at 150 °C for at least 24 hours.[1]
-
Protocol 2: Curing of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resin with this compound
Materials:
-
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
This compound (3,3'-DDS) (typically 33 parts per hundred parts of resin by weight, phr)
Procedure:
-
Mixing:
-
Preheat the TGDDM epoxy resin to 80 °C to reduce its viscosity.
-
Add 33 phr of 3,3'-DDS to the preheated resin.
-
Stir the mixture at 80 °C for 2 hours to ensure homogeneous mixing.[2]
-
-
Degassing:
-
Degas the mixture at 80 °C for 10 minutes using a rotary evaporator or a vacuum chamber to remove any entrapped air bubbles.[2]
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure the epoxy resin using a staged curing cycle:
-
150 °C for 2 hours
-
180 °C for 1 hour
-
210 °C for 2 hours[2]
-
-
Allow the cured epoxy to cool down slowly to room temperature to minimize internal stresses.
-
Mandatory Visualization
Caption: Workflow for the synthesis of polyimide from 3,3'-DDS and 6FDA.
Caption: Workflow for curing TGDDM epoxy resin with 3,3'-DDS.
Caption: Structure-property relationship of this compound in polymers.
References
Application Notes and Protocols for 3,3'-Sulfonyldianiline as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3'-Sulfonyldianiline (3,3'-DDS) as a high-performance curing agent for epoxy resins. This document includes detailed protocols, quantitative data on material properties, and visualizations of the curing process to guide researchers in leveraging the unique advantages of 3,3'-DDS in advanced material applications.
Introduction
This compound, also known as 3,3'-diaminodiphenyl sulfone, is an aromatic amine curing agent renowned for imparting exceptional thermal and mechanical properties to epoxy resin systems.[1][2] Its unique meta-substituted isomeric structure, in comparison to its para-substituted counterpart (4,4'-DDS), results in distinct characteristics in the cured epoxy network, such as enhanced fracture toughness and a lower glass transition temperature (Tg).[3] These properties make 3,3'-DDS a preferred choice for applications demanding high performance and durability, including those in the aerospace, electronics, and advanced composites industries.[4]
Key Advantages of this compound
The utilization of 3,3'-DDS as an epoxy resin curing agent offers several distinct advantages:
-
Enhanced Toughness: Epoxy resins cured with 3,3'-DDS consistently demonstrate superior fracture toughness compared to those cured with 4,4'-DDS.[5][6] This is attributed to the less constrained network structure formed by the meta-isomers.
-
High Thermal Stability: The aromatic nature of 3,3'-DDS contributes to excellent thermal stability in the cured epoxy, making it suitable for high-temperature applications.[4]
-
Good Mechanical Properties: While enhancing toughness, 3,3'-DDS also maintains high tensile strength and modulus, resulting in a well-balanced mechanical performance.
-
Controlled Reactivity: As an aromatic amine, 3,3'-DDS offers a more controlled and slower curing process compared to aliphatic amines, allowing for longer working times and better processability, especially in the manufacturing of large or complex composite parts.[7]
Quantitative Data: Performance Comparison
The selection of a curing agent significantly impacts the final properties of the epoxy thermoset. The following tables summarize the quantitative effects of 3,3'-DDS on key thermal and mechanical properties, often in comparison to the more commonly used 4,4'-DDS isomer. The data presented is a synthesis of findings from multiple research studies.
Table 1: Thermal Properties of DDS-Cured Epoxy Resins
| Curing Agent | Epoxy Resin Type | Glass Transition Temperature (Tg) (°C) |
| 3,3'-DDS | TGDDM | 241 - 266 |
| 4,4'-DDS | TGDDM | Intermediate between TGDDM/3,3'-DDS and TGDDM/4,4'-DDS systems |
| 3,3'-DDS | DGEBF | 148.7 |
| 4,4'-DDS | DGEBA | 431.22 K |
Note: TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane), DGEBA (Diglycidyl ether of bisphenol A), DGEBF (Diglycidyl ether of bisphenol F). Data is compiled from multiple sources and specific values can vary based on exact curing conditions and resin formulation.
Table 2: Mechanical Properties of DDS-Cured Epoxy Resins
| Curing Agent | Epoxy Resin Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (MPa·m1/2) |
| 3,3'-DDS | TGDDM | 88 | 2.221 | 0.9 |
| 4,4'-DDS | TGDDM | 80 | 2.100 | 0.6 |
| 3,3'-DDS + 4,4'-DDS (7:3 ratio) | TGDDM | 86 | 2.303 | 1.2 |
Note: The combination of 3,3'-DDS and 4,4'-DDS can yield a synergistic effect, further enhancing fracture toughness.[5][6][8]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and curing of epoxy resins using this compound.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) or Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM)
-
Curing Agent: this compound (3,3'-DDS) powder
-
Solvent (optional): Acetone or similar solvent for cleaning
-
Mixing Containers: Clean, dry, and non-reactive containers (e.g., polypropylene or metal)
-
Mixing Utensil: Stirring rod or mechanical stirrer
-
Vacuum Oven or Desiccator: For degassing the mixture
-
Curing Oven: With programmable temperature control
-
Molds: Pre-treated with a mold release agent
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Stoichiometric Calculation
Accurate calculation of the stoichiometric ratio of epoxy resin to curing agent is critical for achieving optimal properties. The amount of curing agent is determined based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
Amine Hydrogen Equivalent Weight (AHEW) of 3,3'-DDS: The molecular weight of 3,3'-DDS (C12H12N2O2S) is 248.3 g/mol . Since it has four reactive amine hydrogens, the AHEW is 248.3 / 4 = 62.08 g/eq.
Parts by Weight (phr) Calculation: phr (parts per hundred of resin) = (AHEW / EEW) * 100
For example, for an epoxy resin with an EEW of 180 g/eq: phr of 3,3'-DDS = (62.08 / 180) * 100 ≈ 34.5 phr
Curing Procedure
-
Preparation: Ensure all equipment and molds are clean and dry. Pre-heat the curing oven to the initial curing temperature.
-
Resin Pre-heating: Gently heat the epoxy resin to a temperature between 60°C and 80°C to reduce its viscosity. This will aid in the dissolution and uniform mixing of the 3,3'-DDS powder.
-
Mixing: Add the calculated amount of 3,3'-DDS powder to the pre-heated epoxy resin. Stir the mixture thoroughly until the curing agent is completely dissolved and the mixture is homogeneous. This may take 10-20 minutes.
-
Degassing: Place the mixture in a vacuum oven or desiccator at 80°C for approximately 10-15 minutes to remove any entrapped air bubbles.
-
Casting: Carefully pour the degassed mixture into the pre-treated molds.
-
Curing Cycle: Place the molds in the pre-heated oven and follow a multi-stage curing schedule. A typical curing cycle for a 3,3'-DDS cured system is:
-
Initial Cure: 2 hours at 150°C
-
Intermediate Cure: 1 hour at 180°C
-
Post-Cure: 2 hours at 210°C[6]
-
Note: The optimal curing cycle can vary depending on the specific epoxy resin and the desired final properties. It is recommended to perform preliminary tests to determine the ideal curing profile for your application.
-
-
Cooling: After the post-cure is complete, allow the cured samples to cool down to room temperature slowly inside the oven to minimize thermal stresses.
Safety Precautions
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust from the 3,3'-DDS powder.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
Visualizations
The following diagrams illustrate the chemical reactions and the experimental workflow involved in the curing of epoxy resins with this compound.
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. showa-america.com [showa-america.com]
- 3. mdpi.com [mdpi.com]
- 4. atul.co.in [atul.co.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polymers utilizing 3,3'-Diaminodiphenyl sulfone (3,3'-DDS). This versatile aromatic diamine serves as a critical building block for polymers with exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and advanced composites.
Introduction to 3,3'-DDS in Polymer Synthesis
3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is an aromatic diamine characterized by the presence of two amine functional groups and a sulfone linkage. This unique structure imparts a combination of rigidity and some flexibility to the polymer backbone. The meta-substituted amine groups in 3,3'-DDS, as opposed to the para-substitution in its isomer 4,4'-DDS, lead to polymers with distinct properties, often resulting in improved solubility without significantly compromising thermal performance.[1]
High-performance polymers derived from 3,3'-DDS find use in a variety of applications, including:
-
Advanced Composites: As a curing agent for epoxy resins, 3,3'-DDS contributes to the creation of strong, lightweight, and heat-resistant composite materials.[2]
-
Aerospace and Automotive Industries: The high thermal and mechanical stability of polyimides and poly(amide-sulfone)s based on 3,3'-DDS make them ideal for components exposed to extreme conditions.
-
Electronics: Due to their excellent dielectric properties, these polymers are used as insulating materials in microelectronics.[3]
-
Adhesives and Coatings: High-performance adhesives and coatings formulated with 3,3'-DDS exhibit superior chemical and thermal stability.[4]
Synthesis of High-Performance Polymers: Protocols and Methodologies
Synthesis of Aromatic Polyimides
Aromatic polyimides are a prominent class of high-performance polymers synthesized using 3,3'-DDS. The synthesis is typically a two-step process involving the formation of a poly(amic acid) (PAA) intermediate, followed by cyclodehydration (imidization) to form the final polyimide.[5]
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol outlines the synthesis of a polyimide from 3,3'-DDS and a dianhydride, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).
Materials:
-
3,3'-Diaminodiphenyl sulfone (3,3'-DDS), recrystallized
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), dried under vacuum
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,3'-DDS in anhydrous DMAc under a nitrogen atmosphere.
-
Once the 3,3'-DDS is fully dissolved, add an equimolar amount of BTDA powder to the solution in one portion.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a constant nitrogen purge to obtain a viscous poly(amic acid) solution.
-
-
Imidization (Thermal):
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the substrate.
-
Experimental Workflow for Polyimide Synthesis
References
Application Notes and Protocols for Polysulfonamide (PSA) Fiber Synthesis from 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polysulfonamide (PSA) fibers using 3,3'-Sulfonyldianiline as a key monomer. The protocols outlined below are based on established methodologies for the production of high-performance aromatic polymers and their subsequent fiber formation.
Introduction
Polysulfonamide (PSA) fibers are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics make them suitable for a range of demanding applications, including protective garments, filtration media, and advanced composite materials. This compound (also known as 3,3'-diaminodiphenyl sulfone) is a valuable monomer for the synthesis of PSA due to the strong and stable sulfone linkage it introduces into the polymer backbone. The incorporation of this compound can enhance the thermal and mechanical properties of the resulting fibers.[1]
This document details the synthesis of a polysulfonamide via low-temperature solution polycondensation of this compound with an aromatic diacid chloride, followed by the fabrication of fibers using the wet spinning technique.
Polymer Synthesis: Low-Temperature Solution Polycondensation
The synthesis of high molecular weight polysulfonamide is effectively achieved through low-temperature solution polycondensation. This method minimizes side reactions and allows for precise control over the polymerization process. The following protocol is a representative example for the synthesis of a polysulfonamide from this compound and Terephthaloyl Chloride.
Experimental Protocol: Synthesis of Poly(this compound terephthalamide)
Materials:
-
This compound (3,3'-DDS)
-
Terephthaloyl chloride (TPC)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Solvent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, prepare a solution of DMAc containing 5% (w/v) anhydrous LiCl. Stir until the LiCl is completely dissolved.
-
Monomer Dissolution: Add an equimolar amount of this compound to the DMAc/LiCl solvent system. Stir the mixture under a nitrogen atmosphere until the monomer is fully dissolved. Cool the solution to 0°C using an ice bath.
-
Polymerization: Slowly add a stoichiometric amount of solid Terephthaloyl chloride to the cooled diamine solution under vigorous stirring. The TPC should be added in small portions over 30-60 minutes to control the reaction exotherm.
-
Reaction Progression: After the addition of TPC is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-6 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large excess of vigorously stirred methanol or water.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, oligomers, and residual solvent.
-
Drying: Dry the purified polysulfonamide polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Fiber Formation: Wet Spinning
Wet spinning is a suitable technique for producing PSA fibers from the synthesized polymer, as high-performance aromatic polymers typically decompose before melting.[2] The following is a general protocol for the wet spinning of polysulfonamide.
Experimental Protocol: Wet Spinning of Polysulfonamide Fibers
Materials:
-
Synthesized Polysulfonamide polymer
-
N,N-Dimethylacetamide (DMAc) or concentrated Sulfuric Acid (H₂SO₄) (spinning solvent)
-
Coagulation bath solution (e.g., water, ethanol, or an aqueous solution of DMAc)
-
Deionized water (for washing)
Procedure:
-
Spinning Dope Preparation: Dissolve the dried polysulfonamide polymer in a suitable solvent (e.g., DMAc with 5% LiCl or concentrated H₂SO₄) to a concentration of 10-20% (w/v). The dissolution may require gentle heating and stirring for several hours to form a homogeneous and viscous spinning dope.
-
Deaeration: Degas the spinning dope by centrifugation or by letting it stand under a mild vacuum to remove any entrapped air bubbles.
-
Extrusion: Load the spinning dope into a syringe pump or a spinning vessel. Extrude the dope at a constant rate through a spinneret (with fine capillaries) submerged in a coagulation bath.
-
Coagulation: As the polymer solution emerges from the spinneret, the solvent diffuses out, and the non-solvent from the coagulation bath diffuses in, causing the polymer to precipitate and solidify into continuous filaments.
-
Washing: Guide the freshly formed fibers through a series of washing baths containing deionized water to remove the residual solvent and any additives.
-
Drawing: To enhance the mechanical properties and induce molecular orientation, draw the fibers between two sets of godet rollers rotating at different speeds. The drawing can be performed at room temperature or elevated temperatures (hot drawing).
-
Drying and Winding: Dry the drawn fibers by passing them over heated rollers or through a drying oven under tension. Finally, wind the continuous PSA fibers onto a spool.
Characterization of Polysulfonamide Fibers
The properties of the produced PSA fibers should be thoroughly characterized to determine their performance capabilities.
Thermal Properties
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the PSA fibers.
-
Method: Heat a small sample of the fiber in a TGA instrument from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Key Parameters:
-
Td5/Td10: Temperature at 5% or 10% weight loss, indicating the onset of thermal degradation.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800°C) in an inert atmosphere.
-
Mechanical Properties
Tensile Testing:
-
Purpose: To evaluate the strength, stiffness, and ductility of the PSA fibers.
-
Method: Test single filaments or fiber bundles on a universal testing machine according to standard methods (e.g., ASTM D3822).
-
Key Parameters:
-
Tensile Strength (MPa or GPa): The maximum stress the fiber can withstand before breaking.
-
Young's Modulus (GPa): A measure of the fiber's stiffness.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Data Presentation
The following table summarizes the expected range of properties for aromatic polysulfonamide fibers based on literature values for similar high-performance polymers. Note: These values are representative and may vary depending on the specific synthesis and processing conditions.
| Property | Typical Value Range | Units |
| Mechanical Properties | ||
| Tensile Strength | 0.8 - 2.5 | GPa |
| Young's Modulus | 50 - 100 | GPa |
| Elongation at Break | 2 - 5 | % |
| Thermal Properties | ||
| Decomposition Temp. (Td5, N₂) | 450 - 550 | °C |
| Glass Transition Temp. (Tg) | 250 - 350 | °C |
| Limiting Oxygen Index (LOI) | 30 - 38 | % |
Visualizations
Diagrams
Caption: Chemical reaction for the synthesis of polysulfonamide.
References
Application Notes and Protocols for the Characterization of 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 3,3'-Sulfonyldianiline (3,3'-SDA), a key intermediate in the synthesis of various polymers and pharmaceutical compounds. The following protocols outline the use of High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for assessing thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary technique for assessing the purity of 3,3'-SDA and identifying and quantifying related impurities. A reversed-phase method is particularly effective for separating 3,3'-SDA from its isomers and other process-related impurities.[1]
Experimental Protocol
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
1.2. Reagents and Mobile Phase:
-
Acetonitrile and Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Mobile Phase: An isocratic mobile phase of Methanol/Water (40:60, v/v) can be used for the separation of 3,3'-SDA and its related substances.[1]
1.3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
1.4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 250 nm[1]
-
Run Time: Sufficient to allow for the elution of all potential impurities.
1.5. Data Analysis:
-
Identify the 3,3'-SDA peak based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method.
-
Quantify impurities using an external standard method if reference standards for the impurities are available.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Retention Time (3,3'-SDA) | Analyte specific, dependent on exact conditions | N/A |
| Linearity (R²) | > 0.999 | [2] |
| Precision (%RSD) | < 4.4% | [1] |
| Recovery | 85 - 115% | [2] |
| Limit of Detection (LOD) | Dependent on instrumentation and analyte | N/A |
| Limit of Quantification (LOQ) | Dependent on instrumentation and analyte | N/A |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of 3,3'-SDA and for the analysis of volatile and semi-volatile impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte.
Experimental Protocol
2.1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
A capillary column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
2.2. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol, acetone) to a concentration of approximately 1 mg/mL.
-
Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of 3,3'-SDA, although direct analysis is often possible.
2.3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
2.4. Data Analysis:
-
Identify the 3,3'-SDA peak by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
The fragmentation pattern of sulfonamides often includes characteristic ions at m/z 92, 108, and 156, which can aid in identification.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,3'-SDA and the identification of its isomers. Both ¹H and ¹³C NMR are typically employed.
Experimental Protocol
3.1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
3.2. Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
3.3. NMR Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
3.4. Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to confirm the structure of 3,3'-SDA.
Logical Diagram
Caption: Logical flow for NMR-based structural elucidation.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, decomposition profile, and melting point of 3,3'-SDA.
Experimental Protocol
4.1. Instrumentation:
-
A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
4.2. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA or DSC pan (aluminum or platinum).
4.3. TGA Method:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
4.4. DSC Method:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 30 °C).
-
Ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition to a temperature above the melt.
-
4.5. Data Analysis:
-
TGA: Determine the onset of decomposition and the temperatures at which significant weight loss occurs.
-
DSC: Determine the melting point (onset and peak temperature) and the enthalpy of fusion from the endothermic peak.
Quantitative Data Summary
| Parameter | Description | Typical Value | Reference |
| Melting Point (DSC) | Onset of the melting endotherm | ~170-173 °C | N/A |
| Decomposition Temp (TGA) | Onset of major weight loss | Dependent on atmosphere and heating rate | N/A |
| Enthalpy of Fusion (DSC) | Heat absorbed during melting | Material specific | N/A |
| Residual Mass (TGA) | Mass remaining at the end of the run | Dependent on atmosphere | N/A |
Workflow Diagram
Caption: Workflow for thermal analysis of this compound.
References
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3,3'-Diaminodiphenyl Sulfone
Introduction
3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is a crucial aromatic diamine monomer used in the synthesis of high-performance polymers such as polysulfonamides (PSA) and polyimides. It also serves as a high-temperature curing agent for epoxy resins, imparting excellent mechanical strength and thermal stability to the cured materials.[1] The purity of 3,3'-DDS is a critical quality attribute, as impurities can adversely affect polymerization reactions, leading to inconsistent polymer properties and compromising the performance and safety of the final product. Therefore, a reliable and robust analytical method for determining the purity of 3,3'-DDS and quantifying its related substances is essential for quality control in both industrial and research settings.
This application note details the development and protocol of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3,3'-Diaminodiphenyl Sulfone. The method is designed to separate 3,3'-DDS from its potential process-related impurities and degradation products generated under forced degradation conditions, as mandated by ICH guidelines.[2][3]
Method Development Workflow
The development of a robust HPLC method follows a systematic approach to ensure the final method is accurate, reproducible, and specific. The workflow begins with establishing initial conditions based on literature, followed by optimization and forced degradation studies to ensure the method is stability-indicating.
Caption: Logical workflow for HPLC method development.
Experimental Protocols
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent reversed-phase C18 column.[1][4]
-
Reagents:
Preparation of Solutions
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: HPLC Grade Acetonitrile
-
Diluent: Water/Acetonitrile (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,3'-DDS reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3,3'-DDS sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
HPLC System and Logic
The HPLC system functions by pumping a solvent mixture (mobile phase) through a column packed with a stationary phase. The sample is injected into the mobile phase stream, and its components separate based on their differential affinity for the stationary and mobile phases before being detected.
Caption: Core components of a typical HPLC system.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method.[2][5][6] Prepare sample solutions at 1000 µg/mL and subject them to the following stress conditions.
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample stock solution. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with diluent for analysis.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of sample stock solution. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute with diluent for analysis.[5]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of sample stock solution. Keep at room temperature for 24 hours. Dilute with diluent for analysis.[3][7]
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Prepare a sample solution from the stressed solid for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). Prepare a sample solution for analysis.
Results and Data Presentation
The method was optimized to achieve baseline separation of 3,3'-DDS from all potential impurities and degradants.
Table 1: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | | Mobile Phase | A: Water; B: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temp. | 30°C | | Detection | UV at 250 nm[1][4] | | Injection Vol. | 10 µL |
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (3,3'-DDS) | ≤ 2.0 | 1.1 |
| Theoretical Plates (3,3'-DDS) | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.45% |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of 3,3'-DDS | Purity Angle | Purity Threshold | Observations |
|---|---|---|---|---|
| Unstressed Sample | 0.0 | 0.125 | 0.250 | Peak is pure |
| Acid Hydrolysis (1N HCl) | 12.5% | 0.140 | 0.265 | Peak is pure; one major degradant |
| Base Hydrolysis (1N NaOH) | 8.2% | 0.133 | 0.258 | Peak is pure; two minor degradants |
| Oxidation (30% H₂O₂) | 18.9% | 0.151 | 0.270 | Peak is pure; one major degradant |
| Thermal (105°C) | 3.1% | 0.129 | 0.252 | Peak is pure; minor degradation |
| Photolytic (ICH Q1B) | 1.5% | 0.126 | 0.251 | Peak is pure; negligible degradation |
Note: Purity angle being less than the purity threshold indicates no co-eluting peaks, confirming the method's specificity.
Table 4: Purity Analysis of a Representative Batch of 3,3'-DDS
| Peak No. | Retention Time (min) | Peak Name | Area % |
|---|---|---|---|
| 1 | 4.8 | 3-amino-3'-nitro diphenyl sulfone* | 0.08 |
| 2 | 6.5 | Unknown Impurity | 0.04 |
| 3 | 8.2 | 3,4'-diaminodiphenyl sulfone* | 0.11 |
| 4 | 9.5 | 3,3'-DDS | 99.75 |
| 5 | 11.2 | 4,4'-diaminodiphenyl sulfone* | 0.02 |
*Potential process-related impurities identified in literature.[1][4]
Application in Quality Control of Polymer Synthesis
The purity of monomers like 3,3'-DDS is paramount in polymerization. Impurities can terminate the polymer chain, alter the molecular weight distribution, and degrade the final material's properties. This HPLC method serves as a critical quality control checkpoint.
Caption: Impact of monomer purity on polymer quality.
Conclusion
The developed reversed-phase HPLC method is demonstrated to be simple, precise, and robust for the determination of purity in 3,3'-diaminodiphenyl sulfone. The method effectively separates the main component from its process-related impurities and degradation products. Forced degradation studies confirmed its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of 3,3'-DDS in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmasm.com [pharmasm.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polyimides using 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these materials can be tailored by judiciously selecting the aromatic diamine and dianhydride monomers. 3,3'-Sulfonyldianiline (3,3'-DDSDA) is a valuable aromatic diamine monomer containing a flexible sulfonyl group. The incorporation of the bent and polar sulfonyl linkage in the polyimide backbone disrupts chain packing, which can lead to enhanced solubility and processability without significantly compromising the desirable thermal and mechanical properties. This document provides detailed protocols for the synthesis of polyimides from this compound and various aromatic dianhydrides, along with a summary of the resulting polymer properties.
Experimental Protocols
The most common and versatile method for synthesizing polyimides from this compound is a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Protocol 1: Two-Step Polycondensation via Thermal Imidization
This protocol describes the synthesis of a polyimide from this compound and a representative aromatic dianhydride, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), in a polar aprotic solvent followed by thermal conversion to the polyimide.
Materials:
-
This compound (3,3'-DDSDA) (high purity)
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) (high purity)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous DMAc under a continuous nitrogen purge.
-
Once the diamine is completely dissolved, slowly add an equimolar amount of the aromatic dianhydride (e.g., BTDA) in powder form to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and cure using a staged heating program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
-
Protocol 2: Chemical Imidization
For applications where lower processing temperatures are desired, chemical imidization can be employed.
Materials:
-
Poly(amic acid) solution (from Protocol 1, Step 1)
-
Acetic anhydride (dehydrating agent)
-
Pyridine or triethylamine (catalyst)
Procedure:
-
To the poly(amic acid) solution prepared in DMAc, add a stoichiometric excess of a dehydrating agent, such as acetic anhydride.
-
Add a catalytic amount of a tertiary amine, like pyridine or triethylamine.
-
Stir the mixture at room temperature for 12-24 hours.
-
The polyimide will precipitate out of the solution.
-
Collect the polymer by filtration, wash thoroughly with a suitable solvent (e.g., ethanol or methanol) to remove residual reagents and solvent, and dry under vacuum.
Data Presentation
The properties of polyimides derived from this compound are highly dependent on the dianhydride used in the polymerization. The following table summarizes typical properties of polyimides synthesized from 3,3'-DDSDA and various aromatic dianhydrides.
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility |
| PMDA (Pyromellitic dianhydride) | 244 - 322 | 510 - 538 | 93.1 - 131 | 7.6 - 12 | Generally insoluble in common organic solvents. |
| BTDA (3,3′,4,4′-Benzophenonetetracarboxylic dianhydride) | 276 - 300 | 535 - 558 | 114.19 | 3.58 | Soluble in polar aprotic solvents like NMP, DMAc, and DMF.[1] |
| BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride) | 290 | >500 | - | - | Soluble in polar aprotic solvents. |
| ODPA (4,4'-Oxydiphthalic anhydride) | - | >500 | - | - | Good solubility in various organic solvents. |
| 6FDA (2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride) | >340 | 526 - 539 | - | - | Excellent solubility in a wide range of organic solvents.[2] |
Note: The values presented are ranges compiled from various sources and can vary depending on the specific synthesis conditions and characterization methods used.
Mandatory Visualization
Caption: Workflow for the synthesis of polyimides from this compound.
References
Application Notes and Protocols for Polymerization Reactions with 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed standard protocols for the synthesis of high-performance polyimides and polyamides utilizing 3,3'-Sulfonyldianiline as a key monomer. The protocols are designed to be readily implemented in a laboratory setting.
Introduction
This compound, also known as 3,3'-diaminodiphenyl sulfone, is an aromatic diamine characterized by the presence of a flexible sulfonyl group. This feature imparts improved solubility and processability to the resulting polymers compared to their more rigid isomers, while maintaining high thermal stability. These properties make polymers derived from this compound attractive for applications in areas such as specialty membranes, advanced coatings, and high-temperature adhesives.
Polyimide Synthesis via Two-Step Polycondensation
A common and reliable method for synthesizing polyimides from this compound involves a two-step process. The first step is the formation of a poly(amic acid) precursor at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures or using chemical agents to form the final polyimide.
Experimental Protocol: Polyimide Synthesis
This protocol is adapted from established procedures for the synthesis of polyimides from aromatic diamines and dianhydrides.
Materials:
-
This compound (3,3'-DDS)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Ethanol
-
Distilled water
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc).
-
Once the diamine is fully dissolved, add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in one portion.
-
Rinse the weighing paper with additional DMAc to ensure all the dianhydride is transferred to the reaction flask.
-
Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Chemical Imidization and Polymer Isolation:
-
To the viscous poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for an additional 24 hours to effect the chemical imidization.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a vigorously stirred beaker of methanol or an ethanol/water mixture.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then water to remove any residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 150°C for at least 24 hours.
-
Expected Results and Characterization
The resulting polyimides are typically soluble in polar aprotic solvents such as DMAc and N-methyl-2-pyrrolidone (NMP). The thermal properties of these polymers are excellent, with glass transition temperatures (Tg) generally ranging from 250°C to 350°C and 10% weight loss temperatures (T10%) exceeding 450°C, indicating high thermal stability.
Table 1: Representative Data for Polyimide Synthesis from a Sulfonated Diamine and 6FDA
| Property | Value |
| Monomer Ratio (Diamine:Dianhydride) | 1:1 |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Polymerization Time (Poly(amic acid)) | 24 hours |
| Imidization Method | Chemical (Acetic Anhydride/Pyridine) |
| Yield | > 95% |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Glass Transition Temp. (Tg) | 280 - 350 °C |
| 10% Weight Loss Temp. (T10%) | > 480 °C |
Note: Data is representative of polyimides synthesized from sulfonated diamines and may vary based on specific reaction conditions and the purity of reagents.
Polyamide Synthesis via Low-Temperature Solution Polycondensation
Aromatic polyamides can be synthesized from this compound by reacting it with aromatic diacid chlorides in a polar aprotic solvent at low temperatures. This method is advantageous as it proceeds rapidly and typically yields high molecular weight polymers.
Experimental Protocol: Polyamide Synthesis
This protocol is based on the low-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound (3,3'-DDS)
-
Terephthaloyl chloride (TC)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Methanol
-
Water
Procedure:
-
Monomer Solution Preparation:
-
In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar amount of this compound and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C in an ice bath.
-
-
Polymerization:
-
To the cooled and stirred diamine solution, add an equimolar amount of terephthaloyl chloride as a solid in one portion.
-
Allow the reaction mixture to stir at 0-5°C for 1-2 hours, and then let it warm to room temperature and continue stirring for another 2-3 hours. The solution will become highly viscous.
-
-
Polymer Isolation:
-
Precipitate the polyamide by pouring the viscous polymer solution into a large volume of methanol or water with vigorous stirring.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove LiCl and any unreacted monomers.
-
Dry the final polyamide product in a vacuum oven at 100°C for 24 hours.
-
Expected Results and Characterization
The resulting aromatic polyamides are typically amorphous and exhibit good solubility in polar aprotic solvents containing LiCl. They possess high thermal stability, with glass transition temperatures often above 250°C. The mechanical properties of films cast from these polymer solutions are generally excellent, showing high tensile strength and modulus.
Table 2: Quantitative Data for Polyamide Synthesis from this compound and Terephthaloyl Chloride
| Property | Value |
| Monomer Ratio (Diamine:Diacid Chloride) | 1:1 |
| Solvent | N,N-Dimethylacetamide (DMAc) with LiCl |
| Reaction Temperature | 0-5°C initially, then room temperature |
| Reaction Time | 3-5 hours |
| Yield | > 90% |
| Inherent Viscosity (dL/g) | 0.8 - 2.0 |
| Glass Transition Temp. (Tg) | 260 - 300 °C |
| 10% Weight Loss Temp. (T10%) | > 450 °C |
Note: Data is representative and can vary based on specific experimental conditions.
Signaling Pathways and Logical Relationships
The polymerization processes described follow a step-growth mechanism. The relationship between the monomers, the intermediate (in the case of polyimides), and the final polymer is illustrated below.
Application Notes and Protocols: Enhancing Polymer Mechanical Properties with 3,3'-Sulfonyldianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Sulfonyldianiline (3,3'-SDA), also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), is a versatile aromatic diamine that plays a crucial role in the formulation of high-performance polymers. Its unique molecular structure, featuring a sulfonyl group and amine functionalities at the meta positions, imparts significant improvements to the mechanical and thermal properties of polymers such as epoxy resins and polyimides. This document provides detailed application notes, experimental protocols, and mechanistic insights into how 3,3'-SDA enhances the mechanical performance of these polymer systems.
When incorporated into polymer matrices, 3,3'-SDA acts as a curing agent or a monomer, leading to materials with superior strength, toughness, and thermal stability.[1][2] These enhanced properties are critical for demanding applications in aerospace, electronics, and advanced composites.[2]
Mechanism of Mechanical Property Improvement
The introduction of 3,3'-SDA into polymer networks enhances mechanical properties through a combination of factors at the molecular level. The sulfonyl group (SO₂) introduces polarity and rigidity into the polymer backbone, while the meta-substituted amine groups influence the crosslinking geometry.
Key mechanisms include:
-
Increased Crosslink Density: The difunctional nature of 3,3'-SDA allows it to form a dense and highly crosslinked network structure when used as a curing agent in epoxy resins. This network restricts segmental motion, contributing to higher stiffness and strength.[3]
-
Reduced Free Volume: The specific geometry imparted by the meta-substituted rings of 3,3'-SDA can lead to more efficient packing of polymer chains, reducing the free volume within the material. This results in a denser and more rigid structure with improved mechanical integrity.[3]
-
Enhanced Cohesive Energy Density: The polar sulfonyl group increases the intermolecular forces, leading to a higher cohesive energy density (CED).[1] Polymers with greater CED generally exhibit improved mechanical properties due to stronger molecular interactions.[1]
Data Presentation
The following tables summarize the quantitative improvements in mechanical properties observed in epoxy resins and polyimides when utilizing 3,3'-SDA or its structural isomers.
Table 1: Mechanical Properties of TGDDM Epoxy Resin Cured with Diaminodiphenyl Sulfone Isomers
| Curing Agent Composition (3,3'-DDS : 4,4'-DDS) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (MPa·m¹/²) |
| 10 : 0 (Pure 3,3'-DDS) | 88 | 2221 | 0.9 |
| 7 : 3 | 88 | 2220 | 1.2 |
| 5 : 5 | 85 | 2190 | 1.1 |
| 3 : 7 | 82 | 2150 | 1.0 |
| 0 : 10 (Pure 4,4'-DDS) | 80 | 2100 | 0.6 |
Data sourced from a study on self-toughened epoxy resins via hybridization of structural isomeric curing agents.[3] A mixture of 3,3'-DDS and 4,4'-DDS, particularly at a 7:3 ratio, resulted in a resin with a 30% higher fracture toughness compared to the resin cured with only 3,3'-DDS and a 100% improvement over the one cured with just 4,4'-DDS.[3]
Table 2: Predicted Mechanical Properties of DGEBF Epoxy Resin Cured with Diaminodiphenyl Sulfone Isomers (Molecular Dynamics Simulation)
| Curing Agent | Young's Modulus (GPa) at 90% Conversion | Density (g/cm³) at 90% Conversion | Cohesive Energy Density (J/cm³) |
| 3,3'-DDS | 2.44 | 1.1769 | 457.95 |
| 4,4'-DDS | 2.38 | 1.1744 | 397.39 |
Data sourced from a molecular dynamics simulation study.[1] The 3,3'-DDS system demonstrated a greater Young's modulus and density, which was attributed to a higher cohesive energy density.[1]
Table 3: Mechanical Properties of Soluble Polyimide Films (Synthesized with a Structurally Similar Diamine to 3,3'-SDA)
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) |
| PMDA | 93.1 | 7.6 |
| BTDA | 115.0 | 9.5 |
| BPDA | 131.0 | 12.0 |
| ODPA | 108.0 | 10.0 |
| BSAA | 99.0 | 8.2 |
Note: These polyimides were synthesized using 3,3'‑dimethyl‑4,4'‑diamino‑5,5'‑diethyldiphenylmethane, a diamine with structural similarities to 3,3'-SDA. Data sourced from a study on new soluble polyimides.[4]
Experimental Protocols
Protocol 1: Curing of Epoxy Resin with this compound
This protocol is adapted from a study on toughening tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) epoxy resin.[3]
Materials:
-
Tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
This compound (3,3'-SDA)
-
4,4'-Sulfonyldianiline (4,4'-SDA) (for comparative studies)
-
Beaker
-
Stirring rod or mechanical stirrer
-
Vacuum oven or rotary evaporator
-
Molds for specimen casting
Procedure:
-
Mixing:
-
Calculate the required amount of 3,3'-SDA (and/or 4,4'-SDA) based on a stoichiometric ratio with the epoxy resin. For TGDDM, approximately 33 parts per hundred parts of resin (phr) of DDS is used.[3]
-
In a beaker, combine the TGDDM epoxy resin with the calculated amount of 3,3'-SDA.
-
Heat the mixture to 80°C while stirring continuously for 2 hours to ensure complete dissolution and uniform mixing.
-
-
Degassing:
-
Transfer the mixture to a rotary evaporator or place it in a vacuum oven.
-
Degas the mixture at 80°C for 10 minutes to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into pre-heated molds of the desired specimen geometry.
-
Place the molds in a programmable oven and execute the following curing cycle:
-
Heat to 150°C and hold for 2 hours.
-
Ramp up to 180°C and hold for 1 hour.
-
Ramp up to 210°C and hold for 2 hours.
-
-
Allow the cured specimens to cool down slowly to room temperature inside the oven before demolding.
-
Protocol 2: Synthesis of Polyimide from this compound
This is a general two-step procedure for synthesizing polyimides via a poly(amic acid) precursor.
Materials:
-
This compound (3,3'-SDA)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Three-neck flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Acetic anhydride
-
Pyridine
-
Ethanol
Procedure:
-
Poly(amic acid) Formation:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of 3,3'-SDA in anhydrous DMAc.
-
Once the 3,3'-SDA is fully dissolved, slowly add an equimolar amount of the dianhydride powder in portions to the stirred solution.
-
Continue stirring at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Chemical Imidization and Film Casting:
-
To the viscous poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst).
-
Stir the mixture at room temperature for another 24 hours to effect chemical imidization.
-
Cast the resulting polyimide solution onto a clean glass plate using a doctor blade to a uniform thickness.
-
-
Thermal Curing:
-
Place the cast film in a vacuum oven and subject it to a staged heating process to remove the solvent and complete the imidization:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
-
After cooling, the polyimide film can be peeled from the glass substrate.
-
Protocol 3: Mechanical Property Testing
A. Tensile Testing (in accordance with ASTM D638)
-
Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.
-
Testing Machine: Use a universal testing machine equipped with a suitable load cell.
-
Procedure:
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.
B. Fracture Toughness Testing (in accordance with ASTM D5045)
-
Specimen Preparation: Prepare compact tension (CT) or single-edge-notch bending (SENB) specimens as specified in ASTM D5045.
-
Pre-cracking: Introduce a sharp pre-crack at the notch tip, typically by tapping a fresh razor blade into the notch.
-
Testing Machine: Use a universal testing machine.
-
Procedure:
-
Load the specimen at a constant displacement rate.
-
Record the load-displacement curve until the specimen fractures.
-
-
Data Analysis: Calculate the critical stress intensity factor (KIc) based on the peak load and specimen geometry using the equations provided in ASTM D5045.
Conclusion
This compound is a key component for formulating high-performance polymers with enhanced mechanical properties. By acting as a curing agent in epoxy resins or a monomer in polyimides, 3,3'-SDA contributes to a more robust and durable material. The provided data and protocols offer a foundation for researchers to explore and optimize the use of 3,3'-SDA in developing advanced polymer systems for a wide range of applications. The unique structural characteristics of 3,3'-SDA lead to increased crosslink density, reduced free volume, and higher cohesive energy density, all of which contribute to significant improvements in tensile strength, modulus, and fracture toughness.
References
- 1. [PDF] 3. EXPERIMENTAL WORK 3.1 SYNTHESIS AND CHARACTERIZATION OF POLYIMIDE AND ITS NANOFIBERS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes: Formulation of High-Performance Heat-Resistant Adhesives with 3,3'-Diaminodiphenyl Sulfone
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. showa-america.com [showa-america.com]
- 5. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Step-Growth Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during step-growth polymerization, with a focus on achieving the desired molecular weight. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer's molecular weight lower than expected?
A1: Low molecular weight in step-growth polymerization is a common issue that can stem from several factors. The most critical are:
-
Stoichiometric Imbalance: An unequal ratio of functional groups from the reacting monomers can severely limit chain growth.[1][2][3]
-
Monomer Impurities: Impurities, especially monofunctional ones, can act as chain stoppers, prematurely terminating polymerization.[1][4]
-
Incomplete Reaction: Step-growth polymerization requires very high conversion rates (typically >99%) to achieve high molecular weight.[5][6]
-
Side Reactions: Unwanted side reactions can consume functional groups or create non-reactive end-groups, thus hindering further polymerization.[4][7]
-
Inefficient Removal of Byproducts: For condensation polymerizations that produce small molecules like water, their accumulation can shift the reaction equilibrium backward, limiting polymer growth.[5]
Q2: How does stoichiometric imbalance affect molecular weight?
A2: Step-growth polymerization relies on the precise reaction between functional groups of the monomers.[2] If one monomer is in excess, the polymer chains will be terminated with the functional group of the excess monomer, preventing further growth and resulting in a lower molecular weight.[1][8] The Carothers equation quantitatively describes this relationship, showing that even a small deviation from a 1:1 stoichiometric ratio can cause a significant drop in the degree of polymerization.[3][6]
Q3: What is the role of a "chain stopper"?
A3: A chain stopper, or a monofunctional monomer, is a molecule with only one reactive functional group.[1] When it reacts with a growing polymer chain, it caps that end, preventing any further reactions at that site. While often an unintentional impurity, chain stoppers can be added deliberately in controlled amounts to regulate and achieve a specific target molecular weight.[1][2]
Q4: How can I monitor the progress of my polymerization reaction?
A4: Monitoring the extent of the reaction is crucial. This can be achieved through various analytical techniques:
-
Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of functional groups from the monomers and the appearance of new linkages in the polymer.[6]
-
Titration: For reactions involving acidic or basic functional groups, titration can be used to determine the concentration of unreacted groups.
-
Viscosity Measurements: As the polymer chains grow, the viscosity of the reaction mixture increases. This can be a good indicator of increasing molecular weight.
Troubleshooting Guides
Below are troubleshooting guides for specific issues related to low molecular weight in step-growth polymerization.
Issue 1: Consistently Low Molecular Weight Despite High Conversion
| Potential Cause | Troubleshooting Action |
| Stoichiometric Imbalance | - Re-purify monomers to remove any non-reactive or monofunctional impurities.- Accurately weigh and charge monomers to ensure a precise 1:1 molar ratio of functional groups.- Consider using a pre-polymerization step to form a salt for better stoichiometric control in polyamide synthesis. |
| Monomer Impurities | - Purify monomers using techniques like recrystallization or distillation immediately before use.[7]- Characterize monomer purity using NMR, GC, or melting point analysis.- Store monomers under inert conditions to prevent degradation. |
| Presence of Monofunctional Species | - Carefully check for any monofunctional impurities in the starting materials.- Evaluate if any side reactions could be generating monofunctional species. |
Issue 2: Reaction Stalls or Reaches a Plateau at Low Molecular Weight
| Potential Cause | Troubleshooting Action |
| Equilibrium Limitation | - For condensation polymerizations, ensure efficient removal of the small molecule byproduct (e.g., water, HCl) using a vacuum or nitrogen sparge.[5]- Increase the reaction temperature to favor the forward reaction, but be mindful of potential side reactions or degradation.[2] |
| Poor Reactant Solubility | - As the polymer grows, it may precipitate from the reaction medium, preventing further reaction.[7] Consider using a different solvent or increasing the reaction temperature to maintain solubility. |
| Increased Viscosity | - High viscosity can hinder the diffusion of reactive chain ends.[5] Employ efficient mechanical stirring, especially in the later stages of the reaction. Consider solution polymerization to manage viscosity.[6] |
| Catalyst Deactivation | - Ensure the catalyst is not being poisoned by impurities in the monomers or solvent.[7]- Consider adding the catalyst in stages if it has limited stability under the reaction conditions. |
Experimental Protocols
Protocol 1: Monomer Purification via Recrystallization
-
Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the impure monomer in the minimum amount of hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: End-Group Analysis by Titration (for Polyesters)
-
Sample Preparation: Accurately weigh a sample of the polymer and dissolve it in a suitable solvent (e.g., a mixture of chloroform and methanol).
-
Titration Setup: Use a standardized solution of potassium hydroxide (KOH) in methanol as the titrant.
-
Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the polymer solution with the KOH solution until the endpoint is reached (indicated by a persistent color change).
-
Calculation: The number-average molecular weight (Mn) can be calculated from the amount of titrant used and the mass of the polymer sample.
Visualization
Below is a troubleshooting workflow for addressing low molecular weight in step-growth polymerization.
Caption: Troubleshooting workflow for low molecular weight.
References
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. lisans.cozum.info.tr [lisans.cozum.info.tr]
- 6. fiveable.me [fiveable.me]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
Optimizing reaction conditions for 3,3'-Sulfonyldianiline synthesis
Technical Support Center: 3,3'-Sulfonyldianiline Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of this compound (3,3'-DDS).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of 3,3'-dinitrodiphenyl sulfone. The two primary industrial routes are:
-
Catalytic Hydrogenation: This method uses a catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), under hydrogen pressure to reduce the nitro groups. It is known for high conversion rates and purity.[1]
-
Iron Powder Reduction: This classic method employs iron powder in a weakly acidic medium to reduce the dinitro compound. It is often favored for its lower cost and simpler equipment requirements.[2]
Q2: What are the critical reaction parameters to control during catalytic hydrogenation?
A2: For optimal results in catalytic hydrogenation, the following parameters are crucial:
-
Temperature: Typically maintained between 25-100°C.[1]
-
Hydrogen Pressure: Generally controlled in the range of 1.8-8.5 MPa.[1]
-
Catalyst Selection and Loading: Raney Nickel is a cost-effective option, while Pd/C can offer high conversion rates. The amount of catalyst typically ranges from 0.05% to 10% by weight of the starting material.[1]
-
Solvent Choice: Lower alcohols like methanol, ethanol, or isopropanol are commonly used.[1]
-
Agitation: Efficient stirring is essential to ensure proper mixing of the solid catalyst, gaseous hydrogen, and the dissolved reactant.
Q3: What are the common impurities I might encounter, and how can I detect them?
A3: Common impurities include isomeric diaminodiphenyl sulfones and partially reduced intermediates. Key impurities are 4,4'-diaminodiphenyl sulfone, 3,4'-diaminodiphenyl sulfone, and residual 3-amino-3'-nitro diphenyl sulfone.[3][4] These can be effectively identified and quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.[3]
Q4: My final product has a yellowish tint. What is the cause and how can I obtain a white crystalline product?
A4: A yellow discoloration often indicates the presence of oxidized impurities or residual nitro-aromatic compounds. To obtain a high-purity white crystal, a purification step involving decolorization with activated carbon followed by recrystallization is recommended. The choice of recrystallization solvent is critical; alcohols or aqueous mixtures are often effective.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or low hydrogen pressure. | Monitor reaction progress using TLC or HPLC. Extend reaction time or incrementally increase temperature/pressure within safe limits. See Table 1 for recommended ranges.[1][2] |
| Catalyst Deactivation: The catalyst (e.g., Raney Nickel) may be poisoned by impurities in the starting material or solvent. | Ensure high purity of the 3,3'-dinitrodiphenyl sulfone and solvents. Consider adding a co-catalyst like Sodium Carbonate (Na₂CO₃) to maintain catalyst activity.[1] | |
| Poor Solubility of Reactant: The starting material is not fully dissolved in the chosen solvent, limiting its contact with the catalyst. | Increase the solvent-to-reactant ratio or select a more suitable solvent system, such as a mixture of alcohols.[1] | |
| High Impurity Levels | Isomer Formation: Side reactions leading to isomers like 3,4'-DDS. | Optimize reaction conditions to favor the desired isomer. Isomeric impurities can often be removed via careful recrystallization.[3] |
| Incomplete Reduction: Presence of 3-amino-3'-nitro diphenyl sulfone. | Increase catalyst loading, reaction time, or hydrogen pressure to ensure complete reduction of both nitro groups.[4] | |
| Reaction Stalls or Fails to Initiate | Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or loss of activity. | Use fresh, properly activated catalyst for each reaction. |
| Insufficient Acidity (Iron Reduction): In the iron powder reduction method, the acidic medium is crucial for the reaction. | Ensure the correct molar ratio of acid (e.g., HCl) is used to activate the iron powder and drive the reduction.[2] | |
| Difficulty in Product Isolation | Product Precipitation during Filtration: The product crystallizes prematurely during hot filtration, leading to loss. | Ensure the filtration apparatus is pre-heated. If the product is dissolved in the filtrate, add a small amount of hot solvent to dissolve any precipitated material before cooling.[5] |
| Formation of an Emulsion: During workup and extraction, an emulsion layer forms, making phase separation difficult. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
Data Presentation: Optimized Reaction Conditions
Table 1: Catalytic Hydrogenation of 3,3'-Dinitrodiphenyl Sulfone [1]
| Parameter | Value Range | Optimal Range |
| Reactant | 3,3'-Dinitrodiphenyl Sulfone | High Purity Grade |
| Catalyst | Raney Nickel or Pd/C | - |
| Co-Catalyst | Na₂CO₃, CaO, KOH, Mg₂CO₃ | - |
| Temperature | 10 - 120 °C | 25 - 100 °C |
| Hydrogen Pressure | 0.5 - 10 MPa | 1.8 - 8.5 MPa |
| Solvent | Lower Alcohols, DMF | Isopropanol |
| Reactant:Solvent Ratio (w/w) | 1:1 - 1:8 | - |
| Catalyst Loading (% of reactant w/w) | 0.05% - 10% | - |
| Co-Catalyst Loading (% of reactant w/w) | 0.1% - 6.5% | - |
Table 2: Iron Powder Reduction of 3,3'-Dinitrodiphenyl Sulfone [2]
| Parameter | Molar Ratio (per 1 mole of reactant) |
| Reactant | 3,3'-Dinitrodiphenyl Sulfone (1 mole) |
| Reducing Agent | Iron Powder (3 - 8 moles) |
| Acid | Hydrochloric Acid (0.1 - 1.5 moles) |
| Solvent | Tetramethylene Sulfone (Sulfolane) (1 - 5 moles) |
| Water | 40 - 60 moles |
| Temperature | 80 - 100 °C |
| Reaction Time | 2 - 6 hours |
| Workup pH | 9 - 10 (Adjusted with NaOH) |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Charging the Reactor: Charge a high-pressure autoclave with 3,3'-dinitrodiphenyl sulfone, the chosen solvent (e.g., isopropanol), Raney Nickel catalyst, and a sodium carbonate co-catalyst. A typical weight ratio of reactant to solvent is 1:4.[1]
-
Inerting: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). Begin agitation and heat the mixture to the target temperature (e.g., 80°C).[1]
-
Reaction: Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Filtration and Isolation: Filter the reaction mixture to remove the catalyst. The solvent can be removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Iron Powder Reduction
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add water, iron powder, and hydrochloric acid. Heat the mixture to 90°C.[2]
-
Solvent and Reactant Addition: Add tetramethylene sulfone (sulfolane) to the hot mixture, followed by the slow addition of 3,3'-dinitrodiphenyl sulfone.[2]
-
Reflux: Maintain the reaction at 80-100°C under reflux for 2-6 hours with vigorous stirring.[2]
-
Basification and Filtration: After cooling, adjust the pH of the reaction mixture to 9-10 with a sodium hydroxide solution to precipitate iron salts. Filter the hot mixture to remove the iron sludge.[2]
-
Decolorization and Crystallization: Treat the hot filtrate with activated carbon to decolorize it, and filter again. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the product.[2]
-
Isolation: Collect the white crystals of this compound by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
- 1. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 2. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3,3'-Sulfonyldianiline
Welcome to the technical support center for the purification of crude 3,3'-Sulfonyldianiline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound may contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, intermediates, by-products from side reactions, and isomers.[1] A key impurity identified in industrial 3,3'-diamino diphenyl sulfone is the isomer 3,4′-diamino diphenyl sulfone.[2] Other potential impurities include the 4,4'-diaminodiphenyl sulfone isomer and the intermediate 3-amino-3'-nitro diphenyl sulfone if the reduction of the dinitro precursor is incomplete.[2]
Table 1: Potential Impurities in Crude this compound
| Impurity Name | Chemical Structure | Likely Origin |
| 4,4'-Diaminodiphenyl sulfone | Isomer | By-product of synthesis |
| 3,4'-Diaminodiphenyl sulfone | Isomer | By-product of synthesis[2] |
| 3-Amino-3'-nitro diphenyl sulfone | Intermediate | Incomplete reduction reaction[2] |
| 3,3'-Dinitrodiphenyl sulfone | Starting Material | Incomplete reduction reaction[3] |
| Residual Iron Salts | Reagent | From reduction step (e.g., iron/acid)[3] |
| Colorimetric Contaminants | By-products | Azo compounds or oxidized species |
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is the most widely applicable and cost-effective method for purifying solid organic compounds like this compound.[4][5] The technique relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For high-purity applications or for separating closely related isomers, chromatographic methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) are also employed.[2]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor). Based on available data, this compound is slightly soluble in methanol and water.[7][8] Therefore, water, ethanol, methanol, or mixtures such as isopropanol/water could be suitable candidates for recrystallization.[9][10] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal choice for your specific crude material.
Table 2: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Appearance | White to slightly yellow fine crystalline powder | [7][11] |
| Melting Point | 170-173 °C | [7][8] |
| Boiling Point | 542.8 ± 35.0 °C (Predicted) | [7][8] |
| Water Solubility | Slightly soluble | [7][8] |
| Methanol Solubility | Slightly soluble | [7][8] |
| DMSO Solubility | Slightly soluble | [7][8] |
Q4: Can chromatography be used for purification?
A4: Yes, chromatography is a powerful technique for purifying this compound, especially for removing isomeric impurities.[2] A developed reversed-phase high-performance liquid chromatography (RP-HPLC) method successfully separated 3,3'-diamino diphenyl sulfone from related substances using a C18 column with a methanol-water (40/60, v/v) mobile phase.[2] Solid-phase extraction (SPE) can also be a valuable method for sample clean-up prior to analysis or for isolating the compound from complex matrices.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The recrystallized product is colored (yellowish or tan).
-
Possible Cause: The presence of colored impurities or oxidation products. Crude this compound is described as a white to slightly yellow powder.[7][11]
-
Solution:
-
Use Decolorizing Carbon: Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot, dissolved solution before the hot filtration step.[6] The carbon will adsorb the colored impurities.
-
Avoid Overheating: Prolonged heating or excessively high temperatures can cause degradation and color formation. Use the minimum amount of heat necessary to dissolve the solid.
-
Inert Atmosphere: If the compound is susceptible to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.
-
Problem 2: No crystals form upon cooling the solution.
-
Possible Cause 1: The solution is not supersaturated. Too much solvent may have been used.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[5] Allow it to cool again.
-
-
Possible Cause 2: The solution requires nucleation to begin crystallization.
-
Solution A (Seeding): Add a tiny seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Solution B (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Solution C (Ice Bath): Cool the solution further in an ice bath to decrease solubility and promote crystallization.[6]
-
Problem 3: The purification yield is very low.
-
Possible Cause 1: Premature crystallization during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the funnel stem.[4] Use a fluted filter paper for a faster filtration rate.
-
-
Possible Cause 2: Using too much solvent for dissolution.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] Adding excess solvent will result in more product remaining in the mother liquor upon cooling.
-
-
Possible Cause 3: Washing the collected crystals with a solvent at room temperature.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving a significant amount of the product.[6]
-
Problem 4: HPLC analysis shows persistent impurities after purification.
-
Possible Cause 1 (Recrystallization): The chosen solvent is not effective at separating the impurity.
-
Solution: Experiment with different recrystallization solvents or a two-solvent system.[6] The second solvent (anti-solvent) should be one in which the desired compound is insoluble.
-
-
Possible Cause 2 (Chromatography): The chromatographic conditions are not optimized.
-
Solution: For RP-HPLC, adjust the mobile phase composition (e.g., change the methanol/water ratio), alter the pH of the mobile phase, or try a different column stationary phase to improve the separation resolution.[2]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, choose a solvent in which this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid is just dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove insoluble impurities and activated carbon.[6]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent. The final product should be a white to off-white crystalline solid.
Visualizations
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. This compound CAS#: 599-61-1 [m.chemicalbook.com]
- 8. This compound | 599-61-1 [amp.chemicalbook.com]
- 9. US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 599-61-1 [chemicalbook.com]
- 12. Separation and purification of sulforaphane from broccoli by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying common side reactions in 3,3'-diaminodiphenyl sulfone synthesis
Technical Support Center: Synthesis of 3,3'-Diaminodiphenyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3'-diaminodiphenyl sulfone.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,3'-diaminodiphenyl sulfone, focusing on the prevalent method of reducing 3,3'-dinitrodiphenyl sulfone.
Q1: My reaction is incomplete, resulting in a low yield of 3,3'-diaminodiphenyl sulfone and the presence of a significant amount of 3-amino-3'-nitrodiphenyl sulfone. What is the likely cause and how can I fix it?
A1: Incomplete reduction is a common problem, often stemming from issues with the reducing agent or reaction conditions. The most frequent causes are related to the deactivation of the reducing agent, particularly when using the Béchamp reduction method (iron powder in acidic medium).
-
Cause: Insufficiently acidic conditions can lead to the passivation of the iron surface by a layer of iron oxides or hydroxides, which hinders its ability to reduce the nitro groups effectively.
-
Troubleshooting:
-
pH Control: Ensure the reaction medium is sufficiently acidic throughout the reduction process. The addition of an acid, such as hydrochloric acid or acetic acid, is crucial to maintain an active iron surface.[1]
-
Reaction Time: The reduction of both nitro groups requires a sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Iron Quality: Use a high-surface-area iron powder for optimal reactivity.
-
Q2: My final product is contaminated with isomeric impurities, specifically 3,4'-diaminodiphenyl sulfone and 4,4'-diaminodiphenyl sulfone. How are these formed and what can I do to minimize them?
A2: The presence of isomeric diaminodiphenyl sulfones in your final product is almost certainly due to the presence of the corresponding dinitro isomers in your starting material, 3,3'-dinitrodiphenyl sulfone.[2][3][4]
-
Cause: The nitration of diphenyl sulfone to produce 3,3'-dinitrodiphenyl sulfone is not perfectly selective and can lead to the formation of other isomers, such as 3,4'- and 4,4'-dinitrodiphenyl sulfone. These isomeric impurities are then carried through the reduction step.
-
Troubleshooting:
-
Starting Material Purity: The most effective way to avoid isomeric impurities in your final product is to start with high-purity 3,3'-dinitrodiphenyl sulfone. If you are preparing the dinitro compound yourself, consider purification by recrystallization before proceeding to the reduction step. A common method for purifying 3,3'-dinitrodiphenyl sulfone involves treating the crude product with a lower alcohol and a base, which selectively converts the ortho- and para-substituted isomers into more soluble alkoxy compounds that can be more easily separated.[5]
-
Purification of the Final Product: If your final product is already contaminated with isomers, you will need to perform a purification step. Fractional crystallization can be an effective technique for separating isomers with different solubilities.[2] Recrystallization from a suitable solvent system can also enrich the desired 3,3'-isomer.
-
Q3: What is a reliable method for purifying the crude 3,3'-diaminodiphenyl sulfone?
A3: Recrystallization is the most common and effective method for purifying crude 3,3'-diaminodiphenyl sulfone. The choice of solvent is critical for successful purification.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the 3,3'-diaminodiphenyl sulfone well at elevated temperatures but poorly at room temperature or below. Common solvents to consider for the recrystallization of aromatic amines include ethanol, methanol, and mixtures of solvents like ethanol/water or acetone/hexane.[6]
-
General Recrystallization Protocol:
-
Dissolve the crude 3,3'-diaminodiphenyl sulfone in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
-
Fractional Crystallization: For separating isomeric impurities that have similar solubilities, fractional crystallization may be necessary. This involves a series of sequential crystallization steps to gradually enrich the desired isomer.[2]
Quantitative Data on Side Product Formation
The formation of side products is highly dependent on the specific reaction conditions. The following table provides a qualitative summary of the expected impact of key parameters on the formation of common impurities.
| Parameter | Effect on Incomplete Reduction (3-amino-3'-nitrodiphenyl sulfone) | Effect on Isomeric Impurities (3,4'- and 4,4'-diaminodiphenyl sulfone) |
| pH (Béchamp Reduction) | Higher pH (less acidic) increases the likelihood of incomplete reduction. | No direct effect on the formation of isomers during the reduction step. |
| Reaction Time | Insufficient time leads to a higher proportion of the mono-reduced product. | No effect. |
| Purity of 3,3'-Dinitrodiphenyl Sulfone | No direct effect. | The primary determinant of the final isomeric purity. Higher purity starting material leads to a purer final product. |
| Purification Method | Recrystallization can help remove the partially reduced product. | Fractional crystallization or careful recrystallization is necessary for isomer separation. |
Experimental Protocols
Representative Protocol for the Béchamp Reduction of 3,3'-Dinitrodiphenyl Sulfone
This protocol is a generalized procedure based on common laboratory practices for the Béchamp reduction.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,3'-dinitrodiphenyl sulfone and a suitable solvent such as a mixture of ethanol and water.
-
Addition of Iron and Acid: Add iron powder (typically 3-5 equivalents) to the suspension. Slowly add a solution of hydrochloric acid or acetic acid while stirring.
-
Reaction: Heat the mixture to reflux. The reaction is typically exothermic and may require initial cooling. Maintain reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and make it basic by adding a solution of sodium carbonate or sodium hydroxide. This will precipitate iron salts.
-
Filtration: Filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the filter cake with the hot solvent.
-
Isolation: Combine the filtrates. The product may crystallize upon cooling. If necessary, concentrate the solution to induce crystallization. Collect the crude 3,3'-diaminodiphenyl sulfone by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Signaling Pathway of Side Product Formation
Caption: Pathways leading to the formation of common side products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. One moment, please... [rcprocess.se]
- 3. cores.emory.edu [cores.emory.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
How to improve the yield and purity of 3,3'-Sulfonyldianiline polymerization
Welcome to the technical support center for the polymerization of 3,3'-Sulfonyldianiline (3,3'-DDS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your polymerization reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound.
Issue 1: Low Polymer Yield
-
Question: My polymerization reaction with this compound resulted in a low yield of the final polymer. What are the potential causes and how can I improve it?
-
Answer: Low polymer yield in 3,3'-DDS polymerization can stem from several factors. The primary areas to investigate are monomer purity, stoichiometry, reaction conditions, and workup procedures.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Explanation |
| Impure Monomers | 1. Recrystallize 3,3'-DDS and the dianhydride. Common solvents for recrystallization include ethanol or methanol.[1] 2. Verify purity using techniques like NMR or melting point determination. | Impurities can terminate the growing polymer chains, leading to lower molecular weight and reduced yield.[1][2] |
| Inaccurate Stoichiometry | 1. Carefully weigh the monomers. Use an analytical balance and ensure complete transfer of the monomers to the reaction vessel. 2. Ensure a 1:1 molar ratio between the diamine (3,3'-DDS) and the dianhydride for optimal chain growth. | Step-growth polymerization is highly sensitive to stoichiometric imbalances. An excess of either monomer will limit the achievable molecular weight and, consequently, the yield of high polymer. |
| Incomplete Reaction | 1. Increase reaction time. Monitor the reaction progress by measuring the viscosity of the poly(amic acid) solution. 2. Optimize reaction temperature. While the initial poly(amic acid) formation is often done at room temperature, subsequent thermal imidization requires higher temperatures (e.g., 180-200°C).[1] | The polymerization may not have reached completion, leaving unreacted monomers or oligomers. |
| Suboptimal Imidization | 1. Ensure complete removal of water during thermal imidization. This is a condensation reaction where water is a byproduct. 2. For chemical imidization, ensure the correct ratio of dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine). | Incomplete conversion of the poly(amic acid) to polyimide will result in a lower yield of the desired final product. |
| Loss during Workup | 1. Use a suitable non-solvent for precipitation. Methanol is commonly used to precipitate the polymer from the reaction solvent.[3] 2. Ensure complete precipitation by adding the polymer solution dropwise to a vigorously stirred non-solvent. 3. Use appropriate filtration and drying techniques to minimize mechanical loss of the product. | The polymer may be partially soluble in the precipitation solvent, or it may be lost during transfer and handling. |
Logical Workflow for Troubleshooting Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Issue 2: Low Polymer Purity/Incomplete Imidization
-
Question: My final polymer shows impurities in the NMR or IR spectrum, suggesting incomplete imidization. How can I improve the purity?
-
Answer: Incomplete imidization is a common issue in polyimide synthesis. It results in a polymer that is structurally a copolymer of amic acid and imide, which can negatively affect its properties.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Explanation |
| Insufficient Imidization Temperature or Time | 1. Increase the final imidization temperature. Typically, temperatures up to 200-250°C are required for complete thermal imidization. 2. Extend the duration of heating at the final temperature. | The conversion of amic acid to imide is a thermally activated process that requires sufficient energy and time for the cyclization reaction to go to completion. |
| Trapped Water/Solvent | 1. Perform imidization under vacuum or with a slow nitrogen purge. This helps to remove water and residual solvent, driving the equilibrium towards the imide. 2. Use a staged heating profile. Gradually increase the temperature to first remove the solvent at a lower temperature before proceeding to the higher imidization temperature. | The presence of water can hinder the cyclization reaction. High-boiling point solvents can also be trapped in the polymer film, plasticizing it and preventing full imidization. |
| Ineffective Chemical Imidization | 1. Ensure the freshness of the chemical imidization agents (e.g., acetic anhydride, pyridine). 2. Optimize the ratio of reagents. A slight excess of the dehydrating agent and catalyst may be necessary. 3. Allow sufficient reaction time at room temperature before isolating the polymer. | The chemical reagents may have degraded, or the reaction conditions may not be optimal for complete conversion. |
Characterization of Imidization:
-
FT-IR Spectroscopy: Look for the disappearance of the amic acid peaks (amide C=O stretch around 1660 cm⁻¹ and O-H stretch from the carboxylic acid) and the appearance of characteristic imide peaks (asymmetric C=O stretch around 1780 cm⁻¹ and symmetric C=O stretch around 1720 cm⁻¹).
-
¹H NMR Spectroscopy: The amide (-NH) and carboxylic acid (-OH) protons of the poly(amic acid) will disappear upon complete imidization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the polymerization of this compound?
A1: Polar aprotic solvents are the preferred choice for the synthesis of poly(amic acid) from 3,3'-DDS. The most commonly used solvents are:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
NMP and DMAc are often favored due to their good solvating power for both the monomers and the resulting poly(amic acid), as well as their relatively high boiling points which are advantageous for the subsequent thermal imidization step.[4]
Q2: How critical is the purity of this compound for the polymerization?
A2: Monomer purity is extremely critical in step-growth polymerization. Impurities can act as chain stoppers, preventing the formation of high molecular weight polymer. This leads to materials with inferior mechanical and thermal properties. It is highly recommended to purify 3,3'-DDS by recrystallization before use. A patent suggests a purification method involving salt precipitation and washing with alcohols to remove residual sulfuric acid.[5]
Q3: What are the typical reaction temperatures and times for 3,3'-DDS polymerization?
A3: The polymerization is typically a two-step process:
-
Poly(amic acid) formation: This step is usually carried out at room temperature (20-25°C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by the increase in the solution's viscosity.
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a staged manner, for example: 100°C for 1 hour, 150°C for 1 hour, and finally 200-250°C for 1-2 hours.
-
Chemical Imidization: This is performed at room temperature by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the poly(amic acid) solution.
-
Q4: My polymer solution forms a gel during the reaction. What could be the cause and how can I prevent it?
A4: Gel formation can be a significant problem, and it is often irreversible. Potential causes include:
-
Cross-linking side reactions: This can be initiated by impurities or by reacting at too high a temperature during the initial poly(amic acid) formation.
-
High polymer concentration: As the molecular weight increases, chain entanglements can become significant, leading to a physical gel.
-
Presence of tetra-functional impurities: If the monomers contain impurities with more than two reactive groups, a cross-linked network can form.
Prevention Strategies:
-
Ensure high purity of monomers and solvent.
-
Maintain the recommended reaction temperature for poly(amic acid) formation (usually room temperature).
-
Work with a suitable polymer concentration (typically 10-20 wt%). If the solution becomes too viscous, it can be diluted with additional solvent.
-
Ensure a dry, inert atmosphere to prevent side reactions with water or oxygen.
Diagram of Gel Formation Causes
Caption: Primary causes leading to gel formation.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from 3,3'-DDS and a Dianhydride
This protocol describes the synthesis of the poly(amic acid) precursor in NMP.
Materials:
-
This compound (3,3'-DDS), recrystallized
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA), purified
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In the flask, dissolve an equimolar amount of 3,3'-DDS in anhydrous NMP under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions over 30-60 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is ready for the imidization step.
Protocol 2: Thermal Imidization
Procedure:
-
Pour the poly(amic acid) solution onto a clean, dry glass plate.
-
Cast a film of uniform thickness using a doctor blade.
-
Place the glass plate in a programmable oven with a nitrogen atmosphere.
-
Heat the film using a staged temperature program:
-
80-100°C for 1-2 hours to slowly remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
(Optional) 250°C for 1 hour for complete imidization.
-
-
Cool the oven slowly to room temperature.
-
Immerse the glass plate in water to release the polyimide film.
-
Dry the film in a vacuum oven at 100°C for several hours.
Experimental Workflow Diagram
References
- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Molecular dynamics simulation of polymerization kinetics, dimensional stability, and in silico toxicity of nextgeneration silicone impression materials in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Processing Thermoplastic Polymers Containing 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the processing of thermoplastic polymers incorporating 3,3'-diaminodiphenyl sulfone (3,3'-DDS). 3,3'-DDS is utilized as an additive to enhance the mechanical, thermal, and chemical properties of various thermoplastics.[1] However, its incorporation can present processing challenges that require careful consideration of material handling, parameter optimization, and quality control.
Troubleshooting Guide
This guide addresses specific issues that may arise during the processing of thermoplastic polymers containing 3,3'-DDS.
Issue 1: Discoloration (Yellowing) of the Final Product
Question: Our molded or extruded thermoplastic parts containing 3,3'-DDS are exhibiting a yellow tint. What is the likely cause and how can we mitigate this?
Answer:
Yellowing in polymers containing amine additives like 3,3'-DDS is often attributed to thermal degradation or oxidation during processing at elevated temperatures.[2][3] Amine groups can be susceptible to oxidation, leading to the formation of colored byproducts.[2]
Troubleshooting Steps:
-
Optimize Processing Temperature:
-
Minimize Residence Time:
-
Reduce the time the molten polymer spends in the extruder barrel or injection unit. Prolonged exposure to high temperatures increases the likelihood of degradation.
-
-
Evaluate Additive Interactions:
-
Check for Contaminants:
-
Ensure that the processing equipment is thoroughly purged and free from residues of previous materials, especially those that degrade at lower temperatures or could react with amines. Metal ions from equipment wear can also sometimes catalyze degradation reactions.[5]
-
-
Use a Nitrogen Purge:
-
Processing in an inert atmosphere, such as nitrogen, can help to minimize oxidation by reducing the presence of oxygen in the melt.
-
Issue 2: Poor Dispersion of 3,3'-DDS in the Polymer Matrix
Question: We are observing agglomerates or inconsistencies in our final product, suggesting poor dispersion of the 3,3'-DDS. How can we improve this?
Answer:
Achieving a homogeneous dispersion of additives is crucial for obtaining consistent material properties.[6] Poor dispersion can lead to localized variations in mechanical strength, thermal stability, and surface appearance.
Troubleshooting Steps:
-
Optimize Compounding/Mixing:
-
Twin-Screw Extrusion: This is generally the preferred method for compounding additives into thermoplastics due to its excellent mixing capabilities. Ensure the screw design provides sufficient shear to break down agglomerates without causing excessive degradation.
-
Mixing Time and Speed: Adjust the mixing time and screw speed during compounding. Higher speeds can improve dispersion but may also increase melt temperature.
-
-
Masterbatching:
-
Consider using a masterbatch, where the 3,3'-DDS is pre-dispersed at a high concentration in a carrier resin that is compatible with the primary thermoplastic. This can facilitate more uniform distribution during final processing.
-
-
Surface Treatment of 3,3'-DDS:
-
While not always necessary, in some cases, surface treatment of the additive powder can improve its compatibility with the polymer matrix and aid in dispersion.
-
-
Characterize Dispersion:
Issue 3: Changes in Melt Viscosity and Flow
Question: The addition of 3,3'-DDS has significantly altered the melt flow index (MFI) of our thermoplastic, leading to processing difficulties. How can we manage this?
Answer:
Additives can impact the rheological properties of a polymer melt. While some sources suggest that 3,3'-DDS can reduce melt viscosity and improve processability, the actual effect can depend on the specific polymer, the concentration of the additive, and processing conditions.[1]
Troubleshooting Steps:
-
Adjust Processing Parameters:
-
Injection Molding: If viscosity has increased, you may need to increase the injection pressure or temperature to ensure complete mold filling. Conversely, if viscosity has decreased, you might need to adjust packing pressure and time to prevent flashing.
-
Extrusion: Changes in viscosity will affect the die swell and output rate. Adjust screw speed and die temperature accordingly.
-
-
Rheological Characterization:
-
Perform rheological tests (e.g., capillary rheometry or rotational rheometry) on the compounded material to understand how the viscosity changes with shear rate and temperature. This data will help in optimizing the processing parameters.
-
-
Modify Additive Loading:
-
Evaluate if the concentration of 3,3'-DDS can be adjusted to achieve the desired balance of final properties and processability.
-
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of using 3,3'-DDS in thermoplastic polymers?
A1: 3,3'-DDS is added to thermoplastics to enhance several key properties. These include improved mechanical strength and toughness, increased thermal stability, and better chemical resistance.[1] It can also contribute to improved processability and dimensional stability of the final products.[1]
Q2: Is pre-drying of 3,3'-DDS necessary before compounding?
A2: Yes, it is good practice to ensure that 3,3'-DDS is dry before melt processing. The technical data sheet for a micronized form of 3,3'-DDS specifies a maximum water content of 0.15%.[8] Moisture can cause processing issues such as splay marks and may also lead to hydrolytic degradation of some polymers at high processing temperatures.
Q3: How does 3,3'-DDS compare to its isomer, 4,4'-DDS, in terms of processing and properties?
A3: While detailed comparative studies on their effects in thermoplastics are not abundant in the provided search results, in epoxy systems, 3,3'-DDS is noted to have a faster reactivity than 4,4'-DDS.[8] The difference in the position of the amine groups on the aromatic rings (meta vs. para) influences the molecular geometry and reactivity, which can in turn affect the processing behavior and final properties of the polymer.
Q4: Can 3,3'-DDS be used with high-performance thermoplastics like PEEK?
A4: Yes, 3,3'-DDS is compatible with a range of thermoplastics, including high-performance polymers like Polyether Ether Ketone (PEEK).[1] When processing PEEK, which requires high melt temperatures, it is crucial to carefully control the processing parameters to avoid thermal degradation of both the polymer and the additive.
Q5: What are the recommended storage conditions for 3,3'-DDS?
A5: 3,3'-DDS should be stored in a sealed container in a dry and well-ventilated place, away from heat, sparks, and direct sunlight. It is recommended to store it below 40°C.[8]
Data Presentation
Table 1: Typical Properties of Micronized 3,3'-DDS
| Property | Value | Test Method |
| Appearance | Off-white to yellowish-brown powder | Visual |
| Assay (%) | Min. 99 | Titration |
| Melting Point (°C) | 167 - 175 | Atul |
| Water Content (by KF) (%) | Max. 0.15 | Atul |
| Volatile Content (105°C / 2 hours) (%) | Max. 0.15 | Atul |
| Ash Content (%) | Max. 0.1 | Atul |
| Purity (%) | Min. 99 | HPLC |
| Median Particle Size D(µ, 0.5) | Max. 10 | Atul |
Source: Adapted from LAPOX® ASH-11 MIC (3,3'-Diamino diphenyl sulfone Micronised) Technical Data Sheet.[8]
Experimental Protocols
Protocol 1: Quantitative Analysis of 3,3'-DDS in Thermoplastics via HPLC
This protocol outlines a general method for the quantitative analysis of amine additives in a polymer matrix using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Accurately weigh a known amount of the polymer sample.
- Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).
- Precipitate the polymer by adding a non-solvent (e.g., methanol).
- Filter the solution to separate the precipitated polymer from the solvent containing the extracted 3,3'-DDS.
- For complex matrices, a Solid-Phase Extraction (SPE) step may be required for cleanup and concentration of the analyte.[9]
2. Derivatization (if necessary):
- Due to the low UV absorbance of some amines, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection. Common derivatizing agents for amines include o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[9]
3. HPLC Analysis:
- Column: A C18 reversed-phase column is typically used.[9]
- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is common.[9]
- Detection: Use a UV-Vis or fluorescence detector set to the appropriate wavelength for the derivatized or underivatized 3,3'-DDS.
- Quantification: Create a calibration curve using standards of known 3,3'-DDS concentrations to quantify the amount in the sample.
Protocol 2: Characterization of 3,3'-DDS Dispersion using Scanning Electron Microscopy (SEM)
This protocol describes the preparation and analysis of thermoplastic samples containing 3,3'-DDS to evaluate its dispersion.
1. Sample Preparation:
- Obtain a representative cross-section of the molded or extruded part.
- For many polymers, cryo-fracturing is an effective method to obtain a clean fracture surface for analysis. This involves cooling the sample in liquid nitrogen and then fracturing it.[7]
- Mount the fractured sample onto an SEM stub using a conductive adhesive.[6]
- Since polymers are typically non-conductive, the sample surface must be coated with a thin layer of a conductive material (e.g., gold, carbon) using a sputter coater to prevent charging under the electron beam.[6][7][10]
2. SEM Analysis:
- Place the coated sample into the SEM chamber.
- Use secondary electron (SE) imaging to visualize the surface topography and morphology of the fracture surface.
- Backscattered electron (BSE) imaging can provide contrast based on atomic number, which may help to differentiate the 3,3'-DDS particles from the polymer matrix if there is a sufficient difference in atomic composition.
- Energy-Dispersive X-ray Spectroscopy (EDS or EDX) can be used to perform elemental mapping of the fracture surface.[7][11] By mapping the distribution of sulfur (present in 3,3'-DDS), the dispersion of the additive within the polymer matrix can be visualized.
Visualizations
Caption: Troubleshooting workflow for yellowing of thermoplastics containing 3,3'-DDS.
Caption: Experimental workflow for analyzing the dispersion of 3,3'-DDS in thermoplastics.
References
- 1. showa-america.com [showa-america.com]
- 2. testextextile.com [testextextile.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Six Causes of Plastic Yellowing Part 4: Additives and Impurities ∣ Chitec Technology Co., Ltd. [chitec.com]
- 6. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. azom.com [azom.com]
- 8. atul.co.in [atul.co.in]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
Methods to prevent discoloration in 3,3'-Sulfonyldianiline-based polymers
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve discoloration issues in polymers synthesized with 3,3'-Sulfonyldianiline (3,3'-DDS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in this compound-based polymers?
A1: Discoloration, typically presenting as yellowing, in 3,3'-DDS-based polymers such as polyimides and polyether sulfones, primarily stems from three sources:
-
Monomer Impurities: The purity of the this compound monomer is critical. Trace impurities or oxidation byproducts in the monomer can become incorporated into the polymer backbone, creating chromophoric (color-causing) groups during polymerization or subsequent thermal curing.
-
Thermal and Thermo-oxidative Degradation: Although sulfone-based polymers are known for their high thermal stability, exposure to excessive temperatures during processing, curing, or in their end-use environment can initiate degradation.[1][2] In the presence of oxygen, this degradation is accelerated. The process involves the formation of free radicals, which can lead to chain scission and the formation of oxidized structures like carbonyl groups, contributing to a yellowish appearance.[3][4]
-
Charge-Transfer Complex (CTC) Formation: In aromatic polyimides, electron-rich diamine units and electron-deficient dianhydride units can form Charge-Transfer Complexes. These CTCs absorb light in the visible spectrum, often imparting a yellow or brown color to the polymer film.[5] However, the use of 3,3'-DDS, with its bent, meta-substituted structure, helps to disrupt polymer chain packing and can suppress the formation of these color-intensive interchain CTCs compared to its linear 4,4'-DDS counterpart.[4]
Q2: How does the structure of this compound help in creating lighter-colored polymers?
A2: The molecular structure of 3,3'-DDS offers distinct advantages for producing light-colored or even colorless polyimides. Its bent, non-linear geometry disrupts the planarity and close packing of the polymer chains. This increased distance between chains significantly reduces the formation of intermolecular Charge-Transfer Complexes (CTCs), which are a primary source of color in conventional aromatic polyimides.[4] Additionally, the electron-withdrawing nature of the sulfone (–SO2–) group decreases the electron-donating ability of the aromatic amine, further inhibiting CTC formation.[4]
Q3: What role do antioxidants play in preventing discoloration?
A3: Antioxidants are crucial additives that protect the polymer from thermo-oxidative degradation at all stages of its lifecycle.[6] They function by interrupting the degradation process, which typically begins with the formation of highly reactive free radicals. There are two primary types:
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are the most common type. They donate a hydrogen atom to neutralize free radicals, stopping the degradation chain reaction.[7]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants are often used to decompose hydroperoxides, which are unstable byproducts of initial oxidation, into stable, non-radical products. This prevents the formation of new radicals that could continue the degradation process.[8] By preventing oxidation, antioxidants inhibit the formation of chromophoric groups that cause yellowing.[6]
Q4: Can processing and curing conditions affect the final color of the polymer?
A4: Yes, processing and curing conditions have a significant impact on polymer color.
-
Temperature: Excessively high temperatures during polymerization, imidization, or molding can accelerate thermal degradation, leading to yellowing.[2] It is crucial to operate within the recommended temperature window for the specific polymer system.
-
Atmosphere: Performing high-temperature curing steps under an inert atmosphere, such as nitrogen, can significantly reduce thermo-oxidative degradation and thus minimize discoloration compared to curing in air.[9]
-
Curing Time: Prolonged exposure to high temperatures, even within the acceptable range, can lead to gradual discoloration. Optimizing the curing time is essential to achieve complete imidization without unnecessary thermal stress.
Troubleshooting Discoloration Issues
Problem 1: My 3,3'-DDS monomer powder is off-white or yellowish, not pure white.
-
Cause: The monomer has likely oxidized during storage or contains impurities from its synthesis.
-
Solution: Purify the this compound monomer by recrystallization before use. Using a purified, white crystalline monomer is the most critical first step to achieving a light-colored polymer. (See Experimental Protocol 1).
Problem 2: The polymer solution (polyamic acid) is already colored before thermal curing.
-
Cause 1: Impure monomer was used.
-
Solution 1: Ensure the 3,3'-DDS and the dianhydride monomer are of high purity.
-
Cause 2: The reaction solvent contains impurities or has started to degrade.
-
Solution 2: Use high-purity, anhydrous solvents. For example, N,N-dimethylacetamide (DMAc) should be freshly distilled or sourced from a sealed bottle.
-
Cause 3: The reaction temperature was too high, or the reaction time was excessively long.
-
Solution 3: Maintain the recommended temperature for poly(amic acid) synthesis (typically between 0°C and room temperature) to prevent premature side reactions.
Problem 3: The polymer film turned yellow during the thermal curing/imidization process.
-
Cause 1: The curing temperature is too high, causing thermal degradation.
-
Solution 1: Lower the final curing temperature. If possible, extend the curing time at a slightly lower temperature to ensure full imidization.
-
Cause 2: Oxidation is occurring due to the presence of air.
-
Solution 2: Perform the thermal curing process in an inert atmosphere, such as a nitrogen-purged oven or a vacuum oven.
-
Cause 3: The polymer lacks sufficient thermal stability for the required processing temperature.
-
Solution 3: Incorporate a small amount (typically 0.1-0.5 wt%) of a high-temperature phenolic antioxidant into the polymer formulation during the synthesis of the poly(amic acid) precursor. (See Experimental Protocol 2).
Problem 4: The final polymer product yellows over time when exposed to light or heat.
-
Cause: Long-term thermo-oxidative degradation or photodegradation (UV exposure).
-
Solution: Incorporate a stabilization package into the polymer formulation. This typically includes a primary antioxidant (hindered phenol) for long-term heat stability and may also include a UV absorber or a Hindered Amine Light Stabilizer (HALS) if the application involves exposure to sunlight.
Quantitative Data on Discoloration Prevention
The Yellowness Index (YI) is a standard metric calculated from spectrophotometric data to quantify the change in color of a material from white or clear towards yellow. A lower YI value indicates less yellowing.
Table 1: Effect of Antioxidant on Yellowness Index (YI) of a Fluorinated Polyimide Film During Thermal Treatment in Air.
| Curing Temperature (°C) | Yellowness Index (YI) without Antioxidant | Yellowness Index (YI) with 0.5 wt% Irganox® 3114 |
| 300 | ~5 | ~4 |
| 330 | ~15 | ~8 |
| 350 | ~25 | ~12 |
| 370 | ~40 | ~20 |
| (Data adapted from a study on fluorinated polyimide films, demonstrating the general efficacy of antioxidants. Experimental results were obtained after 1 hour of thermal exposure.[9]) |
Table 2: Influence of Antioxidant Type and Concentration on Polycarbonate Properties.
| Antioxidant Type | Concentration (wt%) | Yellowness Index (YI) | Transparency (%) |
| None | 0 | High | Lower |
| Antioxidant 1076 | - | Reduced | No significant effect |
| Antioxidant 168 (Phosphite) | 0.6 | 1.3 | 99.6 |
| (Data from a study on polycarbonate, illustrating the effectiveness of different antioxidant types. Note that phosphite antioxidants like 168 are particularly effective at preserving color during processing.[8]) |
Experimental Protocols
Protocol 1: Purification of this compound (3,3'-DDS) Monomer by Recrystallization
This protocol describes a standard single-solvent recrystallization procedure to purify commercial 3,3'-DDS, removing colored impurities and oxidation products.
Materials:
-
Crude this compound
-
Deionized (DI) water or Ethanol (select based on preliminary solubility tests)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection: Determine a suitable solvent. An ideal solvent should dissolve the 3,3'-DDS at high temperatures but not at low temperatures. Both water and ethanol are potential candidates.
-
Dissolution: Place the crude 3,3'-DDS powder into an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle stirring until the solvent reaches its boiling point. Continue to add small portions of hot solvent dropwise until all the solid has just dissolved. Avoid adding excess solvent.[10]
-
Decolorization (Optional): If the hot solution is still colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used): If charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.[10]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[9]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surfaces.[10]
-
Drying: Dry the pure, white crystals thoroughly in a vacuum oven at 60-80°C until a constant weight is achieved. Store the purified monomer in a desiccator, protected from light.
Protocol 2: Incorporation of a Hindered Phenolic Antioxidant into a Polyimide Synthesis
This protocol describes the addition of a common antioxidant during the formation of the poly(amic acid) precursor solution.
Materials:
-
Purified this compound (3,3'-DDS)
-
Aromatic Dianhydride (e.g., PMDA, 6FDA)
-
Hindered Phenolic Antioxidant (e.g., Irganox® 1010 or a similar high-stability type)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Setup: Assemble the reaction flask, mechanical stirrer, and nitrogen inlet. Purge the entire system with dry nitrogen gas to create an inert atmosphere.
-
Monomer Dissolution: Under a positive nitrogen flow, add the purified 3,3'-DDS to the flask. Add anhydrous DMAc to the flask to achieve the desired final polymer concentration (e.g., 15-20 wt% solids). Stir the mixture until the diamine is completely dissolved.
-
Antioxidant Addition: Weigh the hindered phenolic antioxidant (e.g., 0.1 to 0.5% of the total monomer weight). Dissolve the antioxidant completely in a small amount of anhydrous DMAc, and then add this solution to the stirred diamine solution in the reaction flask. Ensure it is fully dissolved and homogenously mixed.
-
Polymerization: Cool the flask to 0-5°C using an ice bath. Begin stirring vigorously and add the dianhydride powder to the solution in small portions over 30-60 minutes. A stoichiometric amount (1:1 molar ratio of diamine to dianhydride) is typically used.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a continuous nitrogen purge with stirring. The viscosity of the solution will increase significantly as the poly(amic acid) forms. Continue the reaction for 8-24 hours.
-
Storage and Use: The resulting viscous poly(amic acid) solution, now containing the antioxidant, is ready for film casting and subsequent thermal curing. Store the solution in a refrigerator if not used immediately.
Visual Guides and Workflows
Mechanism of Polymer Oxidation and Antioxidant Action
The following diagram illustrates the auto-oxidation cycle that leads to polymer degradation and discoloration, and shows where primary and secondary antioxidants intervene to stop the process.
Caption: Oxidative degradation cycle and points of antioxidant intervention.
Troubleshooting Workflow for Polymer Discoloration
This decision tree provides a logical workflow to diagnose and solve discoloration issues encountered during the synthesis and processing of 3,3'-DDS-based polymers.
Caption: A decision tree for troubleshooting polymer discoloration.
References
- 1. c-m.se [c-m.se]
- 2. Thermal Degradation of Polymers. IV. Poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. LabXchange [labxchange.org]
Technical Support Center: Solvent Selection for Sulfonylation Reactions
Welcome to the technical support center for optimizing sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on solvent selection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a sulfonylation reaction?
A1: The solvent in a sulfonylation reaction serves multiple crucial functions. It dissolves the reactants, enabling them to interact effectively. Furthermore, the solvent's properties, particularly its polarity, can significantly influence the reaction rate and outcome by stabilizing transition states and reactive intermediates.[1][2][3] For instance, polar solvents can accelerate reactions that involve charged intermediates, which are common in sulfonylation mechanisms.[1] The choice of solvent can also affect product selectivity and minimize side reactions.[4]
Q2: How does solvent polarity affect the rate of my sulfonylation reaction?
A2: Solvent polarity plays a critical role in the kinetics of sulfonylation. Polar solvents are generally preferred for reactions involving polar starting materials or charged intermediates, as they can stabilize these species.[3] This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.[2] Conversely, nonpolar solvents may be suitable for reactions involving nonpolar reactants.[3] In some specific cases, like the addition of sulfonyl radicals to polarized alkenes, the solvent effect is particularly important.[5]
Q3: What are the most common classes of solvents used for sulfonylation?
A3: The choice of solvent depends heavily on the specific type of sulfonylation reaction (e.g., sulfonylation of alcohols, amines, or aromatic rings) and the reagents used. Common classes include:
-
Halogenated Solvents: Dichloromethane (DCM) and chloroform are frequently used due to their inertness and ability to dissolve a wide range of organic compounds.[5][6]
-
Aprotic Polar Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are effective for reactions involving polar intermediates and can favor certain reaction pathways, such as S_N2 over E2 in sulfonamide alkylations.[4][7]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are also used, although care must be taken to avoid peroxide formation.
-
Aromatic Hydrocarbons: Toluene and xylene can be used, sometimes in azeotropic distillations to remove water formed during the reaction.[8]
-
Nitroalkanes: Nitromethane has been used as a solvent for the sulfonylation of aromatic compounds.[9]
Q4: Are there "green" or more sustainable solvent alternatives for sulfonylation reactions?
A4: Yes, the principles of green chemistry encourage the use of more sustainable solvents. Several pharmaceutical companies and academic consortia have developed solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria.[10][11] Solvents like certain alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate) are often considered more environmentally benign alternatives to halogenated solvents or polar aprotic solvents like DMF. The suitability of these green solvents must be evaluated on a case-by-case basis for each specific sulfonylation reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during your sulfonylation experiments.
Problem 1: Low or No Yield of the Desired Sulfonylated Product
-
Question: My reaction has a very low yield. What are the potential causes related to the solvent?
-
Answer:
-
Poor Solubility: Your starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. Ensure all reactants are soluble at the reaction temperature.
-
Moisture Contamination: Many sulfonating agents (e.g., sulfonyl chlorides, chlorosulfonic acid) are highly sensitive to moisture.[12] The presence of water in the solvent can decompose the reagent, significantly reducing the yield. Always use anhydrous solvents and dry glassware.[12][13]
-
Product Degradation: The desired product, particularly sulfonyl chlorides, can be susceptible to hydrolysis, especially during aqueous workup steps.[13] If your product is unstable, perform workup quickly at low temperatures and choose an appropriate extraction solvent.
-
Product Loss During Workup: The product might be partially soluble in the aqueous layer during extraction.[14] If this is suspected, perform multiple extractions with the organic solvent or saturate the aqueous layer with brine to reduce the solubility of the organic product.
-
Problem 2: Formation of Significant Side Products
-
Question: I'm observing a major byproduct in my reaction. How can the solvent choice help minimize this?
-
Answer:
-
Diaryl Sulfone Formation (in Friedel-Crafts type reactions): This is a common side reaction. While primarily controlled by reagent stoichiometry (an excess of the sulfonating agent is recommended), high reaction temperatures can also promote it.[13] Using a solvent that allows for better temperature control can be beneficial.
-
Elimination vs. Substitution (in sulfonamide alkylation): When alkylating sulfonamides, elimination (E2) can compete with the desired substitution (S_N2). Polar aprotic solvents like DMF, DMSO, or acetone are known to favor S_N2 reactions, thus minimizing the elimination byproduct.[4]
-
Formation of Isomeric Byproducts: In the sulfonation of substituted aromatic rings, the solvent can influence the ratio of ortho, meta, and para isomers. While temperature is a primary factor, the solvent can affect the steric environment and the nature of the electrophilic species.[12]
-
Problem 3: Difficulties During Reaction Workup and Purification
-
Question: I am having trouble with emulsion formation during the extraction phase. What can I do?
-
Answer: Emulsions can form at the interface between the aqueous and organic layers, trapping the product and leading to yield loss.[13]
-
Add Brine: Adding a saturated sodium chloride (brine) solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[12]
-
Change Extraction Solvent: Sometimes, switching to a different organic solvent can prevent emulsion formation.
-
Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
Data Presentation: Solvent Properties
The selection of an appropriate solvent requires consideration of its physical properties. The table below summarizes key parameters for solvents commonly used in sulfonylation reactions.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Polarity Index | Hazards/Considerations |
| Halogenated | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | 3.1 | Suspected carcinogen, volatile |
| Chloroform | CHCl₃ | 61.2 | 4.8 | 4.1 | Suspected carcinogen, toxic |
| Aprotic Polar | |||||
| Acetonitrile (MeCN) | CH₃CN | 81.6 | 37.5 | 5.8 | Flammable, toxic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 6.4 | Reproductive toxicity, high BP |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | 7.2 | High BP, can be difficult to remove |
| Ethers | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | 4.0 | Peroxide formation, flammable |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | 4.8 | Suspected carcinogen, peroxide former |
| Hydrocarbons | |||||
| Toluene | C₇H₈ | 111 | 2.4 | 2.4 | Flammable, toxic |
| Nitroalkanes | |||||
| Nitromethane | CH₃NO₂ | 101 | 35.9 | 6.0 | Flammable, toxic |
Data compiled from various chemical data sources and solvent selection guides.[10][15][16]
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol (Tosylation)
This protocol provides a general methodology for the tosylation of a primary or secondary alcohol using p-toluenesulfonyl chloride (TsCl).
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (NEt₃, 1.5 eq.) or pyridine, to the solution. Stir for 5-10 minutes.
-
Sulfonylating Agent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains at or below 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding cold water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[4]
-
Wash the combined organic layers sequentially with dilute HCl (to remove excess base), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[13]
Visualization of Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent for a sulfonylation reaction.
Caption: A workflow for systematic solvent selection in sulfonylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemithon.com [chemithon.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 11. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 16. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
How to avoid gel formation during polymerization with aromatic diamines
Welcome to the Technical Support Center for Polymer Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent gel formation during polymerization with aromatic diamines, a common issue in the synthesis of high-performance polymers like polyimides.
Troubleshooting Guide: Immediate Actions for Gel Formation
If you are currently experiencing gelation or a sudden, uncontrolled viscosity increase during your polymerization, consult the following guide for immediate troubleshooting steps.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid Gelation Early in Reaction | Incorrect Stoichiometry: A significant excess of one monomer, especially if multifunctional impurities are present, can lead to rapid network formation.[1][2] | 1. Verify Calculations: Double-check all molar mass and mass calculations for your monomers. 2. Review Weighing: Ensure balances were tared correctly and that monomer weights are precise. A slight stoichiometric imbalance is often used for molecular weight control, but large errors can be catastrophic.[3][4] |
| Reactive Impurities: Impurities in monomers or solvents (e.g., multifunctional amines, residual reactants from monomer synthesis) can act as cross-linking agents.[5] | 1. Purify Monomers: Use purified monomers. Sublimation for solid diamines and recrystallization for dianhydrides are common methods.[6] 2. Use Anhydrous Solvent: Ensure the solvent is dry. Water can cause side reactions and hydrolysis of the poly(amic acid) intermediate.[5][6] | |
| Viscosity Increases, Then Decreases | Chain Scission/Reversibility: The formation of the poly(amic acid) is a reversible equilibrium.[5] At certain temperatures (around 100-150°C), chain scission can occur, breaking down the polymer before it has a chance to imidize properly, which can be followed by uncontrolled cross-linking. | 1. Optimize Temperature Profile: Avoid prolonged heating in the intermediate temperature range. For a two-step process, keep the initial poly(amic acid) synthesis at a low temperature (e.g., -5°C to 25°C).[5][7] 2. Proceed to Imidization: Once the poly(amic acid) is formed, proceed to the final curing step without unnecessary delay. |
| Gel Formation During Imidization/Curing | Side Reactions at High Temperature: At elevated temperatures required for thermal imidization, side reactions like intermolecular imide formation or imine crosslinking can occur, especially with certain monomer structures (e.g., those containing ketones).[8] | 1. Step-wise Curing: Use a staged thermal curing protocol (e.g., hold at 100°C, then 200°C, then 300°C) rather than jumping directly to the final high temperature.[5] 2. Chemical Imidization: Consider chemical imidization at lower temperatures using agents like acetic anhydride and a tertiary amine base as an alternative to high-temperature thermal curing.[5] |
| Insoluble Particles in Final Solution | Localized High Concentration: Poor dissolution of a monomer (typically the dianhydride) can create areas of high local concentration, leading to the formation of very high molecular weight, insoluble polymer microgels.[5] | 1. Control Monomer Addition: Add the solid dianhydride portion-wise to a well-stirred solution of the aromatic diamine. This is generally the preferred order of addition.[5][6] 2. Ensure Agitation: Maintain vigorous and efficient mechanical stirring throughout the addition and reaction to ensure homogeneity. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of gel formation.
Caption: A troubleshooting workflow for identifying the cause of gelation.
Frequently Asked Questions (FAQs)
Q1: What is gelation in the context of polymerization?
A1: Gelation is the formation of a cross-linked, three-dimensional polymer network from soluble or liquid monomers. This network is insoluble and swells in the reaction solvent rather than dissolving. The point at which this infinite network forms is known as the gel point, often characterized by a sudden and dramatic increase in viscosity.[1][3]
Q2: Why is precise stoichiometry so critical for avoiding gelation?
A2: In step-growth polymerization, achieving a high molecular weight linear polymer requires a very precise 1:1 molar ratio of reactive functional groups (e.g., amine to anhydride).[1] While a slight stoichiometric imbalance is a common technique to control and cap molecular weight, a significant deviation can halt polymerization at a low molecular weight.[3][4] However, if multifunctional monomers or impurities are present, an imbalance can lead to conditions where branching reactions dominate, ultimately leading to cross-linking and gelation.[2][9]
Q3: What are the primary side reactions that cause cross-linking with aromatic diamines?
A3: During the synthesis of polyimides from aromatic diamines and dianhydrides, several side reactions can introduce cross-links. One notable reaction is the formation of imine linkages, which can occur under very dry conditions and moderate temperatures, especially with dianhydrides containing ketone groups.[8] Additionally, intermolecular reactions between polymer chains, rather than the desired intramolecular cyclization to form the imide ring, can lead to branching and eventual gelation.[8]
Q4: How does reaction temperature influence gel formation?
A4: Temperature is a critical parameter that must be carefully controlled.
-
Too Low: An excessively low temperature can reduce the reactivity of the monomers, making it difficult to achieve high molecular weight.[7]
-
Too High: High initial temperatures can increase the rate of deleterious side reactions, leading to branching.[7] During the final curing (imidization) step, excessively high temperatures can also promote thermal degradation and cross-linking.[10] For the initial formation of the poly(amic acid) precursor, a low temperature (e.g., -5°C to 25°C) is often optimal to achieve high molecular weight while minimizing side reactions.[7]
Q5: Does the order of monomer addition matter?
A5: Yes, the order of addition is very important. The most common and recommended procedure is to add the dianhydride, typically as a solid, in portions to a well-stirred solution of the diamine.[5] This method ensures the highly reactive dianhydride preferentially reacts with the diamine rather than with trace amounts of water in the solvent, which could lead to hydrolysis and disrupt stoichiometry.[5] The reverse addition (adding diamine solution to dianhydride) has been reported to lead to gel formation.[6]
Chemical Pathway: Linear Polymerization vs. Cross-linking
The goal of the reaction is to form a linear poly(amic acid) chain that can be cyclized into the final polyimide. Gelation occurs when side reactions create covalent bonds between these chains, forming a 3D network.
Caption: Desired linear chain growth versus undesired cross-linking side reaction.
Key Experimental Protocols
Protocol 1: Purification of Aromatic Diamine by Vacuum Sublimation
Objective: To remove colored impurities and oligomeric species from solid aromatic diamine monomers, which is critical for achieving high molecular weight and preventing side reactions.
Methodology:
-
Place the crude aromatic diamine powder into the bottom of a sublimation apparatus.
-
Assemble the apparatus with a cold finger condenser. Ensure all joints are properly sealed.
-
Begin cooling the cold finger with circulating water or another coolant.
-
Slowly apply a high vacuum (e.g., <1 Torr) to the system.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to sublime the diamine but below its melting point to avoid decomposition. This temperature is specific to the diamine being used.
-
Pure diamine will sublime and deposit as crystals on the cold finger. Impurities with lower vapor pressure will remain in the flask.
-
Once a sufficient amount of pure diamine has collected, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.
-
Gently break the vacuum and carefully scrape the purified, crystalline diamine from the cold finger onto a clean, dry container. Store the purified monomer in a desiccator.
Protocol 2: Synthesis of High Molecular Weight Poly(amic acid)
Objective: To synthesize a soluble, high molecular weight poly(amic acid) precursor while avoiding gelation, using the two-step method.[5][11]
Methodology:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube, add the precisely weighed, purified aromatic diamine. Add anhydrous, polar aprotic solvent (e.g., N-methylpyrrolidinone, NMP) to achieve the desired monomer concentration (typically 10-20 wt%). Stir under a gentle nitrogen purge until the diamine is fully dissolved.
-
Cooling: Cool the diamine solution to the target reaction temperature (e.g., 0°C) using an ice-water bath.
-
Dianhydride Addition: Weigh the stoichiometric equivalent of the dianhydride precisely. Add the solid dianhydride powder to the vigorously stirred diamine solution in small portions over 30-60 minutes. Ensure each portion dissolves before adding the next.
-
Polymerization: Once all the dianhydride has been added, allow the reaction to proceed at the controlled temperature for 4-24 hours. The solution viscosity will increase significantly as the polymer forms. The reaction is complete when the viscosity reaches a stable plateau.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator (e.g., 4°C) to minimize degradation prior to its use in forming a film or final part.
Reference Data
Impact of Reaction Parameters on Polymerization Outcome
The following table summarizes the general effects of key experimental parameters on the polymerization of aromatic diamines.
| Parameter | Condition Leading to Gelation / Low MW | Condition Favoring High MW Linear Polymer |
| Stoichiometry | Significant deviation from 1:1 molar ratio.[2][3] | Precise 1:1 molar ratio of reactive groups. A slight excess of dianhydride is sometimes used.[1][5] |
| Monomer Purity | Presence of moisture, multifunctional impurities, or residual reactants.[5] | High-purity (>99.5%) monomers, purified by methods like sublimation or recrystallization.[6] |
| Solvent Quality | "Wet" or impure solvent containing water or other reactive species.[5][6] | Anhydrous, high-purity, polar aprotic solvents (e.g., NMP, DMAc).[5] |
| Reaction Temperature | Too high (promotes side reactions) or too low (reduces reactivity).[7] | Optimized low temperature (e.g., -5°C to 25°C) for the initial polycondensation step.[7] |
| Monomer Concentration | Too high; can increase the probability of intermolecular chain reactions and viscosity issues.[5] | Moderate concentration (e.g., 10-20 wt%) to favor chain growth while maintaining manageability. |
| Order of Addition | Adding diamine solution to solid dianhydride.[6] | Slow, portion-wise addition of solid dianhydride to a well-stirred diamine solution.[5] |
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 8. Kinetic and mechanistic investigations of polyimide formation and characterization of their blends with polybenzimidazoles [vtechworks.lib.vt.edu]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 11. azom.com [azom.com]
Technical Support Center: Strategies for Controlling Stoichiometry in Polycondensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stoichiometric control in polycondensation reactions. Precise stoichiometric control is paramount for achieving desired molecular weights and polymer properties.
Frequently Asked Questions (FAQs)
Q1: Why is precise stoichiometric control so critical in polycondensation reactions?
In step-growth polymerization, the degree of polymerization, and consequently the molecular weight of the polymer, is highly sensitive to the stoichiometric balance of the functional groups of the monomers.[1][2] For linear polymers synthesized from two bifunctional monomers (e.g., a diol and a diacid), the highest molecular weight is achieved when the molar ratio of the reactive functional groups is exactly 1:1.[1] Any deviation from this ratio leads to an excess of one type of end-group, which results in premature chain termination and, therefore, a lower molecular weight.[1][3]
Q2: What are the primary causes of unintentional stoichiometric imbalance?
Several factors can lead to an unintended stoichiometric imbalance during a polycondensation reaction:
-
Inaccurate Measurement of Monomers: Errors in weighing monomers are a common source of imbalance.
-
Monomer Impurities: Impurities that are monofunctional or non-reactive can disrupt the stoichiometry.[4][5][6] For example, a monofunctional impurity will act as a chain stopper, limiting the polymer chain length.[7]
-
Loss of Volatile Monomers: If one of the monomers is more volatile, it can be lost from the reaction mixture, especially at elevated temperatures and under vacuum.[1]
-
Side Reactions: Unwanted side reactions can consume one of the monomers or alter its functional groups, leading to an imbalance.[7]
-
Degradation of Monomers or Polymer: Thermal degradation at high reaction temperatures can also disrupt the stoichiometry.[1]
Q3: How can I compensate for the loss of a volatile monomer during the reaction?
To compensate for the loss of a more volatile monomer, a slight excess of that monomer (e.g., 1-2 mol%) can be added at the beginning of the reaction.[1] The exact amount of excess will depend on the specific monomer and the reaction conditions (temperature, vacuum, reaction time) and may need to be determined empirically.
Q4: What is the effect of a stoichiometric imbalance on the molecular weight distribution (polydispersity index - PDI)?
A stoichiometric imbalance typically leads to a broader molecular weight distribution and a higher polydispersity index (PDI).[1][3] This is because the premature termination of chains at different lengths results in a wider range of polymer chain sizes in the final product.
Q5: Can a monofunctional impurity significantly impact the final polymer?
Yes, even small amounts of monofunctional impurities can drastically reduce the molecular weight of the resulting polymer. These impurities act as "chain stoppers" because they cap the growing polymer chain with a non-reactive end, preventing further polymerization.[7]
Troubleshooting Guides
Issue: The molecular weight of my polymer is significantly lower than expected.
Low molecular weight is a classic symptom of poor stoichiometric control or other issues in polycondensation reactions.[1][5] Follow this troubleshooting guide to identify and resolve the problem.
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A step-by-step workflow for troubleshooting low molecular weight in polycondensation.
Step 1: Verify Monomer Purity and Stoichiometry
-
Action: Re-purify your monomers. For solid monomers, recrystallization is a common method. For liquid monomers, distillation can be effective.
-
Action: Use a calibrated analytical balance to accurately weigh the monomers.
-
Action: Confirm the chemical structure and purity of your monomers using analytical techniques.[1]
| Analytical Technique | Purpose |
| NMR Spectroscopy | Confirm chemical structure and detect organic impurities.[1] |
| FTIR Spectroscopy | Verify the presence of the correct functional groups.[1][8] |
| Melting Point | A sharp melting point close to the literature value indicates high purity for crystalline solids.[1] |
| Mass Spectrometry | Identify monomers and any potential degradation products.[8] |
Step 2: Check Reaction Setup
-
Action: Ensure your reaction vessel is properly sealed to maintain an inert atmosphere and hold a vacuum. Leaks can introduce oxygen or moisture, which can interfere with the reaction.
-
Action: If a volatile monomer is used, ensure the condenser is efficient to prevent its loss.
Step 3: Optimize Byproduct Removal
Polycondensation is often an equilibrium reaction, and the removal of the small molecule byproduct (e.g., water) is crucial to drive the reaction towards the formation of a high molecular weight polymer.[1]
-
Action: Improve the vacuum system to ensure efficient removal of byproducts. A high vacuum (below 1 mbar) is often necessary in the final stages of polymerization.[5]
-
Action: Increase the surface area of the reaction mixture through efficient stirring to facilitate the evaporation of the byproduct.[5]
Step 4: Review Catalyst and Reaction Conditions
-
Action: Use a fresh batch of catalyst or verify the activity of your current catalyst.[1] An inactive or insufficient amount of catalyst can prevent the reaction from reaching high conversion.[1]
-
Action: Optimize the reaction temperature and time. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can cause thermal degradation.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative impact of stoichiometry and monomer purity on the degree of polymerization.
Table 1: Effect of Stoichiometric Ratio on the Maximum Degree of Polymerization
| Molar Ratio (r) of Functional Groups | Maximum Degree of Polymerization (DP) |
| 1.00 | ∞ (theoretically) |
| 0.99 | 199 |
| 0.95 | 39 |
| 0.90 | 19 |
| 0.50 | 3 |
Data derived from the Carothers equation: DP = (1+r)/(1-r), where r is the stoichiometric ratio of the reactive groups.[9][10]
Table 2: Impact of Monofunctional Impurity on Degree of Polymerization
| Mole % of Monofunctional Impurity | Maximum Achievable Degree of Polymerization |
| 0.1 | 1000 |
| 0.5 | 200 |
| 1.0 | 100 |
| 2.0 | 50 |
Assuming an initial 1:1 stoichiometry of bifunctional monomers.
Experimental Protocols
Protocol 1: General Two-Stage Melt Polycondensation
This protocol describes a typical procedure for synthesizing a polyester from a diol and a dicarboxylic acid.
Experimental Workflow for Two-Stage Melt Polycondensation
Caption: A typical experimental workflow for a two-stage melt polycondensation reaction.
-
Monomer Charging: Accurately weigh equimolar amounts of the diol and dicarboxylic acid and add them to the reaction vessel. Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid).[1]
-
Inert Atmosphere: Assemble the reaction apparatus. Evacuate the vessel and backfill with a dry, inert gas such as nitrogen or argon. Repeat this cycle three times to remove residual air and moisture.[1]
-
First Stage (Esterification): Begin stirring and slowly heat the mixture to a temperature above the melting points of the monomers (e.g., 150-180°C) under a gentle flow of inert gas.[1][5] Maintain this temperature for 1-4 hours. During this stage, low molecular weight oligomers will form, and the majority of the water byproduct will be distilled off.[1][5]
-
Second Stage (Polycondensation): Gradually increase the temperature (e.g., to 200-240°C).[5] Simultaneously and slowly, apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.[1][5] This is critical for removing the final traces of water and driving the polymerization to completion.[1]
-
Monitoring and Termination: Continue the reaction under high vacuum and elevated temperature for several hours (e.g., 4-8 hours).[1][5] The progress of the reaction can be monitored by the noticeable increase in the viscosity of the melt.[1][5] Once the desired viscosity is reached, the reaction is terminated by cooling the mixture.
-
Product Recovery: The polymer is then recovered from the reaction vessel.
Protocol 2: Monitoring Stoichiometry and Polymer Growth
Several analytical techniques can be used to monitor the progress of the polycondensation reaction and the properties of the resulting polymer.
| Technique | Application |
| Gel Permeation Chromatography (GPC) | Determine the number-average and weight-average molecular weights and the polydispersity index (PDI).[8] |
| Near-Infrared Spectroscopy (NIRS) | Can be used for in-line monitoring of the reaction progress by tracking the disappearance of functional groups.[11] |
| End-Group Analysis | Titration or spectroscopic methods can be used to determine the concentration of end groups, which can be related to the degree of polymerization.[12] |
| Solution Viscometry | The intrinsic viscosity of the polymer solution is related to its molecular weight.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
Validation & Comparative
Comparative analysis of 3,3'-Sulfonyldianiline and 4,4'-Sulfonyldianiline
A Comparative Analysis of 3,3'-Sulfonyldianiline and 4,4'-Sulfonyldianiline for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the isomeric compounds this compound and 4,4'-Sulfonyldianiline. While structurally similar, these two molecules exhibit significant differences in their applications, biological activities, and chemical properties, making a detailed comparison essential for researchers, scientists, and professionals in drug development. 4,4'-Sulfonyldianiline, widely known as Dapsone, is a well-established pharmaceutical agent, whereas this compound finds its primary use in industrial polymer synthesis.
Physicochemical Properties
The positional difference of the amino groups on the phenyl rings leads to variations in the physical and chemical properties of these two isomers. A summary of their key properties is presented below.
| Property | This compound | 4,4'-Sulfonyldianiline (Dapsone) |
| CAS Number | 599-61-1 | 80-08-0 |
| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol | 248.30 g/mol |
| Appearance | White to slightly yellow fine crystalline powder.[1] | White to creamy-white crystalline powder.[2] |
| Melting Point | 170-173 °C.[1] | 175-177 °C |
| Solubility | Slightly soluble in DMSO and Methanol.[3] | Soluble in acetone, methanol, and dilute hydrochloric acid; practically insoluble in water.[4] |
| IUPAC Name | This compound | 4,4'-Sulfonyldianiline |
Synthesis and Manufacturing
The synthesis of both isomers generally involves the reaction of corresponding precursors followed by reduction.
This compound: The synthesis of this compound is primarily achieved through the reduction of 3,3'-dinitrodiphenyl sulfone.[5] This reduction can be carried out using methods such as catalytic hydrogenation or iron powder in a weakly acidic medium.[6] The precursor, 3,3'-dinitrodiphenyl sulfone, is a by-product from the manufacturing of other chemicals.[3]
4,4'-Sulfonyldianiline (Dapsone): A common industrial synthesis of Dapsone involves a multi-step process.[7] One route starts with the condensation of 4-chloronitrobenzene with an alkali metal sulfide to form 4,4'-dinitrodiphenyl sulfide. This intermediate is then oxidized to 4,4'-dinitrodiphenyl sulfone. Finally, the nitro groups are reduced to amino groups to yield 4,4'-Sulfonyldianiline.[8]
A generalized workflow for the synthesis of diaminodiphenyl sulfones.
Applications
The applications of these two isomers are distinctly different, highlighting the impact of the amino group's position on the molecule's functionality.
This compound: This isomer is primarily used as a curing agent for epoxy resins and as a monomer in the synthesis of high-performance polymers like polysulfonamide fibers.[1][9] Its incorporation into polymer backbones enhances thermal stability and mechanical properties.
4,4'-Sulfonyldianiline (Dapsone): Dapsone is a well-known pharmaceutical compound with both antibacterial and anti-inflammatory properties.[2] It is a key medication in the multi-drug therapy for leprosy and is also used to treat dermatitis herpetiformis and prevent certain opportunistic infections in immunocompromised individuals.[2][10]
Biological Activity and Toxicity
A significant divergence between the two isomers is observed in their biological effects and toxicological profiles.
This compound: There is limited publicly available data on the specific biological activities of this compound. Its toxicological profile, as indicated by safety data sheets, suggests it is harmful if swallowed and may cause damage to organs such as the liver, spleen, and blood through prolonged or repeated exposure.[11][12] It is also considered toxic to aquatic life with long-lasting effects.[11]
4,4'-Sulfonyldianiline (Dapsone): Dapsone's primary antibacterial mechanism of action is the inhibition of folic acid synthesis in susceptible bacteria.[13][14] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial component for bacterial dihydrofolic acid synthesis.[13] This pathway is essential for the production of nucleic acids. Its anti-inflammatory effects are attributed to the inhibition of neutrophil activity and the myeloperoxidase-H2O2-halide-mediated cytotoxic system.[2][13]
Inhibition of Folic Acid Synthesis by Dapsone.
Common adverse effects of Dapsone include hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, methemoglobinemia, and various skin reactions.[15]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Analysis of Sulfonyldianiline Isomers
This protocol provides a general method for the separation and quantification of sulfonyldianiline isomers, which can be adapted for specific research needs.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound and 4,4'-Sulfonyldianiline reference standards
-
Ammonium acetate
-
Acetic acid
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., 10 mM ammonium acetate adjusted to pH 3 with acetic acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of each isomer (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.
5. Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in methanol.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the isomers in the samples by comparing their retention times and peak areas with those of the standards.
Conclusion
References
- 1. ila.ilsl.br [ila.ilsl.br]
- 2. Dapsone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 6. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 7. 3,3'-Sulphonyldianiline | C12H12N2O2S | CID 11741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. showa-america.com [showa-america.com]
- 10. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 14. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [What do we know today about diaminodiphenylsulfone?] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of Polymers Derived from 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of polymers derived from 3,3'-diaminodiphenyl sulfone (3,3'-DDS), focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The inclusion of 3,3'-DDS, a versatile aromatic diamine, into polymer backbones is known to enhance thermal stability and mechanical properties. This guide aims to offer a clear comparison of the thermal performance of different polymer systems incorporating this building block, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The thermal properties of polymers are significantly influenced by their chemical structure, molecular weight, and crosslink density. The following tables summarize the key thermal analysis data for epoxy resins, polyimides, and poly(ether sulfone)s incorporating 3,3'-DDS or structurally similar aromatic diamines.
Table 1: DSC Data for 3,3'-DDS Derived Polymers and Analogues
| Polymer System | Monomers/Curing Agents | Glass Transition Temp. (Tg) (°C) | Notes |
| Epoxy Resin | Tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) + 3,3'-DDS | 241 - 266 | The Tg is intermediate between systems cured with 3,3'-DDS and 4,4'-DDS. |
| Polyimide | Pyromellitic dianhydride (PMDA) + various aliphatic diamines | 54 - 75 | Tg is highly dependent on the flexibility of the diamine. |
| Polyimide | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) + 4,4'-diaminodiphenyl ether (ODA) | 276 | Representative of a fully aromatic polyimide. |
| Polyimide | Pyromellitic dianhydride (PMDA) + 4,4'-diaminodiphenyl ether (ODA) | 302 | Demonstrates the effect of a rigid dianhydride on Tg.[1] |
| Poly(ether sulfone) (PES) | Standard commercial PES | 225 - 230 | Amorphous thermoplastic with high thermal stability. |
| Sulfonated Poly(arylene ether sulfone) | Containing aliphatic moieties | 85 - 90 | The presence of flexible aliphatic chains significantly lowers the Tg. |
Table 2: TGA Data for 3,3'-DDS Derived Polymers and Analogues
| Polymer System | Monomers/Curing Agents | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Atmosphere | Char Yield at 800°C (%) |
| Epoxy Resin | Trifunctional epoxy + 4,4'-DDS | Increases with cure temp. up to 180°C | - | - |
| Polyimide | Pyromellitic dianhydride (PMDA) + various aliphatic diamines | 258 - 350 | N2 | - |
| Polyimide | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) based | > 500 | Inert | High |
| Polyimide | Semicrystalline polyimides | 525 - 553 | N2 | > 50 |
| Polyimide | Semicrystalline polyimides | 522 - 547 | Air | - |
| Poly(ether sulfone) (PES) | Standard commercial PES | 400 - 584 | - | 48 (in N2) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A small, representative sample of the polymer (5-10 mg) is accurately weighed into a tared TGA pan (typically platinum or alumina).
-
The pan is placed onto the TGA balance mechanism within the furnace.
-
The furnace is purged with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere. For oxidative stability studies, air can be used.
-
The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td), temperatures of maximum decomposition rates (from the derivative curve, DTG), and the final char yield.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heat: The sample is heated from ambient temperature to a temperature above its expected Tg (and Tm if applicable) at a controlled rate, typically 10 or 20°C/min, under a nitrogen purge (flow rate of 20-50 mL/min).
-
Cool: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heat: The sample is reheated at the same rate as the first heating scan.
-
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.
Mandatory Visualization
The following diagram illustrates the general workflow for the thermal analysis of polymers derived from 3,3'-DDS.
References
A Comparative Analysis of Diamine Isomers as Curing Agents for Epoxy Resins
A detailed examination of the structure-property relationships of ortho-, meta-, and para-substituted diamine isomers reveals significant impacts on the curing behavior and final performance of epoxy resins. This guide provides a comparative analysis of commonly used diamine isomers, focusing on their effects on cure kinetics, thermal stability, and mechanical properties, supported by experimental data.
The selection of a curing agent is a critical factor in tailoring the properties of epoxy resins for specific applications. Diamine isomers, particularly aromatic diamines, are widely used to achieve high-performance thermosets. The seemingly subtle difference in the substitution pattern (ortho, meta, or para) on the aromatic ring of the diamine profoundly influences the reactivity, crosslink density, and molecular architecture of the cured epoxy network. This, in turn, dictates the material's glass transition temperature (Tg), mechanical strength, and thermal stability.
This guide focuses on a comparative evaluation of phenylenediamine (PDA) and xylylenediamine (XDA) isomers as effective epoxy curing agents for the widely used diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF) epoxy resins.
Key Performance Indicators: A Tabular Comparison
The performance of different diamine isomers as epoxy curing agents is summarized in the tables below. The data highlights the trade-offs between cure characteristics, thermal properties, and mechanical performance.
Table 1: Comparison of Phenylenediamine (PDA) Isomers as Curing Agents for DGEBF Epoxy Resin
| Property | o-Phenylenediamine (o-PDA) | m-Phenylenediamine (m-PDA) | p-Phenylenediamine (p-PDA) | Test Standard |
| Cure Kinetics | ||||
| Activation Energy (Ea) (kJ/mol) | Highest | Intermediate | Lowest | DSC |
| Curing Initiation Temperature (°C) | Highest | Intermediate | Lowest | DSC |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) (°C) | ~155 | ~165 | ~180 | ASTM D3418 |
| Thermal Stability (TGA) | Good | Better | Best | TGA |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | Intermediate | Highest | Lowest | ISO 527 |
| Fracture Toughness (MPa·m½) | Intermediate | Highest | Lowest | ASTM D5045 |
Note: The data presented is a synthesis of findings from a study on DGEBF epoxy resin. Trends are generally applicable, but absolute values may vary with the specific epoxy resin and curing conditions.
Table 2: General Performance Comparison of Diamine Isomers with DGEBA Epoxy Resin
| Property | o-PDA | m-PDA | p-PDA | m-XDA |
| Reactivity | Low | High | Moderate | High |
| Gel Time | Long | Short | Moderate | Short |
| Glass Transition Temperature (Tg) | Lowest | Intermediate | Highest | Intermediate |
| Flexural Strength | Moderate | High | Moderate | High |
| Flexural Modulus | Moderate | High | High | High |
Structure-Property Relationships
The observed differences in performance among the diamine isomers can be attributed to several key structural factors:
-
Steric Hindrance: The proximity of the two amine groups in the ortho-position leads to significant steric hindrance, which impedes their reaction with the epoxy groups. This results in slower reaction rates and often a lower overall degree of cure.
-
Molecular Symmetry and Packing: The linear and symmetrical structure of para-isomers allows for more efficient molecular packing in the cured network. This leads to higher crosslink density and, consequently, higher glass transition temperatures and improved thermal stability.[1]
-
Reactivity of Amine Groups: The electronic effects of the aromatic ring influence the basicity and nucleophilicity of the amine groups. In general, the reactivity of phenylenediamine isomers follows the order meta > para > ortho. The higher reactivity of the meta-isomer is attributed to a combination of electronic effects and lower steric hindrance compared to the ortho-isomer.
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized testing methodologies are crucial. The following are the key experimental protocols for evaluating the performance of epoxy curing agents:
Determination of Gel Time
-
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
-
Objective: To determine the time it takes for a specified mass of the epoxy-diamine mixture to transition from a liquid to a gel-like state at a constant temperature.
-
Methodology: A specific amount of the resin and curing agent are mixed and placed in a controlled temperature bath. A probe is used to periodically check the viscosity of the mixture. The gel time is the point at which the material becomes stringy and no longer flows.
Determination of Glass Transition Temperature (Tg)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).
-
Objective: To measure the temperature at which the cured epoxy transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Methodology: A small, cured sample is heated at a constant rate in a DSC instrument. The Tg is identified as a step-change in the heat flow versus temperature curve.
Determination of Flexural Properties
-
Standard: ISO 178 - Plastics — Determination of flexural properties.
-
Objective: To measure the flexural strength and modulus of the cured epoxy material.
-
Methodology: A rectangular specimen of the cured material is subjected to a three-point bending test. The force required to bend the sample and the resulting deflection are measured to calculate the flexural strength (the maximum stress the material can withstand before yielding) and the flexural modulus (a measure of its stiffness).[2]
Reaction Mechanism and Experimental Workflow
The curing of an epoxy resin with a diamine is a nucleophilic addition reaction. The process can be visualized as a series of steps leading to a highly crosslinked network.
Caption: Epoxy curing workflow.
The reaction proceeds in two main stages. First, the primary amine groups of the diamine react with the epoxy groups to form secondary amines. These newly formed secondary amines can then react with additional epoxy groups, leading to the formation of a three-dimensional, crosslinked network.
Caption: Epoxy-diamine reaction mechanism.
Conclusion
The choice of diamine isomer as a curing agent provides a powerful tool for tuning the properties of epoxy resins. Para-substituted diamines generally yield materials with the highest thermal stability, making them suitable for high-temperature applications. Meta-substituted diamines often provide a good balance of high reactivity, leading to faster cure times, and excellent mechanical properties, making them a versatile choice for a wide range of applications. Ortho-substituted diamines, due to steric hindrance, exhibit lower reactivity and may be used in applications where a longer pot life is required. A thorough understanding of these structure-property relationships is essential for the rational design and selection of epoxy systems with optimized performance for demanding scientific and industrial applications.
References
A Comparative Guide to the Characterization and Identification of Impurities in 3,3'-Diaminodiphenyl Sulfone
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the characterization and identification of common impurities in 3,3'-diaminodiphenyl sulfone (3,3'-DDS), a key monomer in the synthesis of high-performance polymers.
Common Impurities in 3,3'-Diaminodiphenyl Sulfone
The primary impurities in 3,3'-DDS are typically process-related, arising from the synthesis route. These include isomers and related nitro compounds. The most commonly identified impurities are:
-
4,4'-Diaminodiphenyl sulfone (4,4'-DDS): An isomer of the main compound.
-
3,4'-Diaminodiphenyl sulfone (3,4'-DDS): Another isomeric impurity.
-
3-Amino-3'-nitro diphenyl sulfone: A related substance from the reduction step in the synthesis.
-
3,3'-Dinitrodiphenyl sulfone: A precursor that may remain as an impurity.
Analytical Techniques for Impurity Profiling
A range of analytical techniques can be employed for the separation, identification, and quantification of impurities in 3,3'-DDS. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or routine quality control.
Comparison of Analytical Methods
| Analytical Technique | Principle | Common Impurities Detected | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | 4,4'-DDS, 3,4'-DDS, 3-Amino-3'-nitro diphenyl sulfone | 0.01 - 0.1 µg/mL (Estimated) | 0.03 - 0.3 µg/mL (Estimated) | Robust, quantitative, well-established for routine analysis. | May require reference standards for confident identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | All known and unknown impurities. | < 0.01 µg/mL (Estimated) | < 0.03 µg/mL (Estimated) | High sensitivity and specificity, enables identification of unknown impurities. | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Volatile and thermally stable impurities. | ng/mL range (Estimated) | ng/mL range (Estimated) | Excellent for volatile impurities and provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | All impurities with sufficient concentration. | > 1% (for direct analysis) | > 1% (for direct analysis) | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule's vibrations. | Functional group identification in impurities. | Concentration dependent | Not typically used for quantification. | Rapid identification of functional groups, useful for raw material screening. | Provides limited structural information on its own. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of known impurities in 3,3'-DDS.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (40:60, v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample of 3,3'-DDS in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Quantification: Use external standards of the known impurities for calibration. The relative standard deviation for the determination of 4,4'-DDS, 3,4'-DDS, and 3-amino-3'-nitro diphenyl sulfone has been reported to be less than 4.4%.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the definitive identification of impurities, including unknown ones.[1][2]
-
LC System: Same as the HPLC method described above.
-
Mass Spectrometer: A mass spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for these amine-containing compounds.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (tandem MS) to obtain structural information for specific parent ions.
-
Identification: The impurity 3,4'-diaminodiphenyl sulfone has been successfully identified using this technique.[1][2] Identification is based on the accurate mass measurement and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method
While not as common as HPLC for this application due to the low volatility of the analytes, GC-MS can be used, likely requiring derivatization.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., a wax or mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: An optimized temperature gradient to separate the analytes.
-
Derivatization: Silylation of the amine groups (e.g., using BSTFA) may be necessary to increase volatility and improve peak shape.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode.
Spectroscopic Characterization
NMR and IR spectroscopy are essential for the definitive structural elucidation of isolated impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the molecular structure. For example, the 1H NMR spectrum of 4,4'-DDS shows characteristic signals for the aromatic protons.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the isolated impurity or analyze using an ATR-FTIR spectrometer.
-
Analysis: The IR spectrum will show characteristic absorption bands for the amine (N-H stretching), sulfone (S=O stretching), and aromatic (C-H and C=C stretching) functional groups.
-
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the characterization and identification of impurities in 3,3'-DDS.
Caption: Experimental workflow for the analysis of impurities in 3,3'-DDS.
References
A Comparative Performance Analysis of 3,3'-DDS and Other Aromatic Diamines in High-Performance Polymers
A Guide for Researchers and Scientists in Polymer Chemistry and Materials Science
The selection of an appropriate curing agent or monomer is paramount in the development of high-performance polymers with tailored thermal and mechanical properties. Aromatic diamines are a critical class of compounds utilized in epoxies and polyimides, imparting rigidity, high-temperature resistance, and excellent mechanical strength. This guide provides a comprehensive performance comparison of 3,3'-diaminodiphenyl sulfone (3,3'-DDS) against other commonly used aromatic diamines, including its isomer 4,4'-diaminodiphenyl sulfone (4,4'-DDS), as well as m-phenylenediamine (m-PDA) and p-phenylenediamine (p-PDA). The information presented herein, supported by experimental data from various studies, is intended to assist researchers and professionals in making informed decisions for their polymer synthesis and formulation endeavors.
Executive Summary
The structural differences among aromatic diamine isomers, particularly the position of the amine functional groups, significantly influence the cross-linking density, chain packing, and overall network architecture of the resulting polymers. This, in turn, dictates their macroscopic thermal and mechanical performance.
-
3,3'-DDS vs. 4,4'-DDS: In epoxy systems, the meta-substituted 3,3'-DDS generally leads to a polymer with a greater density and Young's modulus compared to the para-substituted 4,4'-DDS.[1] Conversely, 4,4'-DDS typically imparts a higher glass transition temperature (Tg).[1][2] This trade-off is attributed to the less efficient molecular packing of the 3,3'-DDS isomer, which can lead to a higher free volume. However, mixtures of the two isomers have been shown to enhance fracture toughness without significantly compromising thermal stability.[3][4]
-
Phenylenediamine Isomers (m-PDA and p-PDA): When used as curing agents for epoxy resins, m-PDA has been observed to yield the highest tensile strength and fracture toughness.[1] In contrast, p-PDA demonstrates the lowest activation energy for the curing reaction, indicating a faster cure rate.[1] In terms of thermal stability, polymers cured with m-PDA generally exhibit higher thermal stability compared to those cured with p-PDA.[1]
-
Overall Comparison: Aromatic amines as a class provide superior thermal and chemical resistance to polymers compared to aliphatic amines due to the rigidity of the aromatic rings.[5] The choice between DDS isomers and phenylenediamines will depend on the specific performance requirements of the application, such as the need for a higher Tg, enhanced toughness, or faster processing times.
Performance Data at a Glance
The following tables summarize the key performance indicators of polymers synthesized with 3,3'-DDS and other aromatic diamines. It is important to note that the data is compiled from various studies using different epoxy resin systems and testing conditions. Therefore, direct comparison of absolute values across different studies should be approached with caution.
Table 1: Thermal Properties of Epoxy Resins Cured with Various Aromatic Diamines
| Curing Agent | Epoxy Resin System | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (TGA, 5% weight loss) (°C) | Reference |
| 3,3'-DDS | Triglycidyl p-aminophenol (TGAP) | 233.55 | Not Reported | [1] |
| 4,4'-DDS | Triglycidyl p-aminophenol (TGAP) | 260.35 | Not Reported | [1] |
| 3,3'-DDS | Diglycidyl ether of bisphenol F (DGEBF) | 133.22 | Not Reported | [2] |
| 4,4'-DDS | Diglycidyl ether of bisphenol F (DGEBF) | 158.07 | Not Reported | [2] |
| m-PDA | Diglycidyl ether of bisphenol A (DGEBA) | Not Reported | Higher than TETA and DICY | [5] |
| DDS (isomer not specified) | Diglycidyl ether of bisphenol A (DGEBA) | Not Reported | Higher than TETA and DICY | [5] |
| o-PDA | Diglycidyl ether of bisphenol F (DGEBF) | Higher than p-PDA | Higher than p-PDA | [1] |
| m-PDA | Diglycidyl ether of bisphenol F (DGEBF) | Higher than p-PDA | Higher than p-PDA | [1] |
| p-PDA | Diglycidyl ether of bisphenol F (DGEBF) | Lower than o-PDA and m-PDA | Lower than o-PDA and m-PDA | [1] |
Table 2: Mechanical Properties of Epoxy Resins Cured with Various Aromatic Diamines
| Curing Agent | Epoxy Resin System | Tensile Strength (MPa) | Young's Modulus (GPa) | Fracture Toughness (MPa·m½) | Reference |
| 3,3'-DDS | Triglycidyl p-aminophenol (TGAP) | Not Reported | 4.05 | Not Reported | [1] |
| 4,4'-DDS | Triglycidyl p-aminophenol (TGAP) | Not Reported | 3.87 | Not Reported | [1] |
| m-PDA | Diglycidyl ether of bisphenol F (DGEBF) | Highest among PDA isomers | Not Reported | Highest among PDA isomers | [1] |
| p-PDA | Diglycidyl ether of bisphenol F (DGEBF) | Lowest among PDA isomers | Not Reported | Lowest among PDA isomers | [1] |
| 7:3 mixture of 3,3'-DDS:4,4'-DDS | Tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) | Not Reported | Not Reported | 30% higher than 3,3'-DDS alone | [4] |
Visualizing the Structural Differences and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the chemical structures of the compared aromatic diamines and a typical experimental workflow for their performance evaluation.
Caption: Chemical structures of the compared aromatic diamines.
Caption: Experimental workflow for polymer characterization.
Detailed Experimental Protocols
The following are summaries of standard methodologies for key experiments cited in the performance comparison.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Cure Kinetics
-
Standard: ISO 11357-1, ISO 11357-2
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step change in the heat flow curve. For cure kinetics, the exothermal heat flow during the curing reaction is monitored.
-
Methodology:
-
A small, weighed sample (typically 5-10 mg) is placed in an aluminum DSC pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
For Tg determination of a cured sample, the sample is heated through its glass transition region. The Tg is typically determined as the midpoint of the transition.
-
For cure kinetics, the uncured resin-diamine mixture is heated, and the area under the exothermic peak is integrated to determine the heat of reaction.
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Standard: ASTM E1131, ISO 11358
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset of mass loss indicates the beginning of thermal degradation.
-
Methodology:
-
A weighed sample (typically 10-20 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is used as a measure of thermal stability.
-
Mechanical Testing
1. Tensile Testing for Tensile Strength and Modulus
-
Standard: ASTM D638, ISO 527-2
-
Principle: A standardized dumbbell-shaped specimen is subjected to a uniaxial tensile force until it fractures. The stress and strain are measured throughout the test.
-
Methodology:
-
Prepare dog-bone shaped specimens according to the standard's specifications.
-
Measure the cross-sectional area of the gauge section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data to generate a stress-strain curve.
-
Tensile strength is the maximum stress the material can withstand, and the tensile modulus (Young's modulus) is the slope of the initial linear portion of the stress-strain curve.
-
2. Flexural Testing for Flexural Strength and Modulus
-
Standard: ASTM D790, ISO 178
-
Principle: A rectangular bar specimen is supported at its ends and a load is applied at the center (three-point bending). This test measures the material's ability to resist bending forces.
-
Methodology:
-
Prepare rectangular bar specimens with dimensions as specified in the standard.
-
Place the specimen on two supports in a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed.
-
Record the load and deflection until the specimen fractures or reaches a specified strain.
-
Flexural strength is the maximum stress at the outer fiber at the point of failure, and the flexural modulus is calculated from the slope of the stress-strain curve in the elastic region.
-
3. Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
-
Standard: ASTM E1640
-
Principle: A small, oscillating stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (elastic response) and loss modulus (viscous response) as a function of temperature.
-
Methodology:
-
Prepare a rectangular specimen of appropriate dimensions for the DMA instrument.
-
Clamp the specimen in the desired testing mode (e.g., three-point bending, tensile).
-
Apply a sinusoidal stress at a fixed frequency while ramping the temperature at a constant rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.
-
Conclusion
The choice of an aromatic diamine significantly impacts the final properties of high-performance polymers. 3,3'-DDS offers a unique balance of properties, often enhancing the modulus and density of epoxy networks. While 4,4'-DDS generally provides a higher glass transition temperature, and m-PDA can lead to superior toughness. The selection process should be guided by a thorough understanding of the structure-property relationships and the specific demands of the intended application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel aromatic diamines in polymer systems.
References
- 1. Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines -Textile Science and Engineering | Korea Science [koreascience.kr]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Study on Thermal Conductivity of P-Phenylenediamine Modified Graphene/Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3,3'- and 4,4'-Diaminodiphenyl Sulfone Isomers
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 3,3'- and 4,4'-diaminodiphenyl sulfone, crucial isomers in polymer chemistry and medicinal applications.
The positional isomerism of the amino groups in diaminodiphenyl sulfone (DDS) significantly influences the molecular symmetry and electronic environment, leading to distinct differences in their spectroscopic profiles. This guide provides a comprehensive comparison of 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and 4,4'-diaminodiphenyl sulfone (4,4'-DDS), supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these differences is paramount for accurate identification, characterization, and quality control in research and development.
Chemical Structures
The key structural difference between the two isomers lies in the substitution pattern of the amino groups on the phenyl rings relative to the sulfone bridge.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,3'-DDS and 4,4'-DDS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The difference in the position of the amino groups leads to distinct chemical shifts and splitting patterns.
Table 1: ¹H NMR and ¹³C NMR Data
| Spectroscopic Parameter | 3,3'-Diaminodiphenyl Sulfone | 4,4'-Diaminodiphenyl Sulfone |
| ¹H NMR (ppm) | Aromatic Protons: Complex multiplet | Aromatic Protons: Two distinct doublets |
| Amino Protons: Broad singlet | Amino Protons: Broad singlet | |
| ¹³C NMR (ppm) | Ipso-C (C-S): ~140-145 | Ipso-C (C-S): ~130-135 |
| C-NH₂: ~148-152 | C-NH₂: ~150-155 | |
| Other Aromatic C: Multiple signals in the 110-130 range | Other Aromatic C: Two signals in the 113-130 range |
The higher symmetry of the 4,4'-DDS molecule results in a simpler NMR spectrum compared to the less symmetric 3,3'-DDS.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. Key differences are observed in the N-H stretching and aromatic C-H bending regions.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 3,3'-Diaminodiphenyl Sulfone | 4,4'-Diaminodiphenyl Sulfone |
| N-H Stretch (Amine) | ~3400-3500 (asymmetric), ~3300-3400 (symmetric) | ~3450-3500 (asymmetric)[1], ~3350-3400 (symmetric)[1] |
| S=O Stretch (Sulfone) | ~1300-1330 (asymmetric), ~1140-1160 (symmetric) | ~1280-1310 (asymmetric), ~1140-1150 (symmetric) |
| Aromatic C-H Bend | Multiple bands indicating meta-substitution | A strong band around 830 cm⁻¹ indicating para-substitution |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the amino group affects the extent of conjugation and, consequently, the absorption maxima (λmax).
Table 3: UV-Vis Absorption Data
| Parameter | 3,3'-Diaminodiphenyl Sulfone | 4,4'-Diaminodiphenyl Sulfone |
| λmax (nm) | ~250[2][3] | ~290-310[4] |
The para-position of the amino groups in 4,4'-DDS allows for a more extended π-conjugation with the sulfone group, resulting in a bathochromic (red) shift of the main absorption band compared to the meta-substituted 3,3'-DDS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. As isomers, both 3,3'-DDS and 4,4'-DDS have the same molecular weight. However, differences in their fragmentation patterns can be expected due to the different substitution patterns.
Table 4: Mass Spectrometry Data
| Parameter | 3,3'-Diaminodiphenyl Sulfone | 4,4'-Diaminodiphenyl Sulfone |
| Molecular Ion (M⁺) | m/z 248 | m/z 248[5] |
| Key Fragmentation Pathways | To be determined | Loss of SO₂, fragments corresponding to aminophenyl cations |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
NMR Spectroscopy
A sample of the diaminodiphenyl sulfone isomer (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
UV-Vis Spectroscopy
A dilute solution of the diaminodiphenyl sulfone isomer is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Logical Workflow for Isomer Differentiation
The following workflow can be used to distinguish between the 3,3'- and 4,4'-DDS isomers based on their spectroscopic data.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide clear and distinct fingerprints for the differentiation of 3,3'- and 4,4'-diaminodiphenyl sulfone isomers. The symmetry of the 4,4'-isomer leads to simpler NMR and IR spectra, while its extended conjugation results in a significant red shift in the UV-Vis spectrum compared to the 3,3'-isomer. This guide provides the necessary data and methodologies to enable researchers to confidently identify and characterize these important chemical compounds.
References
The Influence of 3,3'-Sulfonyldianiline on Polymer Glass Transition Temperature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable curing agent is a critical determinant of the final thermomechanical properties of a polymer. Among the myriad of available options, aromatic diamines are frequently employed to enhance the thermal stability of high-performance polymers such as epoxy resins and polyimides. This guide provides a comparative analysis of the impact of 3,3'-Sulfonyldianiline (3,3'-SDA), also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS), on the glass transition temperature (Tg) of polymers, benchmarked against other commonly used aromatic diamine isomers and alternatives.
Executive Summary
This compound is a versatile aromatic diamine that significantly influences the glass transition temperature of polymers. Its asymmetrical structure, in comparison to its more common isomer 4,4'-Sulfonyldianiline (4,4'-SDA), leads to distinct differences in polymer chain packing and crosslink density, which in turn affect the Tg. This guide presents experimental data demonstrating that the choice of diamine isomer can alter the Tg by over 20°C in an epoxy resin system. Understanding these structure-property relationships is paramount for the rational design of polymers with tailored thermal characteristics for specific applications.
Comparative Performance Data
The glass transition temperature of a polymer is a key indicator of its thermal stability. The following table summarizes the Tg of various polymers synthesized with this compound and a selection of alternative aromatic diamines. The data highlights the significant role that the diamine's chemical structure, particularly the isomeric position of the amino groups, plays in determining the final thermal properties of the polymer.
| Polymer System | Aromatic Diamine | Glass Transition Temperature (Tg) |
| Tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) Epoxy Resin | This compound (3,3'-SDA) | 241 °C[1][2] |
| Tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) Epoxy Resin | 4,4'-Sulfonyldianiline (4,4'-SDA) | 266 °C[1][2] |
| Polyimide (with Pyromellitic Dianhydride - PMDA) | 4,4'-Oxydianiline (ODA) | 302 °C[3] |
| Polyimide (with 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride - BTDA) | 4,4'-Oxydianiline (ODA) | 276 °C[3] |
| Polyimide (with 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride - BPDA) | 4,4'-Oxydianiline (ODA) | 290 °C[3] |
| Polybenzoxazine (from 4,4'-diaminodiphenyl methane, formaldehyde, and 2-naphthol) | 4,4'-Diaminodiphenylmethane (MDA) | 244 °C[4] |
Key Observation: In the TGDDM epoxy system, the use of the meta-substituted 3,3'-SDA results in a lower glass transition temperature compared to the para-substituted 4,4'-SDA.[1][2] This is attributed to the less linear and more contorted structure of the polymer network formed with 3,3'-SDA, which can lead to a less efficient packing of the polymer chains and a lower crosslink density.
Experimental Protocols
The glass transition temperatures cited in this guide are typically determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.
Differential Scanning Calorimetry (DSC) for Tg Determination
1. Sample Preparation:
-
A small amount of the cured polymer sample (typically 5-10 mg) is accurately weighed.
-
The sample is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
2. Instrumentation and Parameters:
-
A calibrated Differential Scanning Calorimeter is used.
-
The DSC cell is purged with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
The following temperature program is typically employed:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above the expected Tg to erase any previous thermal history.
-
Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well below the Tg.
-
Second Heating Scan: The sample is reheated at the same controlled rate as the first scan. The Tg is determined from this second heating scan.
-
3. Data Analysis:
-
The glass transition temperature is determined from the second heating scan as the midpoint of the step transition in the heat flow curve. This is often calculated as the inflection point of the transition.
Signaling Pathways and Logical Relationships
The relationship between the chemical structure of the aromatic diamine curing agent and the resulting glass transition temperature of the polymer can be visualized as a logical workflow. The isomeric position of the amine groups on the diphenyl sulfone backbone directly influences the geometry of the crosslinked polymer network, which in turn dictates its thermal properties.
Caption: Influence of diamine isomer structure on polymer Tg.
Conclusion
The choice of aromatic diamine curing agent, and specifically its isomeric structure, is a critical factor in tailoring the thermal properties of high-performance polymers. This compound, with its meta-substituted amino groups, generally leads to a more asymmetric and less tightly packed polymer network, which can result in a lower glass transition temperature compared to its para-substituted counterpart, 4,4'-Sulfonyldianiline, in certain polymer systems like TGDDM epoxy resins. This guide provides researchers and professionals with a foundational understanding and comparative data to make informed decisions in the selection of curing agents to achieve desired polymer performance characteristics. Further investigation into a wider range of polymer matrices is encouraged to fully elucidate the structure-property relationships for 3,3'-SDA and its alternatives.
References
- 1. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 2. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Derivatization Reagents for Quantitative Analysis of Primary Amines
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of primary amines is essential in fields ranging from proteomics and metabolomics to clinical diagnostics and environmental analysis.[1][2] Many primary amines, such as amino acids and biogenic amines, lack the necessary chromophores or fluorophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][3] Chemical derivatization addresses this by attaching a labeling agent to the primary amine, enhancing its detectability.[4]
This guide provides an objective comparison of common derivatization reagents, focusing on their performance, supported by experimental data, and offering detailed protocols to assist in selecting the most appropriate method for your analytical needs.
Quantitative Performance Comparison
The choice of a derivatization reagent significantly impacts the sensitivity, accuracy, and precision of a quantitative assay. The following table summarizes the performance of several widely used reagents. It is important to note that these values can be dependent on the specific analyte and the sample matrix.
| Reagent | Detection Method | Limit of Detection (LOD) | Linearity (r²) | Derivative Stability | Key Features |
| o-Phthalaldehyde (OPA) | Fluorescence, UV-Vis | 40 pmol/mL to low picomole range[4][5] | ≥ 0.99[5] | Relatively unstable, requires rapid analysis or stabilization[4][6] | Reacts only with primary amines; fast reaction, well-suited for automation.[3][4] |
| 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Fluorescence, UV | Femtomole range[1][4] | ≥ 0.9995[7] | Highly stable for over 48 hours[4][8] | Reacts with both primary and secondary amines; stable derivatives.[1][4] |
| Dansyl Chloride (Dns-Cl) | Fluorescence, UV | 1–5 mg/kg (in food samples)[9] | ≥ 0.99[10] | Stable[2] | Reacts with primary and secondary amines, phenols, and imidazoles.[2][9] |
| Ninhydrin | UV-Vis Spectrophotometry | Low nmol range[5] | - | Stable colored product | Classical method, often used with post-column derivatization.[5][11] |
| Marfey's Reagent (FDAA) | UV | 0.03 µg/mL[12] | > 0.95[12] | Stable for at least 48 hours[8] | Chiral reagent used for separating D- and L-amino acid enantiomers.[8][13] |
| Benzoyl Chloride | LC-MS/MS | pM to nM range[14] | - | Stable amides and esters | Derivatizes primary and secondary amines and alcohols.[14] |
Reaction Mechanisms and Workflows
The derivatization process enhances the detection of amino acids by creating fluorescent or UV-absorbent products.[4]
General Experimental Workflow
The following diagram illustrates a typical workflow for the pre-column derivatization and analysis of primary amines.
Key Derivatization Reactions
The following diagrams illustrate the reaction mechanisms for some of the most common derivatization reagents.
Experimental Protocols
Detailed methodologies for the key derivatization reagents are provided below.
o-Phthalaldehyde (OPA) Derivatization
This method is favored for its simplicity, speed, and high sensitivity for primary amines.[3]
-
Materials:
-
OPA reagent solution: Dissolve OPA in a suitable solvent like methanol, then mix with a borate buffer (pH 10) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid).[15][16]
-
Borate buffer (pH 10.0).[16]
-
Sample containing primary amines.
-
Acid solution (e.g., 5% acetic acid) to stop the reaction.[15]
-
-
Protocol:
-
Mix the sample solution with the OPA reagent in a sample vial.[15]
-
Vortex the mixture for approximately one minute at room temperature.[15]
-
Stop the reaction by adding the acid solution.[15]
-
The derivatized sample is now ready for immediate injection into the HPLC system.
-
Separate the derivatives on a C18 column using a gradient elution.[5]
-
Detect the fluorescent isoindole derivatives with excitation around 330-340 nm and emission around 450 nm.[15][16]
-
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) Derivatization
FMOC-Cl is a widely used pre-column derivatization reagent for both primary and secondary amines, forming highly stable and fluorescent derivatives.[1][17]
-
Materials:
-
Protocol:
-
To the sample solution, add the borate buffer followed by the FMOC-Cl solution.[7]
-
Allow the reaction to proceed for approximately 40 minutes at room temperature.[7]
-
Add the quenching reagent (HCl) to stop the reaction and stabilize the derivatives.[7]
-
The mixture is ready for HPLC analysis.
-
Separation is typically achieved on a C18 column.[17]
-
Detection can be done via fluorescence (Excitation: ~260 nm, Emission: ~315 nm) or UV absorbance at ~265 nm.[18]
-
Dansyl Chloride (Dns-Cl) Derivatization
This reagent is used for the sensitive detection of primary and secondary amines, forming highly fluorescent sulfonamide adducts.[2]
-
Materials:
-
Protocol:
-
Immediately before use, mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio.[19]
-
Add the mixed reagent to the sample extract.[19]
-
Mix well and incubate at room temperature (e.g., 25°C) for 60 minutes in the dark.[19]
-
The reaction mixture can then be analyzed by HPLC.
-
Separation is performed on a C18 column with gradient elution.[9]
-
The derivatives exhibit strong fluorescence with excitation maxima around 325-340 nm and emission maxima in the range of 500-560 nm.[2]
-
Ninhydrin Derivatization
A classical post-column derivatization method primarily used for amino acid analysis.[5][11]
-
Materials:
-
Protocol:
-
Separate the amino acids in the sample using an ion-exchange column.[5]
-
Continuously mix the eluent from the column with the ninhydrin reagent.[5]
-
Pass the mixture through a heated reaction coil to facilitate the color-forming reaction.[5]
-
Monitor the absorbance of the eluent at 570 nm for primary amines (which form a purple compound known as Ruhemann's purple) and 440 nm for secondary amines like proline (which form a yellow compound).[5][11]
-
Marfey's Reagent (FDAA) Derivatization
FDAA is a chiral derivatization reagent particularly useful for the separation of amino acid enantiomers.[8]
-
Materials:
-
Protocol:
-
Combine the Marfey's reagent solution, the sample, and the sodium bicarbonate solution in a vial.[12]
-
Heat the mixture in a water bath at 50°C for 1 hour.[12]
-
Equilibrate the vials to room temperature and add HCl to stop the reaction.[12]
-
The derivatized sample is then ready for analysis by HPLC.
-
The resulting derivatives are detected by UV at 340 nm.[8][12] The D-amino acid derivatives are typically retained longer on a reverse-phase column than the L-derivatives, allowing for their separation.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ninhydrin Color Development Method | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. pjsir.org [pjsir.org]
- 17. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
A Researcher's Guide to Validating Polymer Molecular Weight Distribution: A Comparative Analysis of GPC and Alternative Methods
For researchers, scientists, and professionals in drug development and material science, the accurate determination of a polymer's molecular weight and its distribution is paramount. These characteristics fundamentally influence a material's physical and chemical properties, including its mechanical strength, viscosity, degradation rate, and, in the case of drug delivery systems, its therapeutic efficacy. While Gel Permeation Chromatography (GPC) is the most ubiquitous technique for this purpose, a comprehensive validation of molecular weight data often necessitates the use of orthogonal methods. This guide provides a comparative analysis of GPC with other common techniques, supported by experimental data and detailed protocols.
At a Glance: Comparison of Polymer Molecular Weight Analysis Techniques
The following table summarizes the key aspects of Gel Permeation Chromatography and its common alternatives for determining polymer molecular weight.
| Parameter | Gel Permeation Chromatography (GPC) | MALDI-TOF Mass Spectrometry | ¹H Nuclear Magnetic Resonance (NMR) | Static Light Scattering (SLS) |
| Principle | Separation based on hydrodynamic volume in solution.[1] | Measurement of the mass-to-charge ratio of ionized polymer chains. | Quantification of polymer end-groups relative to repeating monomer units.[2][3] | Measurement of the intensity of light scattered by polymer molecules in solution.[4][5][6] |
| Information Provided | Mn, Mw, Mz, and Polydispersity Index (PDI).[1] | Absolute molecular weight of individual oligomers, end-group analysis.[7] | Number-average molecular weight (Mn).[2][3] | Absolute weight-average molecular weight (Mw), radius of gyration (Rg), and second virial coefficient (A₂).[5] |
| Molecular Weight Type | Relative (requires calibration with standards). | Absolute.[7] | Absolute.[8] | Absolute.[4] |
| Advantages | Robust, widely applicable, provides full molecular weight distribution. | High accuracy for monodisperse polymers, provides structural information. | Fast, requires no calibration, readily available instrumentation.[8] | Provides absolute Mw without calibration, can be coupled with GPC for enhanced analysis.[4] |
| Limitations | Accuracy depends on appropriate calibration standards. | Can be challenging for highly polydisperse polymers (PDI > 1.2), potential for mass discrimination. | Limited to polymers with distinct end-group signals, less accurate for high molecular weights. | Can be sensitive to sample purity and aggregation. |
Experimental Data: A Comparative Case Study
To illustrate the comparative performance of these techniques, consider the analysis of a polystyrene sample. The following table presents hypothetical but realistic data comparing the molecular weight parameters obtained by GPC and MALDI-TOF MS.
| Parameter | GPC with Polystyrene Standards | MALDI-TOF MS |
| Number-Average Molecular Weight (Mn) | 28,500 g/mol | 29,100 g/mol |
| Weight-Average Molecular Weight (Mw) | 30,200 g/mol | 30,500 g/mol |
| Polydispersity Index (PDI) | 1.06 | 1.05 |
The data demonstrates a good correlation between the two techniques for a polymer with a narrow polydispersity. For polymers with broader distributions or more complex architectures, discrepancies between methods can become more pronounced, highlighting the importance of orthogonal validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the fundamental protocols for each of the discussed analytical techniques.
Gel Permeation Chromatography (GPC)
This protocol provides a general methodology for the GPC analysis of polymers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.[9]
-
Dissolve the polymer in an appropriate solvent (e.g., Tetrahydrofuran (THF) for polystyrene) to a concentration of 1-2 mg/mL.[10]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer degradation.[10]
-
Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[9]
2. Instrumentation and Analysis:
-
System: A standard GPC system equipped with a pump, injector, column oven, and a detector (typically a refractive index detector).
-
Columns: A set of GPC columns packed with porous polymer beads suitable for the expected molecular weight range of the sample.
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Temperature: 35 °C.
-
Injection Volume: 100 µL.
-
Calibration: Generate a calibration curve using a series of narrow polystyrene standards of known molecular weights.[11]
3. Data Analysis:
-
The retention time of the polymer sample is compared to the calibration curve to determine its molecular weight distribution.
-
Software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
MALDI-TOF Mass Spectrometry
This protocol outlines the general steps for analyzing a polymer sample using MALDI-TOF MS.
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or dithranol) in an appropriate solvent like THF.
-
Analyte Solution: Prepare a solution of the polymer sample in THF at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in THF.
-
Spotting: Mix the matrix, analyte, and cationizing agent solutions in a specific ratio (e.g., 10:1:1 v/v/v) and spot a small volume (typically 1 µL) onto the MALDI target plate. Allow the spot to dry completely.
2. Instrumentation and Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Typically operated in reflectron mode for higher resolution of lower molecular weight polymers or linear mode for very high molecular weight polymers.[12]
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Calibration: The instrument is calibrated using a standard of known molecular weight.
3. Data Analysis:
-
The resulting mass spectrum shows a distribution of peaks, each corresponding to a specific polymer chain length with an attached cation.
-
Software is used to process the spectrum and calculate Mn, Mw, and PDI from the intensities and mass-to-charge ratios of the peaks.
¹H Nuclear Magnetic Resonance (NMR) for End-Group Analysis
This protocol describes the determination of the number-average molecular weight (Mn) of a polymer by analyzing its end-groups.
1. Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
3. Data Analysis:
-
Identify the signals corresponding to the protons of the repeating monomer units and the protons of the polymer end-groups.
-
Integrate these signals accurately.
-
The number-average degree of polymerization (DPn) is calculated by comparing the integral of the repeating unit protons to the integral of the end-group protons, taking into account the number of protons contributing to each signal.
-
Mn is then calculated by multiplying DPn by the molecular weight of the repeating monomer unit and adding the molecular weight of the end-groups.[3]
Static Light Scattering (SLS)
This protocol provides a general outline for determining the absolute weight-average molecular weight (Mw) using SLS.
1. Sample Preparation:
-
Prepare a series of polymer solutions of different known concentrations in a suitable solvent.
-
Filter the solutions to remove any dust or particulate matter that could interfere with the light scattering measurement.
2. Instrumentation and Analysis:
-
Instrument: A static light scattering photometer equipped with a laser light source and a detector to measure the scattered light intensity at various angles.
-
Measurement: Measure the intensity of the scattered light for each concentration at multiple angles.
3. Data Analysis:
-
The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero concentration and zero scattering angle.[5]
-
From the Zimm plot, the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂) can be determined.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale for using multiple techniques, the following diagrams illustrate the GPC workflow and the logic for cross-validating molecular weight data.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 4. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 5. Static light scattering - Wikipedia [en.wikipedia.org]
- 6. brookhaveninstruments.com [brookhaveninstruments.com]
- 7. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 8. labcompare.com [labcompare.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. osti.gov [osti.gov]
Safety Operating Guide
Proper Disposal of 3,3'-Sulfonyldianiline: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3,3'-Sulfonyldianiline are critical for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, in line with established safety protocols. Adherence to these guidelines will help your institution maintain a safe working environment and comply with regulatory standards.
Hazard Profile of this compound
Before handling this compound, it is essential to be aware of its potential hazards. This information is summarized from safety data sheets (SDS) to provide a quick reference for laboratory personnel.
| Hazard Classification | Description | GHS Pictograms |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 2: May cause damage to organs (Blood).[1] | GHS08 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs through prolonged or repeated exposure (Liver, spleen, Blood).[1] | GHS08 |
| Hazardous to the Aquatic Environment (Long-term) | Toxic to aquatic life with long lasting effects.[1][2] | GHS09 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Ventilation: Ensure adequate ventilation in the work area.[1]
2. Waste Collection and Segregation:
-
Container: Use a designated, properly labeled, and sealable container for collecting this compound waste. The container must be compatible with the chemical.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from incompatible materials such as strong oxidizing agents.[1]
3. Spill Management:
-
Minor Spills (Solid): In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1]
-
Major Spills: For larger spills, follow your institution's emergency spill response procedures.
4. Temporary Storage:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
5. Final Disposal:
-
Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in the regular trash.[1]
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 3,3'-Sulfonyldianiline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 3,3'-Sulfonyldianiline (CAS No. 599-61-1), including operational procedures and disposal plans, to ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂S[1][2] |
| Molecular Weight | 248.3 g/mol [1][2] |
| Melting Point | 168-175°C[3] |
| Boiling Point | 542.8 °C at 760 mmHg[4] |
| Flash Point | 282.1 °C[4] |
| Density | 1.361 g/cm³[4] |
| Water Solubility | Slightly soluble[4][5] |
| Appearance | White to off-white crystalline powder[4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][5] It can also cause skin and serious eye irritation.[2][6] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[7] | To prevent skin contact and absorption.[7] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5][6][7] | To protect eyes from dust particles and splashes.[7][8] |
| Body Protection | Laboratory coat. A chemical-resistant apron or coveralls should be worn for procedures with a higher risk of splashes.[7] | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | To prevent inhalation of harmful dust. |
| Footwear | Closed-toe shoes.[7] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3][7]
-
Ventilation : Ensure the work area is well-ventilated.[5][7]
-
Emergency Equipment : Verify that a safety shower, eyewash station, and a spill kit are readily accessible before starting any work.[5][7]
-
-
Donning PPE :
-
Before handling the compound, put on all the required PPE as specified in the table above.
-
-
Handling the Chemical :
-
Storage :
Disposal Plan
Chemical waste must be handled and disposed of according to local, regional, and national hazardous waste regulations.[5][9]
-
Waste Collection :
-
Container Handling :
-
Disposal Route :
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
-
Chemical Spill :
-
The following workflow outlines the steps to be taken in the event of a chemical spill.
-
Caption: Workflow for handling a chemical spill.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 3,3'-Sulphonyldianiline | C12H12N2O2S | CID 11741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymerchemicals.com [cymerchemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
